Product packaging for 5-Aminobenzofuran-2(3H)-one(Cat. No.:CAS No. 83528-03-4)

5-Aminobenzofuran-2(3H)-one

Cat. No.: B1626873
CAS No.: 83528-03-4
M. Wt: 149.15 g/mol
InChI Key: XZXLYGAUEAPJET-UHFFFAOYSA-N
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Description

5-Aminobenzofuran-2(3H)-one (CAS 83528-03-4) is a benzofuran derivative of significant interest in medicinal chemistry and pharmaceutical research. Benzofuran is a core structural unit ubiquitous in numerous biologically active natural products and synthetic compounds . This scaffold is recognized for its versatile physicochemical properties and is a fundamental building block in various clinical drugs and drug candidates . Researchers value this compound for exploring the structure-activity relationships of benzofuran derivatives, which exhibit a broad spectrum of pharmacological activities. These activities include anti-tumor, antibacterial, anti-oxidative, anti-viral, and anti-inflammatory properties, making the benzofuran ring a potential lead structure for new therapeutic agents . The compound serves as a key synthetic intermediate for developing more complex molecules, such as 3-aroyl-5-aminobenzofuran derivatives, which are investigated for applications like antiarrhythmic agents . Chemical Identifier Summary: • CAS Number: 83528-03-4 • Molecular Formula: C8H7NO2 • Molecular Weight: 149.15 g/mol • SMILES: O=C1OC2=CC=C(N)C=C2C1 Handling and Storage: This reagent is sensitive and should be stored in a dark place under an inert atmosphere at 2-8°C . Important Notice: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B1626873 5-Aminobenzofuran-2(3H)-one CAS No. 83528-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXLYGAUEAPJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511104
Record name 5-Amino-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83528-03-4
Record name 5-Amino-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 5-Aminobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 5-aminobenzofuran-2(3H)-one, a valuable intermediate in pharmaceutical and materials science. The primary focus is the reduction of the aromatic nitro group in the precursor, 5-nitrobenzofuran-2(3H)-one. This document details the underlying chemical principles, compares various synthetic strategies, and offers optimized, step-by-step protocols. It is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this critical transformation, including mechanistic insights, process optimization, safety protocols, and analytical characterization.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis.[1][2] Its bifunctional nature, featuring a reactive aromatic amine and a lactone moiety, makes it a versatile precursor for a variety of complex heterocyclic compounds.[1] Notably, this compound and its derivatives are instrumental in the development of novel therapeutic agents and advanced materials.[1][3] For instance, it serves as a crucial intermediate in the synthesis of certain antiarrhythmic drugs.[4] The efficient and selective synthesis of this compound is, therefore, a topic of significant interest in the chemical and pharmaceutical industries.

The most common and direct route to this amine is through the reduction of its nitro precursor, 5-nitrobenzofuran-2(3H)-one.[1] The choice of reduction methodology is critical, as it must be efficient and chemoselective to avoid unwanted side reactions and ensure a high yield of the desired product. This guide will delve into the most effective methods for this transformation.

Strategic Approaches to Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry.[5] Several established methods can be employed, each with its own set of advantages and disadvantages in terms of reaction conditions, functional group tolerance, and scalability. The primary methods applicable to the synthesis of this compound include:

  • Catalytic Hydrogenation: This is often the method of choice due to its high efficiency and clean reaction profile, typically yielding water as the only byproduct.[6]

  • Metal-Acid Reductions: Classic methods using metals like tin or iron in acidic media are robust and effective.[5][7]

  • Transfer Hydrogenation: This method offers an alternative to using gaseous hydrogen, employing a hydrogen donor molecule in the presence of a catalyst.

The selection of the optimal method depends on factors such as the scale of the reaction, available equipment, and the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.

In-Depth Analysis of Reduction Methodologies

Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and highly effective method for the reduction of nitroarenes.[7][8] The reaction involves the use of hydrogen gas in the presence of a palladium catalyst supported on activated carbon to maximize its surface area and activity.[8]

Mechanism: The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the palladium surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the corresponding amine.[6]

Advantages:

  • High efficiency and often quantitative yields.

  • Clean reaction with water as the primary byproduct.[6]

  • The catalyst can be recovered and potentially reused.

Considerations:

  • Requires specialized equipment for handling hydrogen gas safely.[9]

  • The catalyst can be pyrophoric, especially after use, and requires careful handling.[10][11]

  • Pd/C can also reduce other functional groups, such as alkenes, alkynes, and benzyl ethers, which may be a concern for more complex substrates.[8][12]

Metal-Acid Reduction: Tin(II) Chloride (SnCl2) in Acidic Media

The use of tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and reliable method for nitro group reduction.[5][7][13]

Mechanism: The reduction with SnCl2 proceeds via a series of single electron transfers from the tin(II) species to the nitro group, with protonation steps facilitated by the acidic medium. The reaction progresses through nitroso and hydroxylamine intermediates before yielding the final amine.[13][14]

Advantages:

  • Does not require specialized high-pressure equipment.

  • Generally tolerant of a wide range of functional groups.[7][15]

Considerations:

  • The reaction is stoichiometric, requiring multiple equivalents of the tin reagent, which can lead to significant amounts of tin-based waste.[15]

  • The workup procedure can be cumbersome due to the formation of tin salts that may need to be removed.[15]

  • The strongly acidic conditions may not be suitable for acid-sensitive substrates.

Metal-Acid Reduction: Iron (Fe) in Acidic Media

Reduction with iron metal in the presence of an acid, such as acetic acid or hydrochloric acid, is another well-established method.[5][7] This method is often favored in industrial settings due to the low cost and low toxicity of iron.

Mechanism: Similar to other metal-acid reductions, the reaction involves electron transfer from the iron metal to the nitro group, facilitated by the acidic environment.

Advantages:

  • Iron is inexpensive and environmentally benign compared to other metals.

  • The reaction conditions are generally mild.[7]

Considerations:

  • The reaction can be slower than other methods.

  • Large excesses of iron powder are often required, which can complicate the workup and product isolation.[6]

Experimental Protocols

Synthesis of the Starting Material: 5-Nitrobenzofuran-2(3H)-one

The precursor, 5-nitrobenzofuran-2(3H)-one, is typically synthesized via the nitration of 3H-benzofuran-2-one (also known as 2-coumaranone).[1][4]

Protocol:

  • Dissolve 3H-benzofuran-2-one in acetic anhydride.

  • Cool the solution in an ice bath to maintain a temperature below 293 K.[1][4]

  • Slowly add a pre-mixed solution of 65% nitric acid and glacial acetic acid dropwise to the reaction mixture.[1][4]

  • After the addition is complete, stir the mixture and reflux for one hour.[1][4]

  • Decompose the reaction by pouring it over a mixture of ice and sulfuric acid.[1][4]

  • Filter the resulting precipitate and recrystallize from ethyl acetate to obtain pure 5-nitrobenzofuran-2(3H)-one.[1][4]

Protocol 1: Catalytic Hydrogenation using Pd/C

Materials:

  • 5-nitrobenzofuran-2(3H)-one

  • Palladium on carbon (5-10% loading)[8]

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas

  • Celite® (for filtration)

Procedure:

  • In a hydrogenation vessel, add 5-nitrobenzofuran-2(3H)-one and the solvent (e.g., ethanol).

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen).[10]

  • Seal the vessel and purge the system with nitrogen to remove any oxygen.[9][16]

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.[16]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst can be pyrophoric and should be kept wet.[10]

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Reduction with Tin(II) Chloride

Materials:

  • 5-nitrobenzofuran-2(3H)-one

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (solvent)

  • Sodium hydroxide (NaOH) solution for workup

Procedure:

  • Dissolve 5-nitrobenzofuran-2(3H)-one in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction by adding a sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Visualizing the Synthesis

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_reduction Reduction Step cluster_product Final Product cluster_methods Reduction Methods Start_Material 5-Nitrobenzofuran-2(3H)-one Reduction Reduction of Nitro Group Start_Material->Reduction Input Final_Product This compound Reduction->Final_Product Output Method1 Catalytic Hydrogenation (H2, Pd/C) Method1->Reduction Option 1 Method2 Metal-Acid Reduction (SnCl2/HCl or Fe/AcOH) Method2->Reduction Option 2

Caption: Workflow for the synthesis of this compound.

Safety and Handling

Catalytic Hydrogenation:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[9][17]

  • Ensure all equipment is properly grounded to prevent static discharge.[9]

  • Palladium on carbon catalysts are pyrophoric, especially when dry or after use. Always handle the catalyst in an inert atmosphere and keep it wet with solvent or water.[10][11]

  • Pressure-rated equipment should always be used for reactions involving hydrogen gas.[9]

Metal-Acid Reductions:

  • Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

  • The neutralization step with a strong base can be exothermic and should be performed with cooling.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure of the product.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the amine (N-H stretching) and lactone carbonyl (C=O stretching) groups.

Parameter5-Nitrobenzofuran-2(3H)-oneThis compound
Molecular Formula C₈H₅NO₄C₈H₇NO₂
Molecular Weight 179.13 g/mol [4]149.15 g/mol []
Appearance Crystalline solidSolid
Key IR Peaks ~1780 cm⁻¹ (C=O), ~1530 & 1350 cm⁻¹ (NO₂)~3400-3200 cm⁻¹ (N-H), ~1760 cm⁻¹ (C=O)

Conclusion

The synthesis of this compound from its nitro precursor is a critical transformation for the production of valuable pharmaceutical intermediates. While several reduction methods are available, catalytic hydrogenation with Pd/C often provides the cleanest and most efficient route, provided the necessary safety precautions are taken. For laboratories not equipped for hydrogenation, metal-acid reductions with tin(II) chloride or iron offer viable alternatives. The choice of method should be guided by the specific requirements of the synthesis, including scale, available equipment, and cost considerations. This guide provides the necessary technical details and safety protocols to enable researchers to perform this synthesis successfully and safely.

References

Technical Guide: Spectroscopic Characterization of 5-Aminobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Aminobenzofuran-2(3H)-one is a heterocyclic organic compound featuring a benzofuran core. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules. Benzofuran derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.[1][2][3] The precise characterization of such molecules is the bedrock upon which all subsequent research is built. Unambiguous identification and structural confirmation through modern spectroscopic techniques are non-negotiable prerequisites for advancing a compound through the discovery and development pipeline.

This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established principles and serve as a practical reference for researchers working with this and structurally related compounds.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of the target molecule.

PropertyValue
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol []
Exact Mass 149.0477 g/mol [5]
CAS Number 83528-03-4[][6]

The structure consists of a bicyclic system where a furanone ring is fused to a benzene ring, with an amine substituent at the 5-position. This arrangement dictates the expected spectroscopic signals.

Analytical Workflow

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical and systematic workflow. This process ensures that each piece of data validates the others, leading to a confident structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Final Validation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirms Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Maps C-H Framework Structure Structural Elucidation (Data Integration) MS->Structure IR->Structure NMR->Structure Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Structure->Purity

Caption: Workflow for the synthesis and structural validation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, it provides direct evidence for the molecular formula.

Experimental Protocol: Electron Ionization (EI) GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust method for volatile, thermally stable small molecules. EI provides a parent molecular ion and a reproducible fragmentation pattern that serves as a "fingerprint" for the compound.

  • Sample Preparation: Dissolve approximately 1 mg of purified this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Injector: Set to 250°C. Inject 1 µL of the sample solution in splitless mode.

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Hold at 100°C for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Data Interpretation

The primary goal is to identify the molecular ion peak (M⁺•). For this compound (C₈H₇NO₂), the expected exact mass is 149.0477.

IonCalculated m/zObserved m/zInterpretation
[M]⁺• 149.05~149Molecular Ion
[M-CO]⁺• 121.06~121Loss of carbon monoxide from the lactone
[M-CO-HCN]⁺• 94.05~94Subsequent loss of hydrogen cyanide

Expert Insight: The loss of a neutral CO molecule (28 Da) is a characteristic fragmentation pathway for lactones and related cyclic esters.[7] This fragmentation provides strong evidence for the benzofuranone core. Further fragmentation patterns can help confirm the overall structure. The presence of nitrogen often leads to characteristic fragments, though these can be complex.[8] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and key fragments, matching the observed mass to the calculated mass to within a few parts per million (ppm).[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Rationale: ATR-FTIR is a rapid and convenient method that requires minimal sample preparation. It is ideal for solid or liquid samples.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific bond vibrations.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3400 - 3300Medium-StrongN-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000MediumC-H StretchAromatic C-H
2980 - 2850WeakC-H StretchAliphatic C-H (from -CH₂-)
~1760 Very Strong C=O Stretch γ-Lactone (Ester)
1620 - 1580Medium-StrongN-H BendPrimary Amine (-NH₂)
1600 - 1450MediumC=C StretchAromatic Ring
1250 - 1150StrongC-O StretchEster

Expert Insight: The most diagnostic peak in the IR spectrum is the very strong absorption around 1760 cm⁻¹. This frequency is characteristic of a carbonyl group within a five-membered ring (a γ-lactone), which is a key feature of the benzofuran-2(3H)-one structure.[1] This, combined with the distinct double peaks in the 3400-3300 cm⁻¹ region typical of a primary amine's symmetric and asymmetric stretches, provides compelling evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

Experimental Protocol: Solution-State NMR

Rationale: High-resolution solution-state NMR provides detailed structural information. Deuterated solvents are used to avoid overwhelming signals from the solvent itself.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse acquisition.

    • Acquisition Parameters: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: Same instrument as ¹H.

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Parameters: Acquire 1024 or more scans due to the lower natural abundance of ¹³C.

Data Interpretation

Note: The following are predicted chemical shifts and coupling patterns based on the structure and data from analogous compounds. Actual experimental values may vary slightly.

3.2.1. Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0 - 7.2d1HH-7Ortho to the oxygen, shielded.
~6.7 - 6.8dd1HH-6Coupled to H-7 and H-4.
~6.6 - 6.7d1HH-4Ortho to the amine, shielded.
~5.1s (broad)2H-NH₂Exchangeable protons, broad signal.
~3.6s2HH-3Aliphatic -CH₂- adjacent to carbonyl and oxygen.
3.2.2. Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~175C-2Lactone carbonyl carbon.
~145C-5Aromatic carbon bonded to -NH₂.
~140C-7aAromatic carbon at ring junction, bonded to O.
~125C-3aAromatic carbon at ring junction.
~115C-6Aromatic C-H.
~112C-7Aromatic C-H.
~108C-4Aromatic C-H.
~35C-3Aliphatic -CH₂- carbon.

Expert Insight: In the ¹H NMR, the three aromatic protons will appear as a distinct set of coupled signals (a doublet, a doublet of doublets, and a doublet). The two protons at the C-3 position are chemically equivalent and will appear as a singlet, integrating to 2H. The amine protons often appear as a broad singlet that may shift in position depending on concentration and solvent. In the ¹³C NMR, the lactone carbonyl carbon (C-2) will be the most downfield signal, typically above 170 ppm. The aromatic carbons will appear in the 105-150 ppm range, with the carbon attached to the nitrogen (C-5) being significantly affected by the amine's electron-donating nature.

Conclusion

The structural elucidation of this compound is achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. MS confirms the molecular formula, IR identifies the key lactone and amine functional groups, and NMR maps out the precise arrangement of atoms in the carbon-hydrogen framework. Together, these methods provide an unambiguous and comprehensive characterization, establishing a solid foundation for any further investigation into the chemical and biological properties of this compound.

References

An In-depth Technical Guide to the Characterization and Purity Assessment of 5-Aminobenzofuran-2(3H)-one (CAS Number: 83528-03-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminobenzofuran-2(3H)-one, identified by CAS number 83528-03-4, is a heterocyclic organic compound belonging to the benzofuranone family. Its structure, featuring a bicyclic system with an amino group, makes it a valuable building block in medicinal chemistry and materials science. The presence of the lactone and aromatic amine moieties offers multiple sites for chemical modification, rendering it a versatile intermediate in the synthesis of more complex molecules with potential biological activities. Given its role as a key starting material, a thorough understanding of its characterization and the stringent control of its purity are paramount to ensure the quality, safety, and efficacy of any downstream products.

This technical guide provides a comprehensive overview of the essential analytical methodologies for the characterization and purity determination of this compound. It is designed to equip researchers and drug development professionals with the necessary knowledge to confidently assess the quality of this important chemical entity.

Physicochemical Properties

A foundational aspect of characterizing any chemical substance is the determination of its physicochemical properties. These parameters are not only crucial for identity confirmation but also inform decisions regarding handling, storage, and formulation.

PropertyValueSource
CAS Number 83528-03-4[1]
Molecular Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol [1]
Appearance Solid (form may vary)
Density 1.377 g/cm³[1]
Boiling Point 357.168 °C at 760 mmHg[1]
Flash Point 200.772 °C[1]
Refractive Index 1.656[1]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.

Synthesis and Potential Impurities

A robust purity assessment is intrinsically linked to a comprehensive understanding of the synthetic route, as this knowledge allows for the prediction of potential process-related impurities. A common and logical synthetic pathway to this compound is through the reduction of its nitro precursor, 5-nitrobenzofuran-2(3H)-one.[2][3]

Synthesis of this compound Start 5-Nitrobenzofuran-2(3H)-one (Starting Material) Intermediate 5-Hydroxylaminobenzofuran-2(3H)-one (Potential Impurity) Start->Intermediate Partial Reduction Product This compound (Final Product) Start->Product Direct Reduction (e.g., H₂, Pd/C) Intermediate->Product Complete Reduction

Figure 1: Plausible synthetic route to this compound via reduction of the corresponding nitro compound, highlighting a potential hydroxylamine intermediate.

This reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., with palladium on carbon) or metal-based reducing agents (e.g., iron in acidic media).[4][5] Based on this synthetic pathway, several potential impurities should be considered during purity analysis:

  • 5-Nitrobenzofuran-2(3H)-one (Starting Material): Incomplete reaction can lead to the presence of the starting nitro compound in the final product.

  • 5-Hydroxylaminobenzofuran-2(3H)-one (Intermediate): Partial reduction of the nitro group can result in the formation of the corresponding hydroxylamine, which may be present as an impurity.[4]

  • By-products from the Reducing Agent: Depending on the chosen reduction method, by-products from the reducing agent or catalyst may be present.

  • Degradation Products: The benzofuranone ring system can be susceptible to hydrolysis, especially under harsh pH and temperature conditions, potentially leading to ring-opened impurities.[6]

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules. Both ¹H and ¹³C NMR should be employed.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., doublets, doublet of doublets) that can be used to confirm the position of the amino group.

  • Methylene Protons: The two protons of the methylene group in the furanone ring (at the 3-position) are expected to appear as a singlet, likely in the range of δ 3.5-4.5 ppm.

  • Amine Protons: The two protons of the primary amine group will appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: The lactone carbonyl carbon will be the most downfield signal, typically in the range of δ 170-180 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the amino group will be significantly shielded compared to the others.

  • Methylene Carbon: The methylene carbon in the furanone ring will appear in the aliphatic region, likely around δ 30-40 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300-3500 (two bands for primary amine)
C=O Stretch (Lactone)1760-1800
C=C Stretch (Aromatic)1450-1600
C-N Stretch (Aromatic Amine)1250-1360
C-O Stretch (Lactone)1000-1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectral Data:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (149.15 g/mol ) should be observed.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of CO from the lactone ring, as well as fragmentation of the furanone ring. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments.

Purity Determination

The assessment of purity is a critical step in the quality control of any chemical substance intended for use in research and development. Chromatographic techniques are the methods of choice for this purpose.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis and Purity Calculation Sample This compound Sample Dissolution Dissolve in a suitable solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution HPLC High-Performance Liquid Chromatography (HPLC) - Reversed-Phase (C18 column) - UV or MS detection Dissolution->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) - May require derivatization Dissolution->GCMS Chromatogram Obtain Chromatogram HPLC->Chromatogram GCMS->Chromatogram PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration PurityCalc Calculate Purity (% Area) (Main Peak Area / Total Peak Area) x 100 PeakIntegration->PurityCalc

Figure 2: A generalized workflow for the purity analysis of this compound using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it well-suited for this compound.[7] A reversed-phase HPLC method is recommended.

Step-by-Step HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good separation of the main component from potential impurities with different polarities.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound should be used. A PDA detector is advantageous as it can provide spectral information for peak identification and purity assessment.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a known concentration.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Purity Calculation: Calculate the purity by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Method Validation:

The developed HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[8][9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the purity analysis of this compound, particularly for the identification of volatile or semi-volatile impurities.[11] However, due to the polarity of the amino group, derivatization may be necessary to improve its chromatographic behavior and prevent peak tailing.

Step-by-Step GC-MS Protocol (with Derivatization):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Derivatization: The primary amine can be derivatized, for example, by silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) to increase volatility and improve peak shape.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent, add the derivatizing agent, and heat if necessary to complete the reaction.

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Analysis: Identify peaks by their mass spectra and retention times. Quantify purity by comparing the peak area of the derivatized analyte to the total peak area.

Conclusion

The comprehensive characterization and stringent purity control of this compound are critical for its successful application in research and drug development. This guide has outlined a systematic approach utilizing a combination of spectroscopic and chromatographic techniques. Unambiguous structural elucidation should be achieved through a combination of NMR, FTIR, and mass spectrometry. Purity should be rigorously assessed using a validated HPLC method, which is the recommended primary technique. By implementing these analytical strategies, researchers and scientists can ensure the quality and consistency of this important chemical intermediate, thereby contributing to the reliability and reproducibility of their scientific endeavors.

References

The Therapeutic Promise of Aminobenzofuranone Scaffolds: A Technical Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range of biological targets, leading to diverse pharmacological activities. The benzofuranone core, a heterocyclic compound composed of fused benzene and furanone rings, is a quintessential example of such a scaffold.[1] Its rigid, planar structure provides an ideal foundation for the strategic placement of functional groups, enabling fine-tuning of its biological profile. When an amino group is introduced, forming an aminobenzofuranone, the scaffold's potential is significantly amplified. This addition not only influences the molecule's physicochemical properties, such as solubility and basicity, but also provides a key interaction point for hydrogen bonding with biological macromolecules.

This guide offers an in-depth exploration of the multifaceted biological activities of aminobenzofuranone derivatives. We will dissect their potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents, moving beyond a mere catalog of activities to explain the causality behind experimental designs and the mechanistic underpinnings of their therapeutic effects. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable, field-proven protocols.

I. Anticancer Activity: Targeting Uncontrolled Proliferation

The application of aminobenzofuranone derivatives in oncology is a rapidly expanding field of research.[1] These compounds have demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines, often acting through multiple mechanisms.[1][2][3]

Mechanism of Action: A Multi-pronged Attack

The anticancer efficacy of aminobenzofuranone scaffolds stems from their ability to interfere with critical cellular processes essential for tumor growth and survival. Key mechanisms include:

  • Inhibition of Tubulin Polymerization: Certain 3-aminobenzophenone derivatives, which share structural similarities, act as potent inhibitors of tubulin polymerization.[4] By binding to the colchicine-binding site on tubulin, they disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] This mechanism is crucial as microtubules are vital for cell division, intracellular transport, and maintenance of cell shape.

  • Kinase Inhibition: Many signaling pathways that are hyperactive in cancer cells are driven by kinases. Benzofuran derivatives have been shown to inhibit key kinases involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β).[1] For instance, certain derivatives exhibited potent dual inhibitory activity against both CDK2 and GSK-3β, with IC₅₀ values in the nanomolar range.[1]

  • Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Aminobenzofuranones can trigger apoptosis through various pathways, often initiated by the inhibition of critical survival signals or the activation of pro-apoptotic proteins.[2][3]

  • Overcoming Multidrug Resistance (MDR): A significant challenge in chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[5][6] Novel 2-aminobenzofuran derivatives have been identified as potent P-gp inhibitors, capable of sensitizing resistant cancer cells to conventional chemotherapeutic drugs like vincristine and doxorubicin.[5][6]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the aminobenzofuranone scaffold has yielded crucial insights into the structural requirements for potent anticancer activity:

  • Substitution Patterns: The position and nature of substituents on both the benzofuran ring and the amino group are critical. For example, studies on 3-amidobenzofuran derivatives showed that specific substitutions led to significant antiproliferative efficacy against breast (MDA-MB-231) and colon (HCT-116, HT-29) cancer cell lines, with IC₅₀ values in the low micromolar range.[1]

  • Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can enhance anticancer activity, likely by improving the molecule's ability to form halogen bonds with target proteins, thereby increasing binding affinity.

  • Hybrid Molecules: Combining the benzofuran scaffold with other pharmacologically active moieties, such as chalcones or triazoles, has emerged as a promising strategy to create hybrid molecules with enhanced cytotoxic effects.[3]

Quantitative Data Summary: Anticancer Potency
Compound ClassCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Source
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01--[1]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20--[1]
Benzofuran-Chalcone (33d)A-375 (Melanoma)4.15Cisplatin9.46[1]
Benzofuran-Chalcone (33d)MCF-7 (Breast)3.22Cisplatin12.25[1]
Benzofuran-Chalcone (4g)HCC1806 (Breast)5.93Cisplatin-[3]
Benzofuran-Oxadiazole (14c)HCT116 (Colon)3.27--[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.[7][8][9] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[8][9]

Rationale: This protocol is chosen for its robustness, high-throughput compatibility, and its ability to provide a quantitative measure (IC₅₀) of a compound's potency.[9][10] It serves as a crucial first step in screening novel compounds for anticancer activity.[10][11]

Step-by-Step Methodology: [12][13][14]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare stock solutions of aminobenzofuranone derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours. The duration is critical to allow the compound to exert its effect on cell proliferation.

  • MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12][15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.[9]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[9][12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological driver of numerous diseases. Aminobenzofuranone scaffolds have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of key pro-inflammatory mediators.[16][17][18]

Mechanism of Action: Quenching the Flames

The anti-inflammatory effects of these compounds are often traced back to their ability to interfere with major inflammatory signaling pathways:

  • Inhibition of NO and PGE₂ Production: A hallmark of their activity is the inhibition of nitric oxide (NO) and prostaglandin E₂ (PGE₂) production in inflammatory cells like macrophages.[17] This is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[15]

  • Modulation of NF-κB and MAPK Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[15][18] Certain benzofuran hybrids have been shown to significantly inhibit the phosphorylation of key proteins in these pathways (e.g., IKKα/β, IκBα, p65, ERK, JNK, p38), thereby preventing the downstream expression of pro-inflammatory cytokines like TNF-α and IL-6.[18]

  • Protein Kinase C (PKC) Pathway Interference: Some benzofuranone derivatives have shown antihypersensitive and anti-inflammatory effects that are possibly mediated through interference with the Protein Kinase C (PKC) activation pathway.[19]

Workflow & Signaling Diagram

anti_inflammatory_pathway cluster_nucleus Cellular Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IKK, IκBα, p65) TLR4->NFkB_Pathway Aminobenzofuranone Aminobenzofuranone Scaffold Aminobenzofuranone->MAPK_Pathway Inhibits Aminobenzofuranone->NFkB_Pathway Inhibits AP1 AP-1 MAPK_Pathway->AP1 Activates NFkB NF-κB (p65) NFkB_Pathway->NFkB Activates Gene_Expression Gene Transcription AP1->Gene_Expression NFkB->Gene_Expression Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Gene_Expression->Mediators Upregulates

Caption: Inhibition of LPS-induced inflammatory pathways by aminobenzofuranones.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of NO by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.[15][20] It's a standard method for screening compounds for anti-inflammatory activity.

Rationale: The Griess assay is a simple, rapid, and cost-effective method to quantify NO production, a key mediator of inflammation. The protocol uses RAW 264.7 murine macrophages, a well-established cell line for studying inflammatory responses to lipopolysaccharide (LPS).[15]

Step-by-Step Methodology: [15][20]

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Cytotoxicity Pre-Screen (MTT): Before assessing anti-inflammatory effects, it is crucial to perform an MTT assay (as described in the anticancer section) to determine non-toxic concentrations of the aminobenzofuranone compounds.[15] This ensures that any observed reduction in NO is not simply due to cell death.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the pre-treated cells with LPS (1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent (a solution containing 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

III. Neuroprotective and Antimicrobial Activities: Expanding the Therapeutic Horizon

Beyond cancer and inflammation, the aminobenzofuranone scaffold shows promise in neurology and infectious diseases.

Neuroprotection: Shielding Neurons from Damage

Benzofuran derivatives have demonstrated significant neuroprotective effects against excitotoxicity, a process implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[21][22][23]

  • Mechanism: They can protect primary cultured rat cortical cells from damage induced by N-methyl-D-aspartate (NMDA), an excitotoxic agent.[21][22] Certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives showed potent anti-excitotoxic effects, with some compounds exhibiting efficacy comparable to the known NMDA antagonist, memantine.[21][22]

  • Antioxidant Activity: Some derivatives also possess antioxidant properties, scavenging free radicals and inhibiting lipid peroxidation, which contributes to their neuroprotective profile.[22] Structure-activity relationship studies suggest that substitutions at specific positions of the benzofuran moiety are crucial for these protective actions.[22]

Antimicrobial Activity: A Broad Spectrum of Defense

The benzofuran core is a component of many natural and synthetic antimicrobial agents.[24][25][26]

  • Spectrum of Activity: Aminobenzofuranone derivatives have been synthesized and evaluated for their activity against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[24][27][28]

  • Structure-Activity Relationship: The antimicrobial potency is highly dependent on the specific chemical structure. For example, in a study of 3-Substituted Isobenzofuran-1(3-H)-One derivatives, all tested compounds showed antifungal activity, with a more pronounced inhibitory effect on S. aureus compared to E. coli.[24]

IV. Conclusion and Future Outlook

The aminobenzofuranone scaffold represents a remarkably versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. The ability to systematically modify the core structure allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for the development of novel therapeutics.

Future research should focus on elucidating the precise molecular targets for these compounds through advanced techniques like proteomics and crystallography. Further optimization of lead compounds to improve their pharmacokinetic properties and in vivo efficacy is essential. The development of multi-target agents, leveraging the scaffold's ability to interact with diverse biological systems, could lead to innovative treatments for complex diseases. The continued exploration of the aminobenzofuranone chemical space holds immense promise for addressing unmet medical needs across multiple therapeutic areas.

References

A Technical Guide to the Synthetic Utility of the Amino Group in 5-Aminobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of an amino group at the 5-position unlocks a vast potential for synthetic diversification, enabling the modulation of physicochemical properties and pharmacological profiles. This guide provides an in-depth exploration of the reactivity of the 5-amino group in 5-aminobenzofuran-2(3H)-one. We present a framework of validated, representative protocols for key transformations including the synthesis of the core molecule, N-acylation, N-alkylation, and diazotization followed by Sandmeyer reactions. Each section elucidates the underlying chemical principles, offers detailed experimental workflows, and discusses the expected outcomes, providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource for leveraging this versatile chemical moiety.

Introduction: The Strategic Importance of the 5-Amino Group

The benzofuran-2(3H)-one, or 2-coumaranone, ring system is a recurring motif in natural products and synthetic pharmaceuticals, valued for its rigid structure and diverse biological activities, including anti-inflammatory and anticancer properties.[3][4] The strategic placement of a primary aromatic amine at the C-5 position transforms this scaffold into a highly versatile building block. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring, influencing the electron density of the system, yet remains a potent nucleophile.

This nucleophilicity is the cornerstone of its synthetic utility, allowing for a suite of chemical modifications. These modifications are critical in drug discovery for:

  • Structure-Activity Relationship (SAR) Studies: Systematically altering the substituent on the amino group allows for a detailed probing of the target binding pocket.

  • Improving Pharmacokinetic Properties: Acylation and alkylation can modify lipophilicity, solubility, and metabolic stability.

  • Bioisosteric Replacement: The amino group and its derivatives can serve as bioisosteres for other functional groups, aiding in lead optimization.

  • Introducing New Pharmacophores: The amine can be completely replaced by other functional groups via diazonium salt intermediates, opening entirely new avenues for structural diversity.

This guide will address the practical aspects of these transformations. While specific literature on the reactivity of this compound is not extensively detailed, the protocols herein are constructed based on well-established, fundamental reactions of aromatic amines and are presented as robust starting points for experimental work.

Synthesis of the Core Scaffold: this compound

The most logical and common route to this compound is a two-step process starting from the commercially available 2-hydroxyphenylacetic acid. This involves the synthesis of the lactone ring, followed by nitration and subsequent reduction.

Workflow for Synthesis

The overall synthetic pathway is a reliable and scalable route to the target amine.

SynthesisWorkflow Start 2-Hydroxyphenylacetic Acid Step1 Step 1: Lactonization Start->Step1 Intermediate1 Benzofuran-2(3H)-one Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 5-Nitrobenzofuran-2(3H)-one Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1 & 2: Synthesis of 5-Nitro-1-benzofuran-2(3H)-one

This protocol combines the lactonization and nitration steps as adapted from established literature procedures.

  • Protocol Reference: This procedure is based on the method described by Munoz-Muniz & Juaristi (2003) for the synthesis of the nitro intermediate.[5]

  • Causality: Toluene with a Dean-Stark trap is used for the initial lactonization to effectively remove water and drive the equilibrium towards the formation of 3H-benzofuran-2-one. The subsequent nitration is performed at low temperature to control the exothermic reaction and prevent unwanted side products. Acetic anhydride is used as the solvent for nitration.

Detailed Protocol:

  • To a 100 mL flask equipped with a Dean-Stark trap and magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol), toluene (60 mL), and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux the mixture for 4 hours, collecting the water removed in the Dean-Stark trap.

  • Once lactonization is complete (monitored by TLC), remove the residual solvent under reduced pressure to yield crude 3H-benzofuran-2-one.

  • In a separate flask, dissolve the crude 3H-benzofuran-2-one (assuming quantitative yield, ~3.9 g) in acetic anhydride (25 mL) and cool the solution to below 293K (20°C) in an ice bath.

  • Prepare a nitrating mixture of 65% nitric acid (4 mL) and glacial acetic acid (4 mL). Add this mixture dropwise to the cooled benzofuranone solution, ensuring the temperature is maintained below 293K.

  • After the addition is complete, stir the mixture and allow it to reflux for 1 hour.

  • Decompose the reaction by carefully pouring it over a mixture of ice and sulfuric acid.

  • Filter the resulting precipitate. Recrystallize the solid from ethyl acetate to obtain pure 5-nitro-1-benzofuran-2(3H)-one.[5]

Step 3: Reduction to this compound

The reduction of the aromatic nitro group is a standard transformation. Catalytic hydrogenation is often the cleanest method.

  • Protocol Reference: This is a representative protocol based on the well-established use of Palladium on carbon (Pd/C) for the reduction of aromatic nitro groups.[6][7][8]

  • Causality: Palladium on carbon is a highly efficient heterogeneous catalyst for hydrogenation.[9] Hydrogen gas is the reducing agent. Ethanol or methanol is a common solvent as it solubilizes the starting material and does not interfere with the reaction. The reaction proceeds via the transfer of hydrogen from the catalyst surface to the nitro group.

Detailed Protocol:

  • In a hydrogenation flask, dissolve 5-nitrobenzofuran-2(3H)-one (1.0 g, 5.58 mmol) in ethanol (50 mL).

  • Carefully add 10% Palladium on carbon (Pd/C) (50 mg, ~5 mol% Pd).

  • Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). Repeat this process three times.

  • Pressurize the vessel with H₂ (typically 1-3 atm, or use a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified further by recrystallization or column chromatography if necessary.

Exploring the Reactivity of the 5-Amino Group

The primary aromatic amine of this compound is a versatile functional handle. Its reactivity is analogous to that of aniline, primarily serving as a nucleophile.

N-Acylation: Formation of Amides

N-acylation is a robust and highly reliable reaction that converts the primary amine into a secondary amide. This transformation is often used to protect the amine, reduce its basicity, or introduce a new functional group for further elaboration.

Acylation Amine This compound Reagents Acetic Anhydride Pyridine Amine->Reagents Nucleophilic Acyl Substitution Product 5-Acetamidobenzofuran-2(3H)-one Reagents->Product

Caption: General workflow for the N-acylation reaction.

  • Protocol Reference: This is a standard procedure for the acetylation of aromatic amines.

  • Causality: Acetic anhydride is the acylating agent. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. Pyridine, a non-nucleophilic base, is used to neutralize the acetic acid byproduct, driving the reaction to completion.

Detailed Protocol for N-Acetylation:

  • Dissolve this compound (500 mg, 3.35 mmol) in pyridine (10 mL) in a round-bottom flask with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (0.35 mL, 3.69 mmol, 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

  • Upon completion, pour the reaction mixture into ice-water (50 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 5-acetamidobenzofuran-2(3H)-one.

Expected Characterization Changes:

  • ¹H NMR: Disappearance of the broad -NH₂ signal and appearance of a new amide N-H singlet (typically δ 8-10 ppm) and a new methyl singlet for the acetyl group (typically δ 2.1-2.3 ppm).

  • IR: Appearance of a strong amide C=O stretch (around 1660-1690 cm⁻¹) and an N-H bending vibration (around 1550 cm⁻¹).

N-Alkylation: Synthesis of Secondary and Tertiary Amines

Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine.[1][3] However, for specific applications, mono-alkylation can be achieved under controlled conditions.

  • Protocol Reference: This protocol is adapted from a general procedure for the N-alkylation of analogous aromatic amines.[10]

  • Causality: This is a nucleophilic substitution (Sɴ2) reaction where the amine acts as the nucleophile and attacks the alkyl halide.[11] A weak base like potassium carbonate (K₂CO₃) is used to neutralize the HBr formed during the reaction without significantly deprotonating the starting amine. DMF is a polar aprotic solvent that facilitates Sɴ2 reactions.

Detailed Protocol for Mono-Benzylation:

  • To a stirred suspension of potassium carbonate (K₂CO₃) (690 mg, 5.0 mmol, 1.5 equivalents) in dimethylformamide (DMF) (15 mL), add this compound (500 mg, 3.35 mmol).

  • Add benzyl bromide (0.40 mL, 3.35 mmol, 1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N-benzylated product.

Parameter N-Acylation N-Alkylation
Electrophile Acylating Agent (e.g., Ac₂O)Alkyl Halide (e.g., BnBr)
Base Pyridine (scavenger)K₂CO₃ (acid scavenger)
Solvent Pyridine, DCM, or THFDMF, Acetonitrile
Product AmideSecondary/Tertiary Amine
Key Challenge Hydrolysis of acylating agentOver-alkylation

Table 1: Comparison of N-Acylation and N-Alkylation Conditions.

Diazotization and Sandmeyer Reactions: Replacing the Amino Group

The Sandmeyer reaction is a powerful tool for replacing an aromatic amino group with a wide variety of substituents (e.g., -Cl, -Br, -CN) that are difficult to introduce via other methods.[12][13] The reaction proceeds through a diazonium salt intermediate.[14]

Sandmeyer Amine 5-Aminobenzofuran- 2(3H)-one Step1 Diazotization (NaNO₂, HCl, 0-5°C) Amine->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Sandmeyer Reaction (e.g., CuCl) Intermediate->Step2 Product 5-Chlorobenzofuran- 2(3H)-one Step2->Product

Caption: Workflow for Diazotization and Sandmeyer Chlorination.

  • Protocol Reference: This is a representative protocol based on the classical Sandmeyer reaction conditions.[15][16][17]

  • Causality: The reaction of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures forms a relatively unstable diazonium salt. The low temperature is critical to prevent premature decomposition. The subsequent addition of a copper(I) salt (e.g., CuCl) catalyzes the decomposition of the diazonium salt via a single-electron transfer mechanism, releasing nitrogen gas and generating an aryl radical, which is then trapped by the halide from the copper salt.[12]

Detailed Protocol for Chlorination:

  • Suspend this compound (1.0 g, 6.70 mmol) in a mixture of concentrated HCl (5 mL) and water (5 mL). Stir and cool to 0-5°C in an ice-salt bath.

  • In a separate flask, dissolve sodium nitrite (NaNO₂) (0.51 g, 7.37 mmol, 1.1 equivalents) in a minimal amount of cold water (~2 mL).

  • Add the NaNO₂ solution dropwise to the stirred amine suspension, keeping the temperature strictly between 0 and 5°C. The formation of a clear solution indicates the formation of the diazonium salt. Stir for an additional 15 minutes at this temperature.

  • In a separate beaker, dissolve copper(I) chloride (CuCl) (0.73 g, 7.37 mmol, 1.1 equivalents) in concentrated HCl (5 mL). Cool this solution to 0-5°C.

  • Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30 minutes to ensure complete decomposition.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude 5-chlorobenzofuran-2(3H)-one by column chromatography or recrystallization.

Conclusion and Future Outlook

The 5-amino group of this compound serves as a linchpin for synthetic diversification. The foundational reactions of N-acylation, N-alkylation, and diazotization provide robust and reliable pathways to a vast array of novel derivatives. The protocols detailed in this guide, built upon established chemical principles, offer a solid framework for researchers to begin their exploration. As the demand for novel therapeutics with fine-tuned properties continues to grow, the strategic modification of scaffolds like this compound will remain a critical endeavor in medicinal chemistry and materials science. Further research into novel catalytic methods for these transformations will undoubtedly expand the synthetic toolbox and accelerate the discovery of new functional molecules.

References

A Senior Application Scientist's Guide to 5-Aminobenzofuran-2(3H)-one: Sourcing, Specification, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and drug discovery, the benzofuran scaffold is a privileged structure, forming the core of numerous biologically active compounds. Among its derivatives, 5-aminobenzofuran-2(3H)-one stands out as a versatile and highly valuable building block. Its unique combination of a lactone and an aromatic amine provides two reactive handles for divergent synthesis, enabling the construction of complex molecular architectures. This guide serves as a comprehensive technical resource for researchers, providing in-depth information on the commercial availability, key suppliers, critical physicochemical properties, and strategic applications of this compound. We will delve into the practicalities of sourcing this reagent, the importance of stringent quality control, and the scientific context that makes it a compound of significant interest.

Section 1: Chemical Identity and Physicochemical Profile

Precise identification is the cornerstone of reproducible research. This compound is a specific isomer, and it is crucial to distinguish it from its structural relatives. The primary identifier for any chemical substance is its CAS (Chemical Abstracts Service) number.

Key Identifier:

  • CAS Number: 83528-03-4[1][2][]

It is imperative to use this CAS number during procurement to avoid inadvertently ordering isomeric structures such as 5-Amino-2-benzofuran-1(3H)-one (CAS: 65399-05-5), which possesses a different substitution pattern and reactivity profile.

The table below summarizes the essential physicochemical properties of this compound, compiled from various supplier technical data sheets.

PropertyValueSource
Molecular Formula C₈H₇NO₂[1][2][]
Molecular Weight 149.15 g/mol [2][]
IUPAC Name 5-amino-1-benzofuran-2(3H)-one[1]
Synonyms 5-amino-3H-1-benzofuran-2-one, 2(3H)-Benzofuranone, 5-amino-[1]
Appearance Solid (form may vary by supplier)
Boiling Point 357.17 °C at 760 mmHg[1]
Density 1.377 g/cm³[1]
SMILES O=C1OC2=CC=C(N)C=C2C1[2]
InChI Key XZXLYGAUEAPJET-UHFFFAOYSA-N[1]

Section 2: Commercial Availability and Supplier Overview

This compound is available from a select number of chemical suppliers who specialize in research chemicals and building blocks for organic synthesis. Availability typically ranges from milligram to gram scale, with options for bulk or custom synthesis inquiries. The following table provides a comparative overview of prominent suppliers.

SupplierProduct NameCAS NumberNotes / Purity
BLD Pharm This compound83528-03-4Offered for research use. Also lists the hydrochloride salt form.[2][4]
BOC Sciences This compound83528-03-4Listed as a main product, available for inquiry. BOC Sciences specializes in custom synthesis and GMP-compliant production.[]
CHEMLYTE SOLUTIONS This compound83528-03-4A manufactory based in China, listed on the Echemi platform.[1]
Sigma-Aldrich (Merck) 5-Amino-2-benzofuran-1(3H)-one65399-05-5Note: This is the isomer. Researchers should exercise caution. It is sold under the "AldrichCPR" brand for early discovery, often without extensive analytical data.
Fisher Scientific 5-Amino-2-benzofuran-1(3H)-one65399-05-5Distributes the Sigma-Aldrich product. Again, this is the isomer.[5]

Section 3: A Practical Protocol for Sourcing and Qualification

Sourcing a chemical building block is more than a simple transaction; it is the first step in ensuring the validity of an entire experimental cascade. A flawed starting material invalidates all subsequent results. As a Senior Application Scientist, I advocate for a self-validating procurement system.

Step-by-Step Sourcing Workflow
  • Initial Screening: Identify potential suppliers using the correct CAS Number (83528-03-4) as the primary search query.

  • Request for Quotation (RFQ): Contact the sales or technical support departments of the shortlisted suppliers. Request quotes for your desired quantity.

  • Crucial Documentation Request: Alongside the quote, always request the following:

    • Certificate of Analysis (CoA): This is non-negotiable. It provides lot-specific data on purity (e.g., via HPLC or NMR) and identity.

    • Safety Data Sheet (SDS): Essential for proper handling, storage, and risk assessment.

  • Supplier Vetting: Evaluate the responsiveness and technical knowledge of the supplier. A reputable supplier will readily provide comprehensive documentation.

  • CoA Analysis: Scrutinize the CoA. Does the analytical method used (e.g., ¹H-NMR, HPLC) confirm the structure and stated purity? Does it match reference data?

  • Purchase and Incoming QC: Upon receipt, it is best practice to perform your own identity confirmation (e.g., by NMR or mass spectrometry) to verify the material before use in critical experiments.

Procurement Workflow Diagram

The following diagram illustrates this self-validating procurement workflow.

G cluster_0 Phase 1: Identification & Screening cluster_1 Phase 2: Vetting & Documentation cluster_2 Phase 3: Purchase & Verification A Identify Target: This compound CAS: 83528-03-4 B Search Suppliers (BLD Pharm, BOC Sciences, etc.) A->B C Request Quote & Technical Documents B->C D Receive CoA & SDS C->D E Analyze CoA for Purity & Identity Confirmation D->E F Decision Point: Does Data Meet Spec? E->F F->B No, Rescreen G Place Purchase Order F->G Yes H Receive Material G->H I Internal QC Check (e.g., NMR, MS) H->I J Release for Research Use I->J I->J

Caption: A robust workflow for sourcing chemical reagents.

Section 4: Scientific Context and Strategic Applications

The utility of this compound stems from its role as a synthon in the assembly of more complex, biologically relevant molecules. Benzofuran derivatives are integral to numerous areas of pharmaceutical development.

  • Pharmaceutical Intermediates: The related compound, 5-nitro-1-benzofuran-2(3H)-one, is a known intermediate in the synthesis of Dronedarone, a drug used to treat atrial fibrillation[6]. This highlights the industrial relevance of this scaffold. The amino group of our target molecule offers a convenient synthetic handle for similar transformations, often under milder conditions than those required for reducing a nitro group.

  • Building Block for Bioactive Molecules: Ethyl 5-aminobenzofuran-2-carboxylate, a closely related structure, is noted for its use as a building block in synthesizing novel therapeutic agents, particularly for anti-inflammatory and analgesic drugs[7]. The amine functionality allows for the introduction of diverse side chains and pharmacophores through acylation, alkylation, or diazotization reactions.

  • Neuroprotective Agents: Recent research has identified isobenzofuran-1(3H)-one derivatives as potent and selective inhibitors of the TREK-1 potassium channel, showing neuroprotective effects in models of ischemic stroke[8]. This demonstrates the potential for this core structure to generate novel central nervous system (CNS) drug candidates.

Role as a Synthetic Building Block

The diagram below conceptualizes the strategic position of this compound in a drug discovery program.

G cluster_reactions Synthetic Transformations cluster_products Potential Biologically Active Molecules A This compound (Starting Material) B N-Acylation / Sulfonylation A->B C N-Alkylation A->C D Sandmeyer Reactions A->D E Amide / Sulfonamide Library (e.g., Dronedarone Analogs) B->E F Substituted Amine Derivatives C->F G Halogenated / Cyanated Scaffolds D->G

Caption: Synthetic utility of this compound.

Section 5: Safe Handling and Storage

Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety.

  • Storage Conditions: Suppliers recommend storing this compound at 2-8°C under an inert atmosphere in a dark place[2]. This prevents degradation from heat, light, and oxidation.

  • Handling Precautions:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid contact with skin and eyes.

    • Avoid the formation of dust and aerosols[1].

  • Hazard Profile: While specific GHS data for this exact compound is sparse in the search results, related isomers carry warnings (e.g., H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation)[2]. It is prudent to treat this compound with similar precautions until a comprehensive hazard assessment is available.

Conclusion

This compound (CAS: 83528-03-4) is a high-value chemical intermediate with significant potential in drug discovery and organic synthesis. Its commercial availability, while limited to specialized suppliers like BLD Pharm and BOC Sciences, is sufficient for research and development purposes. The key to successfully utilizing this reagent lies in a rigorous procurement and verification process, centered on confirming the correct isomer via its CAS number and demanding a comprehensive Certificate of Analysis. By understanding its chemical properties, sourcing it diligently, and appreciating its strategic applications, researchers can effectively leverage this versatile building block to advance their scientific programs.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 5-Aminobenzofuran-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, three-part experimental protocol for the synthesis of 5-aminobenzofuran-2(3H)-one and its N-acetyl derivative. Benzofuran-containing heterocycles are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.[1][2] This guide is designed for researchers in organic synthesis and drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The protocol proceeds via the synthesis of a key 5-nitrobenzofuran-2(3H)-one intermediate, followed by catalytic hydrogenation to yield the target amine, and subsequent N-acetylation. Each section explains the causality behind procedural choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism.

Introduction: The Significance of the Benzofuranone Scaffold

The benzofuran ring system is a core structural motif in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The this compound scaffold, in particular, serves as a versatile building block for creating libraries of compounds for drug discovery. The presence of a primary aromatic amine at the C5 position offers a convenient handle for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR).

This protocol details a reliable and scalable synthetic route to this valuable intermediate and demonstrates its utility through the preparation of an N-acetyl derivative. The chosen pathway emphasizes procedural robustness, high yields, and purification strategies accessible in a standard organic chemistry laboratory.

Overall Synthetic Workflow

The synthesis is accomplished in three primary stages, beginning with the formation and nitration of the benzofuranone core, followed by reduction of the nitro group, and culminating in the derivatization of the resulting amine.

G A 2-Hydroxyphenylacetic Acid B Step 1: Lactonization (p-TsOH, Toluene, Reflux) A->B C Benzofuran-2(3H)-one B->C D Step 2: Electrophilic Nitration (HNO3, Ac2O, <20°C) C->D E 5-Nitrobenzofuran-2(3H)-one (Key Intermediate) D->E F Step 3: Reduction (H2, Pd/C, Ethanol) E->F G This compound (Target Intermediate) F->G H Step 4: N-Acetylation (Ac2O, Pyridine) G->H I N-(2-oxo-2,3-dihydrobenzofuran-5-yl)acetamide (Final Derivative) H->I

Caption: Overall workflow for the synthesis of this compound derivatives.

Part I: Synthesis of 5-Nitrobenzofuran-2(3H)-one (Intermediate 1)

This initial phase involves two key chemical transformations: an acid-catalyzed intramolecular esterification (lactonization) to form the benzofuranone ring, followed by a regioselective electrophilic aromatic substitution to install a nitro group at the C5 position.

Reaction Scheme

G cluster_0 Step 1: Lactonization cluster_1 Step 2: Nitration start1 2-Hydroxyphenylacetic Acid reagents1 p-TsOH Toluene, Reflux start1->reagents1 end1 Benzofuran-2(3H)-one reagents1->end1 start2 Benzofuran-2(3H)-one reagents2 HNO3 / Acetic Acid Acetic Anhydride, <20°C start2->reagents2 end2 5-Nitrobenzofuran-2(3H)-one reagents2->end2

Caption: Synthesis of the key intermediate, 5-Nitrobenzofuran-2(3H)-one.

Experimental Protocol

This protocol is adapted from the literature procedure reported by Munoz-Muniz & Juaristi and validated by subsequent crystallographic studies.[3]

Step A: Lactonization of 2-Hydroxyphenylacetic Acid

  • Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and toluene (60 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 100 mg).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing for approximately 4 hours or until no more water is collected.

    • Causality: The p-TsOH protonates the carboxylic acid carbonyl, increasing its electrophilicity. The phenolic hydroxyl group then acts as an intramolecular nucleophile, leading to cyclization. The Dean-Stark trap removes water, driving the equilibrium towards the lactone product according to Le Chatelier's principle.

  • Workup: Allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude 3H-benzofuran-2-one should be obtained in near-quantitative yield (approx. 3.9 g) and can be used in the next step without further purification.

Step B: Nitration of 3H-Benzofuran-2-one

  • Setup: In a 100 mL flask, dissolve the crude 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL). Place the flask in an ice/water bath to maintain a low temperature.

  • Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by combining 65% nitric acid (4 mL) and glacial acetic acid (4 mL).

  • Reaction: Add the nitrating mixture dropwise to the solution of benzofuranone while stirring vigorously. It is critical to maintain the internal temperature below 20°C (ideally <10°C) during the addition to prevent over-nitration and side reactions.

    • Causality: The reaction of nitric acid with acetic anhydride forms the highly electrophilic acetyl nitrate intermediate, which is the active nitrating agent. The electron-rich aromatic ring undergoes electrophilic substitution. The C5 position is electronically activated and sterically accessible, leading to regioselective nitration.

  • Heating: After the addition is complete, remove the ice bath and stir the mixture at reflux for 1 hour.

  • Workup and Purification: Cool the reaction mixture and carefully pour it over crushed ice containing a small amount of sulfuric acid to decompose any remaining acetic anhydride. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethyl acetate to obtain pure 5-nitro-1-benzofuran-2(3H)-one.

Expected Results & Characterization
ParameterExpected Value
Product 5-Nitro-1-benzofuran-2(3H)-one
CAS Number 21997-23-9[4]
Appearance Yellowish solid
Yield ~70% after recrystallization[3]
Molecular Formula C₈H₅NO₄
Molecular Weight 179.13 g/mol [3][4]
Melting Point Not specified, but crystals are solid at room temp.

Part II: Reduction to this compound (Target)

The conversion of the nitro group to a primary amine is a pivotal step. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and simple workup.

Reaction Scheme

G cluster_0 Catalytic Hydrogenation start1 5-Nitrobenzofuran-2(3H)-one reagents1 H2 (balloon or Parr shaker) 10% Pd/C Ethanol, RT start1->reagents1 end1 This compound reagents1->end1

Caption: Reduction of the nitro-intermediate to the target amine.

Experimental Protocol
  • Setup: To a hydrogenation flask or a suitable round-bottom flask, add 5-nitro-1-benzofuran-2(3H)-one (e.g., 2.0 g, 11.16 mmol) and ethanol (50 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the starting material, ~200 mg).

    • Safety Note: Pd/C is pyrophoric, especially when dry and in the presence of solvents. Handle it in an inert atmosphere (e.g., under argon or nitrogen) and do not allow it to dry on the filter paper after the reaction.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or purge the flask with nitrogen and then inflate a balloon with hydrogen gas (H₂) and attach it to the flask.

  • Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-12 hours).

    • Causality: The solid Pd/C catalyst adsorbs both the hydrogen gas and the nitro compound onto its surface.[5][6][7] This proximity facilitates the transfer of hydrogen atoms across the nitro group, reducing it through several intermediates (nitroso, hydroxylamine) to the final amine. The process is a heterogeneous catalytic reaction.

  • Workup and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be purified further by column chromatography or recrystallization if necessary.

Expected Results & Characterization
ParameterExpected Value
Product This compound
CAS Number 83528-03-4
Appearance Solid (color may vary)
Yield >90% (typically high-yielding reaction)
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol

Part III: Synthesis of N-(2-oxo-2,3-dihydrobenzofuran-5-yl)acetamide (Derivative)

To demonstrate the utility of the synthesized amine, a simple N-acetylation is performed. This reaction is a standard method for converting primary amines to stable amide derivatives.

Reaction Scheme

G cluster_0 N-Acetylation start1 This compound reagents1 Acetic Anhydride Pyridine (cat.) DCM, 0°C to RT start1->reagents1 end1 N-(2-oxo-2,3-dihydrobenzofuran- 5-yl)acetamide reagents1->end1

Caption: N-acetylation of the target amine to form a stable amide derivative.

Experimental Protocol

This protocol is a standard procedure for the N-acetylation of anilines.

  • Setup: Dissolve this compound (e.g., 1.0 g, 6.7 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (20 mL) in a round-bottom flask. Add a catalytic amount of pyridine or an equivalent of a non-nucleophilic base like triethylamine. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add acetic anhydride (1.1 equivalents, ~0.7 mL, 7.4 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

    • Causality: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The base (pyridine) serves to activate the anhydride and to neutralize the acetic acid byproduct formed during the reaction, driving the reaction to completion.

  • Workup and Purification: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove excess acetic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or silica gel chromatography to yield the pure N-(2-oxo-2,3-dihydrobenzofuran-5-yl)acetamide.

Expected Results & Characterization
ParameterExpected Value
Product N-(2-oxo-2,3-dihydrobenzofuran-5-yl)acetamide
Appearance Off-white to tan solid
Yield >85%
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol

References

Application Notes & Protocols: 5-Aminobenzofuran-2(3H)-one as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The benzofuran scaffold is one such core, found in a multitude of natural products and synthetic drugs exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The derivative 5-aminobenzofuran-2(3H)-one (CAS No: 83528-03-4) represents a particularly strategic building block for drug discovery programs.[4] Its utility stems from the combination of the rigid, biologically relevant benzofuranone core and a synthetically versatile primary amino group at the C5 position.

This amino group acts as a crucial "synthetic handle," allowing for the systematic and diverse functionalization of the scaffold. This enables medicinal chemists to precisely modulate the molecule's physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—and to explore structure-activity relationships (SAR) by introducing a variety of substituents that can interact with biological targets. This document provides an in-depth guide and detailed protocols for leveraging this compound in the synthesis of novel chemical entities.

Core Synthetic Strategies & Rationale

The primary aromatic amine of this compound is a nucleophile that can participate in a wide range of classical and modern chemical transformations. The choice of reaction dictates the class of derivatives produced, each with distinct potential for biological interaction.

  • N-Acylation: This is the most direct method to introduce side chains, creating amides. Amide bonds are fundamental in pharmaceuticals, contributing to structural rigidity and forming key hydrogen bond interactions with protein targets. This strategy is ideal for probing pockets in an active site that can accommodate diverse functional groups.

  • N-Arylation: Forming a C-N bond with another (hetero)aromatic ring significantly expands the molecule's three-dimensional chemical space. This is a powerful technique for developing compounds that can span larger or more complex binding sites, or for introducing moieties that improve pharmacokinetic profiles.

  • Modification via Diazotization: The conversion of the amine to a diazonium salt opens a gateway to a host of other functionalities. Most notably, its conversion to a halide (e.g., 5-bromo or 5-iodobenzofuran-2(3H)-one) transforms the electronic nature of the C5 position from a nucleophilic to an electrophilic site, enabling powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.

The following diagram illustrates the pivotal role of this compound as a central hub for synthetic diversification.

G cluster_start Core Building Block cluster_derivatives Derivative Classes cluster_intermediates Key Intermediates start This compound Amides C5-Amide Derivatives start->Amides N-Acylation (Protocol 1) Arylamines C5-N-Aryl Derivatives start->Arylamines N-Arylation (Protocol 2) Halide 5-Halobenzofuran-2(3H)-one start->Halide Sandmeyer Reaction (Protocol 3A) Aryl_compounds C5-Aryl/Alkenyl Derivatives Halide->Aryl_compounds Suzuki-Miyaura Coupling (Protocol 3B)

Caption: Synthetic utility workflow for this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for each manipulation. Researchers should always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: N-Acylation using Acyl Chlorides

Causality: This protocol leverages the high electrophilicity of an acyl chloride for efficient amide bond formation. A non-nucleophilic organic base, such as triethylamine (NEt₃), is required to scavenge the HCl byproduct, driving the reaction to completion and preventing protonation of the starting amine.[5] Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (NEt₃) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This mitigates the exothermicity of the reaction.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq), optionally dissolved in a small volume of anhydrous DCM, dropwise to the reaction mixture over 10-15 minutes. A precipitate of triethylammonium chloride may form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 50% ethyl acetate in hexanes). The product should have a different Rf value than the starting amine.

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-acylated benzofuranone.

Protocol 2: Copper-Catalyzed N-Arylation with Arylboronic Acids

Causality: This Chan-Lam type coupling provides an efficient route to N-aryl derivatives. Copper(II) acetate serves as the catalyst, and an amine base like triethylamine or TMEDA facilitates the transmetalation step.[6] The reaction is often run in a protic solvent like methanol and, conveniently, can be performed in the presence of air.

Materials:

  • This compound

  • Arylboronic acid of choice (1.2 eq)

  • Copper(II) Acetate (Cu(OAc)₂) (1.0 eq)

  • Triethylamine (Et₃N) or Tetramethylethylenediamine (TMEDA) (2.0 eq)

  • Methanol (MeOH)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), Cu(OAc)₂ (1.0 eq), and methanol.

  • Stirring: Stir the resulting mixture under an open-air atmosphere for 15 minutes at room temperature.

  • Reagent Addition: Add the base (2.0 eq) followed by the arylboronic acid (1.2 eq).[6]

  • Reaction: Continue stirring at room temperature for 2-4 hours. The reaction mixture may change color.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The resulting residue can be purified by column chromatography on silica gel to afford the pure N-arylated product.

Protocol 3: C5-Arylation via a 5-Bromo Intermediate

This two-step protocol dramatically expands synthetic possibilities by enabling C-C bond formation at the C5 position.

Causality: The amine is first converted to a reactive diazonium salt at low temperatures using nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr). The diazonium group is an excellent leaving group (N₂) and is subsequently displaced by a bromide ion, a reaction catalyzed by copper(I) bromide. Maintaining a low temperature (0-5 °C) is critical to prevent premature decomposition of the unstable diazonium salt.

Materials:

  • This compound

  • Hydrobromic acid (HBr, 48% aq.)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Ice, water, ethyl acetate

  • Beaker, magnetic stirrer, ice-salt bath

Procedure:

  • Amine Solution: Suspend this compound (1.0 eq) in a mixture of 48% HBr and water in a beaker. Cool to 0 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.

  • Catalyst Solution: In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr with gentle warming, then cool to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous nitrogen gas evolution will be observed.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the mixture to room temperature and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate. Purify the crude 5-bromobenzofuran-2(3H)-one by column chromatography or recrystallization.

Causality: This Nobel Prize-winning reaction creates a C-C bond between the sp² carbon of the 5-bromo intermediate and the sp² carbon of an arylboronic acid.[7] The reaction proceeds via a palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.[8] An inert atmosphere is essential to protect the Pd(0) catalyst from oxidation.

G Start Pd(0)L₂ OA Oxidative Addition (Ar-X) Start->OA RE Reductive Elimination Product Product (Ar-Ar') RE->Product Intermediate1 Ar-Pd(II)L₂-X OA->Intermediate1 Trans Transmetalation (Ar'-B(OH)₂ + Base) Intermediate2 Ar-Pd(II)L₂-Ar' Trans->Intermediate2 Intermediate1->Trans Intermediate2->RE Product->Start Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • 5-Bromobenzofuran-2(3H)-one (from Part A)

  • Arylboronic acid of choice (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • Setup: To a Schlenk flask, add 5-bromobenzofuran-2(3H)-one (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify the crude product by column chromatography on silica gel to obtain the C5-arylated benzofuranone.

Summary of Synthetic Transformations

The table below summarizes the key transformations, providing a quick reference for strategic planning in a drug discovery campaign.

TransformationProtocolKey ReagentsPurpose of Modification
N-Acylation 1Acyl Chloride, NEt₃, DCMIntroduce diverse side chains, modulate H-bonding, probe active sites.
N-Arylation 2Arylboronic Acid, Cu(OAc)₂, BaseExpand 3D chemical space, link to other (hetero)aromatic systems.
C5-Halogenation 3ANaNO₂, HBr, CuBrConvert amine to a versatile halide for subsequent C-C coupling.
C5-Arylation 3BArylboronic Acid, Pd Catalyst, BaseForm C-C bonds, introducing aryl groups to modulate core properties.

Conclusion

This compound is more than just a chemical intermediate; it is a powerful platform for innovation in medicinal chemistry. The strategic placement of the amino group on the privileged benzofuranone core provides a reliable and versatile anchor point for a vast array of synthetic modifications. The protocols detailed herein—from straightforward acylations to more complex palladium-catalyzed cross-couplings—equip drug discovery professionals with the tools needed to systematically generate novel compound libraries. By mastering these transformations, researchers can efficiently navigate the complex process of lead optimization, ultimately accelerating the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes and Protocols for the N-acylation of 5-aminobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated Benzofuranones in Medicinal Chemistry

The benzofuranone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] N-acylation of the 5-amino group of 5-aminobenzofuran-2(3H)-one is a crucial chemical transformation that allows for the synthesis of a diverse library of amide derivatives. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, making this protocol highly relevant for researchers in medicinal chemistry and drug development. This document provides a detailed protocol for the N-acylation of this compound, grounded in established principles of organic synthesis.

Chemical Principles: The Nucleophilic Acyl Substitution Reaction

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride or carboxylate) to form the stable amide product.

The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Workflow Overview

The following diagram outlines the general workflow for the N-acylation of this compound.

N-Acylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagent Preparation: - this compound - Acylating Agent - Base - Anhydrous Solvent Reaction_Setup Reaction Setup: - Dissolve amine in solvent - Add base - Cool to 0°C Reagents->Reaction_Setup Acylation N-Acylation: - Add acylating agent dropwise - Stir at RT Reaction_Setup->Acylation Monitoring Monitoring: - TLC analysis Acylation->Monitoring Quenching Quenching: - Add water Monitoring->Quenching Reaction Complete Extraction Extraction: - Separate organic layer - Wash with aq. NaHCO3 & brine Quenching->Extraction Drying Drying & Concentration: - Dry over Na2SO4 - Evaporate solvent Extraction->Drying Purification Purification: - Column chromatography or - Recrystallization Drying->Purification Characterization Characterization: - 1H NMR, 13C NMR - IR Spectroscopy - Mass Spectrometry Purification->Characterization

Caption: General experimental workflow for the N-acylation of this compound.

Detailed Experimental Protocols

Two primary methods for the N-acylation of this compound are presented below, utilizing either an acyl chloride or a carboxylic anhydride as the acylating agent.

Protocol 1: N-Acylation using an Acyl Chloride

This method is generally effective for a wide range of acyl chlorides and proceeds under mild conditions. The use of a base such as triethylamine is crucial to neutralize the hydrochloric acid byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Triethylamine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis, including a round-bottom flask, dropping funnel, and magnetic stirrer

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: N-Acylation using a Carboxylic Anhydride

This method provides an excellent alternative to using acyl chlorides, particularly when the corresponding acyl chloride is unstable or not commercially available. Acetic anhydride is a common and effective reagent for acetylation.

Materials:

  • This compound

  • Carboxylic anhydride (e.g., acetic anhydride) (1.2 - 1.5 equivalents)

  • Pyridine or glacial acetic acid as solvent/catalyst

  • Deionized water

  • Ice

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Suspend this compound (1.0 equivalent) in pyridine or glacial acetic acid in a round-bottom flask.

  • Add the carboxylic anhydride (1.2 equivalents) to the suspension.

  • Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any remaining acid or anhydride.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary. A similar procedure has been successfully used for the acetylation of other heterocyclic amines.[3]

Data Presentation: Reagent and Condition Summary

Parameter Protocol 1: Acyl Chloride Protocol 2: Carboxylic Anhydride
Acylating Agent Acyl Chloride (e.g., Acetyl Chloride)Carboxylic Anhydride (e.g., Acetic Anhydride)
Equivalents 1.1 eq.1.2 - 1.5 eq.
Base/Catalyst Triethylamine (1.5 eq.)Pyridine or Glacial Acetic Acid
Solvent Anhydrous DichloromethanePyridine or Glacial Acetic Acid
Temperature 0 °C to Room TemperatureReflux
Reaction Time 4 - 12 hours2 - 6 hours
Work-up Aqueous wash and extractionPrecipitation in ice-water

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Incomplete reaction.

    • Solution: Increase reaction time or temperature. Ensure the use of anhydrous solvents and reagents to prevent hydrolysis of the acylating agent.

    • Cause: Insufficient base.

    • Solution: Ensure at least one equivalent of base is used to neutralize the acid byproduct.

  • Side Reactions:

    • Cause: Di-acylation (if the amine is primary).

    • Solution: Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.

    • Cause: O-acylation of the lactone carbonyl.

    • Solution: This is generally less favorable under these conditions but can be minimized by using milder conditions and avoiding strong, non-hindered bases.

  • Purification Challenges:

    • Cause: Co-elution of product and starting material.

    • Solution: Optimize the solvent system for column chromatography. Recrystallization can also be an effective purification method.

    • Cause: Product is insoluble.

    • Solution: If the product precipitates during the reaction, it may be of high purity. It can be isolated by filtration.

Characterization of N-Acylated Product

The successful synthesis of the N-acylated this compound can be confirmed by various spectroscopic methods:

  • ¹H NMR: Appearance of a new amide N-H proton signal (typically a singlet or broad singlet) and signals corresponding to the acyl group. A downfield shift of the aromatic protons adjacent to the newly formed amide bond may also be observed.

  • ¹³C NMR: Appearance of a new amide carbonyl carbon signal (typically in the range of 165-175 ppm).

  • IR Spectroscopy: Appearance of a strong amide C=O stretching band (typically around 1650-1680 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹).[4]

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the N-acylated product.

Conclusion

The N-acylation of this compound is a fundamental transformation for the generation of novel derivatives with potential therapeutic applications. The protocols provided herein, based on well-established synthetic methodologies, offer a reliable and versatile approach for researchers in the field of drug discovery and organic synthesis. Careful control of reaction conditions and appropriate purification techniques are key to obtaining high yields of pure products.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Aminobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Union of a Privileged Scaffold and a Nobel-Prize Winning Technology

The 5-aminobenzofuran-2(3H)-one scaffold is a cornerstone in contemporary medicinal chemistry. Its rigid, bicyclic structure, featuring a lactone and an aniline moiety, is present in a multitude of biologically active compounds, demonstrating a wide range of therapeutic activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The amino group at the C-5 position serves as a versatile synthetic handle, ripe for functionalization to explore and optimize structure-activity relationships (SAR).

Palladium-catalyzed cross-coupling reactions, a field of research recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds.[5][6] These reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, offer unparalleled efficiency, functional group tolerance, and reliability for forging molecular complexity.[7][8][9][10][11][12]

This guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of this compound with a variety of coupling partners. The protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the rationale behind the experimental design.

I. Foundational Principles: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. A fundamental understanding of this cycle is crucial for troubleshooting and optimization.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal (Suzuki, Sonogashira) Amine_Coord Amine Coordination & Deprotonation PdII->Amine_Coord (Buchwald-Hartwig) RedElim Reductive Elimination Transmetal->RedElim PdII_Amine Ar-Pd(II)-NHR'(L_n) RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product PdII_Amine->RedElim Amine_Coord->PdII_Amine

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle typically involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond of the coupling partner, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is introduced to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[6]

The choice of ligands, base, and solvent is critical as they influence each step of this cycle, affecting reaction rate, yield, and selectivity.[13]

II. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a premier method for constructing arylamine bonds.[6][9][14] For this compound, this reaction allows for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups at the amino position, creating diarylamines or N-alkylated anilines of significant interest in drug discovery.

Core Principle & Rationale

The reaction couples the primary amine of this compound with an aryl halide or triflate. The key to success lies in selecting a catalyst system that promotes the challenging C-N bond formation while tolerating the lactone functionality.

  • Palladium Precatalyst: We recommend using a pre-formed palladium complex such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate). These are stable and readily reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands are the gold standard as they facilitate both the oxidative addition and the crucial C-N reductive elimination step.[13] For this substrate, ligands like XPhos or RuPhos are excellent starting points due to their broad applicability and high activity.[13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[15] Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[15]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to ensure solubility of the reactants and catalyst.

Detailed Experimental Protocol: N-Arylation of this compound

Buchwald_Hartwig_Workflow cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Glovebox/Schlenk line) reaction 2. Reaction Setup (Inert Atmosphere) prep->reaction heating 3. Heating & Monitoring (TLC/LC-MS) reaction->heating workup 4. Work-up & Extraction heating->workup purification 5. Purification (Column Chromatography) workup->purification

Figure 2: General workflow for palladium-catalyzed cross-coupling reactions.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide or chloride (1.1-1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • XPhos (2-4 mol%) or other suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • Reaction Setup (under inert atmosphere): To an oven-dried Schlenk tube or round-bottom flask, add this compound, the aryl halide, the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the anhydrous solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Coupling Partner (Aryl Halide)Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
4-BromotoluenePd₂(dba)₃ (1.0)XPhos (2.0)NaOtBu (1.5)Toluene10012-1885-95
4-ChloroanisolePd(OAc)₂ (2.0)RuPhos (4.0)NaOtBu (2.0)Dioxane11018-2470-85
2-BromopyridinePd₂(dba)₃ (1.5)XPhos (3.0)K₃PO₄ (2.0)Toluene1102475-90
1-Bromo-3-(trifluoromethyl)benzenePd(OAc)₂ (2.0)XPhos (4.0)Cs₂CO₃ (2.0)Dioxane10016-2080-92

Table 1: Representative conditions for Buchwald-Hartwig amination with this compound.

III. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is an exceptionally versatile and widely used method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[11][16] To apply this to this compound, the amino group must first be converted to a halide or triflate. Here, we will focus on the coupling of a hypothetical 5-bromo-benzofuran-2(3H)-one with various boronic acids.

Core Principle & Rationale

This reaction creates a biaryl linkage, a common motif in pharmaceuticals.[10]

  • Substrate: 5-Bromo- or 5-iodo-benzofuran-2(3H)-one is required. These can be prepared from this compound via a Sandmeyer reaction.

  • Palladium Precatalyst & Ligand: A variety of systems are effective. For general purposes, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a classic and reliable choice. For more challenging couplings, particularly with aryl chlorides or sterically hindered partners, catalyst systems involving bulky phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands are superior.

  • Base: A base is essential for the transmetalation step.[16] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used, often in an aqueous/organic solvent mixture.

  • Solvent: Mixtures of solvents like dioxane/water, toluene/water, or DME/water are standard, as water can aid in the dissolution of the inorganic base and facilitate the reaction.

Detailed Experimental Protocol: C-C Coupling with 5-Bromo-benzofuran-2(3H)-one

Materials:

  • 5-Bromo-benzofuran-2(3H)-one (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Dioxane and water (e.g., 4:1 v/v)

Procedure:

  • Reaction Setup: In a flask, combine 5-bromo-benzofuran-2(3H)-one, the boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Degas the solvent mixture (e.g., by bubbling argon through it for 15-20 minutes). Add the degassed solvent to the flask.

  • Reaction: Heat the mixture (typically 80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Coupling Partner (Boronic Acid)Pd Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3.0)K₂CO₃ (2.0)Dioxane/H₂O (4:1)908-1290-98
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3.0)K₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)8510-1688-96
Thiophene-2-boronic acidPd(OAc)₂ (2.0) / SPhos (4.0)K₃PO₄ (3.0)Dioxane/H₂O (5:1)10012-1880-90
3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (4.0)Cs₂CO₃ (2.5)DME/H₂O (4:1)9016-2485-95

Table 2: Representative conditions for Suzuki-Miyaura coupling with 5-bromo-benzofuran-2(3H)-one.

IV. Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes which are versatile intermediates in organic synthesis.[17] Similar to the Suzuki coupling, this requires a halogenated benzofuranone substrate.

Core Principle & Rationale

The Sonogashira reaction is unique among the common cross-coupling reactions as it typically employs a dual-catalyst system.[12]

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) is used in conjunction with a copper(I) co-catalyst, usually copper(I) iodide (CuI). The copper co-catalyst facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to neutralize the HX by-product and as the solvent.

  • Solvent: The amine base often serves as the solvent, but co-solvents like THF or DMF can be used to improve solubility.

Detailed Experimental Protocol: Alkynylation of 5-Iodo-benzofuran-2(3H)-one

Materials:

  • 5-Iodo-benzofuran-2(3H)-one (1.0 equiv) (Note: Iodoarenes are generally more reactive than bromoarenes in Sonogashira coupling)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-iodo-benzofuran-2(3H)-one, the palladium catalyst, and CuI.

  • Solvent and Reagent Addition: Evacuate and backfill with an inert gas. Add the amine solvent/base, followed by the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor by TLC.

  • Work-up: Once complete, remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove amine salts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Coupling Partner (Alkyne)Pd Catalyst (mol%)Cu(I) Source (mol%)BaseTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (1.5)CuI (3.0)Et₃NRT2-490-97
TrimethylsilylacetylenePd(PPh₃)₄ (2.0)CuI (4.0)i-Pr₂NH404-685-95
1-HexynePd(PPh₃)₂Cl₂ (2.0)CuI (4.0)Et₃N/THF (1:1)506-880-90
Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5.0)Et₃NRT3-588-96

Table 3: Representative conditions for Sonogashira coupling with 5-iodo-benzofuran-2(3H)-one.

V. Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust foundation for the functionalization of the this compound scaffold using modern palladium-catalyzed cross-coupling chemistry. The true power of these methods lies in their modularity and broad substrate scope, enabling the rapid generation of diverse compound libraries for biological screening. Researchers are encouraged to use these protocols as a starting point, with the understanding that optimization of catalyst, ligand, base, and solvent may be necessary for particularly challenging substrates. The continued evolution of ligand design and catalyst systems promises even milder and more efficient protocols in the future, further cementing the role of palladium catalysis in the art and science of drug discovery.[18]

References

Application Notes & Protocols: Leveraging 5-Aminobenzofuran-2(3H)-one in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 5-aminobenzofuran-2(3H)-one as a versatile precursor for the construction of diverse heterocyclic frameworks. While direct literature on this specific starting material is emerging, this document extrapolates from established methodologies for related aminobenzofuran scaffolds to present robust protocols and mechanistic insights. The following sections detail the strategic application of the inherent reactivity of the aminobenzofuran core in cyclocondensation and multicomponent reactions to yield valuable heterocyclic compounds with potential therapeutic applications.

Introduction: The Strategic Value of the Aminobenzofuran Core

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of an amino group to the benzofuran scaffold, as seen in this compound, significantly enhances its utility as a synthetic building block. The nucleophilic amino moiety and the reactive lactone functionality provide two key handles for elaboration, enabling the construction of fused and appended heterocyclic systems. These resulting novel molecular architectures are of significant interest in drug discovery programs.

The strategic positioning of the amino group on the benzene ring influences the electronic properties of the entire molecule, making it a valuable synthon for a variety of transformations. This guide will explore its potential in the synthesis of medicinally relevant heterocyclic systems such as pyrazoles, pyridines, and other fused heterocycles.

Synthesis of Pyrazole-Fused Benzofurans

The synthesis of pyrazole-containing heterocycles is of particular interest due to their prevalence in pharmaceuticals. The reaction of an aminobenzofuran derivative with a suitable 1,3-dicarbonyl compound or its equivalent is a classical and effective method for constructing a pyrazole ring.

Mechanistic Rationale

The synthesis of a pyrazole fused to a benzofuran core typically proceeds through a cyclocondensation reaction. The amino group of the this compound can act as a binucleophile. The initial step involves the reaction of the more nucleophilic amino group with one of the carbonyl groups of a 1,3-dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nucleophilic site (either the nitrogen of the newly formed enamine or the adjacent aromatic carbon, depending on the reaction conditions and substrate) onto the remaining carbonyl group, followed by dehydration, leads to the formation of the stable aromatic pyrazole ring.

dot

Caption: General workflow for pyrazole-fused benzofuran synthesis.

Experimental Protocol: Synthesis of a Generic Pyrazole-Fused Benzofuran

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1,3-diketone example) (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of this compound in glacial acetic acid, add acetylacetone.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrazole-fused benzofuran derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reactant 1Reactant 2SolventConditionsProduct
This compoundAcetylacetoneGlacial Acetic AcidReflux, 4-6hPyrazole-fused benzofuran

Synthesis of Pyridine and Pyrimidine-Fused Benzofurans

The construction of pyridine and pyrimidine rings fused to the benzofuran scaffold can be achieved through reactions with α,β-unsaturated carbonyl compounds or their equivalents. These reactions often proceed via a Michael addition followed by cyclization and aromatization.

Mechanistic Considerations

The amino group of this compound can undergo a Michael addition to an α,β-unsaturated ketone or nitrile. The resulting intermediate can then undergo an intramolecular cyclization. Subsequent oxidation or elimination of a suitable leaving group leads to the formation of the aromatic pyridine or pyrimidine ring. The choice of reactants and reaction conditions will dictate the final product. For instance, reaction with an enaminone can lead to the formation of a pyridine ring.

dot

Caption: General workflow for pyridine-fused benzofuran synthesis.

Experimental Protocol: Synthesis of a Generic Pyridine-Fused Benzofuran

This protocol outlines a general procedure for the synthesis of a pyridine-fused benzofuran.

Materials:

  • This compound (1.0 eq)

  • 3-(Dimethylamino)-1-phenylprop-2-en-1-one (enaminone example) (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve this compound and the enaminone in glacial acetic acid.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into a beaker containing crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.

  • Filter the solid, wash it with water, and dry it.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

Reactant 1Reactant 2SolventConditionsProduct
This compound3-(Dimethylamino)-1-phenylprop-2-en-1-oneGlacial Acetic AcidReflux, 8-12hPyridine-fused benzofuran

Multicomponent Reactions for the Synthesis of Complex Heterocycles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The reactive nature of this compound makes it an excellent candidate for participation in MCRs to generate diverse heterocyclic libraries.

Conceptual Framework

In a typical MCR, the aminobenzofuran can act as the amine component. For example, in a three-component reaction with an aldehyde and a compound containing an active methylene group, a variety of heterocyclic systems can be accessed. The specific outcome will depend on the nature of the other reactants and the catalyst employed.

dot

Caption: Multicomponent reaction for complex heterocycle synthesis.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols and mechanistic discussions provided in this guide, extrapolated from the broader chemistry of aminobenzofuran derivatives, offer a solid foundation for researchers to explore the synthetic potential of this scaffold. The development of novel, efficient, and stereoselective methods for the synthesis of complex, biologically active molecules from this precursor will continue to be an exciting area of research in medicinal and materials chemistry. The inherent reactivity of the aminobenzofuran core, combined with modern synthetic methodologies, opens up a vast chemical space for the discovery of new therapeutic agents and functional materials.

References

Application Note: Screening 5-Aminobenzofuran-2(3H)-one Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzofuran scaffold has garnered significant attention due to its presence in numerous biologically active natural products and synthetic compounds.[2][3][4] Benzofuran derivatives are known to exhibit a wide array of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[3][4][5] Specifically, derivatives of the 5-aminobenzofuran-2(3H)-one core represent a promising, yet underexplored, class of molecules for antibacterial drug discovery.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this compound derivative libraries to identify promising antibacterial lead compounds. The protocols detailed herein are based on established methodologies, primarily the broth microdilution method, for determining the Minimum Inhibitory Concentration (MIC) of novel compounds, a key metric for quantifying antibacterial potency.[6][7][8]

Principle of Antibacterial Susceptibility Testing

The primary objective of this screening protocol is to determine the in vitro antibacterial activity of the synthesized this compound derivatives. This is achieved by measuring the Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][9] The broth microdilution assay is a standardized, scalable, and widely accepted method for determining MIC values and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][11] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compounds in a 96-well microtiter plate format.

Following the determination of the MIC (bacteriostatic activity), a subsequent step can be performed to determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is assessed by sub-culturing from the wells of the MIC plate that show no visible growth onto an agar medium.

Experimental Workflow Overview

The overall process for screening the compound library is illustrated in the workflow diagram below. This systematic approach ensures reproducibility and allows for the efficient identification of "hit" compounds for further investigation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Follow-up Compound_Prep Compound Library Preparation & Dilution MIC_Assay Broth Microdilution MIC Assay Compound_Prep->MIC_Assay Bacterial_Prep Bacterial Strain Selection & Inoculum Preparation Bacterial_Prep->MIC_Assay MBC_Assay MBC Determination (Sub-culturing) MIC_Assay->MBC_Assay For wells with no growth Data_Analysis Data Collection & MIC/MBC Determination MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis Hit_ID Hit Identification & Confirmation Data_Analysis->Hit_ID Further_Studies Mechanism of Action, Toxicity, SAR Studies Hit_ID->Further_Studies

Caption: High-level workflow for antibacterial screening of this compound derivatives.

Materials and Reagents

Bacterial Strains

A representative panel of bacteria should be used to assess the spectrum of activity. This panel should include:

  • Gram-positive bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213) - A common cause of skin and soft tissue infections.

    • Bacillus subtilis (e.g., ATCC 6633) - A non-pathogenic surrogate for other Gram-positive bacteria.[12][13]

  • Gram-negative bacteria:

    • Escherichia coli (e.g., ATCC 25922) - A common cause of urinary tract and gastrointestinal infections.[4][13]

    • Pseudomonas aeruginosa (e.g., ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.

  • (Optional) Drug-resistant strains:

    • Methicillin-resistant Staphylococcus aureus (MRSA) - To assess activity against resistant pathogens.[13]

Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Broth (TSB) or Luria-Bertani (LB) Broth

  • 0.9% Sterile Saline

  • Dimethyl Sulfoxide (DMSO), sterile, for compound dissolution

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Resazurin sodium salt solution (0.015% w/v in sterile water) or similar viability indicator (optional)

Equipment
  • Sterile 96-well, flat-bottom microtiter plates

  • Multichannel micropipettes and sterile tips

  • Incubator (35-37°C)

  • Spectrophotometer or turbidimeter

  • 0.5 McFarland turbidity standard

  • Biological safety cabinet (Class II)

  • Vortex mixer

Detailed Protocols

PART 1: Preparation of Reagents and Inoculum
1.1 Compound Plate Preparation
  • Stock Solutions: Prepare 10 mg/mL stock solutions of each this compound derivative in sterile DMSO.

  • Intermediate Dilutions: Create an intermediate dilution plate by diluting the stock solutions in CAMHB to a starting concentration of, for example, 256 µg/mL. Subsequent serial dilutions will be performed directly in the assay plate.

  • Positive Control: Prepare a stock solution of a reference antibiotic (e.g., Ciprofloxacin) in the appropriate solvent and dilute it in CAMHB to a suitable starting concentration.

1.2 Bacterial Inoculum Preparation

This protocol is based on established methods for standardizing bacterial suspensions.[6][7]

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[7]

  • Dilute this adjusted suspension in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 to 1:200 dilution of the 0.5 McFarland suspension.

PART 2: Broth Microdilution Assay for MIC Determination
  • Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Addition: Add 100 µL of the highest concentration of the test compound (e.g., 256 µg/mL in CAMHB) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 50 µL from well 10. This will result in a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Controls:

    • Growth Control (Negative Control): Well 11 will contain 50 µL of CAMHB and no compound.

    • Sterility Control: Well 12 will contain 100 µL of CAMHB only (no compound, no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in step 1.2) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in each well will be 100 µL.

  • Incubation: Cover the plate with a lid or an adhesive plate sealer and incubate at 35-37°C for 16-20 hours in ambient air.[6]

G start Start with Compound Stock well1 Well 1: 100µL Compound (256 µg/mL) start->well1 transfer1 Transfer 50µL well1->transfer1 inoculate Add 50µL Standardized Inoculum to Wells 1-11 well1->inoculate well2_10 Wells 2-10: 50µL Broth transfer2 ...repeat to Well 10 well2_10->transfer2 well2_10->inoculate transfer1->well2_10 incubate Incubate 16-20h at 37°C inoculate->incubate read Read MIC incubate->read

Caption: Serial dilution and inoculation steps for the MIC assay.

PART 3: Determination of MIC and MBC
3.1 MIC Determination
  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[6] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

  • (Optional) A viability dye like resazurin can be added to each well and incubated for a further 2-4 hours. A color change (e.g., blue to pink) indicates viable, respiring bacteria. The MIC is the lowest concentration where the color remains unchanged (blue).

3.2 MBC Determination
  • From each well that shows no visible growth in the MIC assay, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. In practice, this is often identified as the lowest concentration at which no bacterial colonies grow on the subculture plate.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison of the antimicrobial efficacy of the different derivatives.

Table 1: Example MIC Data for this compound Derivatives

Compound IDS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)B. subtilis ATCC 6633 MIC (µg/mL)
ABF-0011664>1288
ABF-0028321284
ABF-003>128>128>12864
ABF-004416642
Ciprofloxacin0.250.0150.50.125

Interpretation:

  • Potency: Lower MIC values indicate higher antibacterial potency. In the example above, ABF-004 is the most potent derivative.

  • Spectrum of Activity: Activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria indicates a broad-spectrum compound. Activity limited to one group indicates a narrow-spectrum compound.

  • Hit Criteria: A "hit" compound is typically defined by an MIC value below a certain threshold (e.g., ≤16 µg/mL). These compounds warrant further investigation.

Safety Precautions

  • Chemical Safety: The this compound derivatives are novel chemical entities with unknown toxicity. Always handle these compounds in a well-ventilated area or a chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15][16]

  • Biological Safety: All work with bacterial cultures must be performed in a Class II biological safety cabinet using aseptic techniques to prevent contamination and exposure.[16][17] All bacterial cultures and contaminated materials must be decontaminated, typically by autoclaving, before disposal.[15][18]

  • General Laboratory Practices: Do not eat, drink, or apply cosmetics in the laboratory.[14][15] Wash hands thoroughly with disinfectant soap before and after all experimental work.[15][18]

Conclusion and Future Directions

This application note provides a robust and standardized framework for the initial antibacterial screening of this compound derivatives. The identification of potent "hit" compounds through this MIC-based approach is the first critical step in the drug discovery pipeline. Compounds exhibiting significant activity (low MIC values) and a desirable spectrum should be prioritized for further studies, including:

  • Hit Confirmation and Re-synthesis: To ensure the observed activity is genuine.

  • Time-Kill Kinetic Assays: To determine if the compounds are bacteriostatic or bactericidal over time.

  • Mechanism of Action Studies: To elucidate the molecular target of the novel compounds.[19][20]

  • In Vitro Toxicology: To assess cytotoxicity against mammalian cell lines.

  • Structure-Activity Relationship (SAR) Studies: To guide the synthesis of more potent and selective analogs.

By following these detailed protocols, researchers can effectively evaluate the antibacterial potential of this promising class of compounds and contribute to the discovery of the next generation of antibiotics.

References

Application Notes & Protocols: Evaluating the Antiproliferative Effects of 5-Aminobenzofuran-2(3H)-one Analogs on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic system that forms the core of numerous natural and synthetic compounds with significant biological activity.[1] Specifically, derivatives of this structure have demonstrated a wide spectrum of therapeutic properties, including potent anticancer effects.[2][3] Recent research has highlighted 5-aminobenzofuran-2(3H)-one and its analogs as a promising chemical class for the development of novel antineoplastic agents, showing selective toxicity towards various cancer cell lines.[4][5][6]

The primary objective in the preclinical assessment of any potential anticancer compound is to rigorously quantify its antiproliferative activity.[7] This involves determining the concentration at which the compound inhibits cancer cell growth and subsequently elucidating the underlying mechanism of action. A multi-assay, tiered approach is essential for generating a robust and reliable dataset, moving from broad screening of cytotoxicity to specific investigations of cellular pathways.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antiproliferative effects of this compound analogs. It details field-proven protocols, explains the causality behind experimental choices, and offers a logical workflow from initial screening to mechanistic validation.

Experimental Strategy: A Tiered Approach

A successful evaluation campaign follows a logical progression. It begins with high-throughput screening to identify the most potent analogs and narrows down to in-depth mechanistic studies for the lead candidates. This tiered strategy ensures that resources are focused on compounds with the highest therapeutic potential.

G cluster_1 Tier 2: Validation of Antiproliferative Effect Screening Initial Cytotoxicity Screening (MTT or SRB Assay) IC50 IC50 Determination Screening->IC50 Colony Long-Term Colony Formation Assay IC50->Colony Confirm long-term effect of lead candidates CellCycle Cell Cycle Analysis (Flow Cytometry) Colony->CellCycle Investigate 'How?' Apoptosis Apoptosis Assay (Annexin V/PI) Colony->Apoptosis Investigate 'How?' Western Protein Expression (Western Blot) CellCycle->Western Apoptosis->Western CellCycle G1 G1 (2n DNA) S S (2n -> 4n DNA) G1->S G1 Checkpoint G0 G0 G1->G0 G2M G2/M (4n DNA) S->G2M Synthesis G2M->G1 Mitosis & G2 Checkpoint Apoptosis cluster_flow Flow Cytometry Quadrants Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) mTOR_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Analog Benzofuranone Analog Analog->mTORC1 Inhibits?

References

Application Notes and Protocols: The Use of 5-Aminobenzofuran-2(3H)-one in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The benzofuran-2(3H)-one, or 2-coumaranone, core is a recurring motif in a variety of biologically active natural products and synthetic compounds.[1] Its rigid, planar structure and synthetic tractability make it a "privileged scaffold" in medicinal chemistry. The introduction of an amino group at the 5-position unlocks a versatile handle for chemical modification, enabling the exploration of vast chemical space in the pursuit of potent and selective enzyme inhibitors. This amino group can be readily acylated, alkylated, or used as a nucleophile in various coupling reactions to generate extensive libraries of compounds for high-throughput screening.

This technical guide provides an in-depth exploration of the synthesis and application of 5-aminobenzofuran-2(3H)-one as a foundational building block for the development of novel enzyme inhibitors, with a particular focus on kinases, a class of enzymes frequently implicated in proliferative and inflammatory diseases.

Strategic Synthesis of the this compound Scaffold

The synthesis of the this compound scaffold can be efficiently achieved through a two-step process starting from the readily available 2-hydroxyphenylacetic acid. The initial step involves the lactonization of 2-hydroxyphenylacetic acid, followed by nitration and subsequent reduction of the nitro group to the desired amine.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Benzofuran-2(3H)-one

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol), toluene (60 mL), and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux the mixture for 4 hours, with azeotropic removal of water.

  • After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure to yield benzofuran-2(3H)-one, which can be used in the next step without further purification.[2]

Step 2: Synthesis of 5-Nitrobenzofuran-2(3H)-one

  • In a flask, dissolve the benzofuran-2(3H)-one (3.9 g) obtained from the previous step in acetic anhydride (25 mL).

  • Cool the solution in an ice bath to maintain a temperature below 293K.

  • Slowly add a mixture of 65% nitric acid (4 mL) and glacial acetic acid (4 mL) dropwise to the solution.

  • After the addition is complete, stir the mixture and reflux for 1 hour.

  • Decompose the reaction mixture with ice and sulfuric acid.

  • Filter the resulting precipitate. Recrystallize the crude product from ethyl acetate to obtain pure 5-nitro-1-benzofuran-2(3H)-one.[2]

Step 3: Reduction to this compound

  • To a solution of 5-nitrobenzofuran-2(3H)-one (1 mmol) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Application in Kinase Inhibitor Development

The 5-amino group of the benzofuran-2(3H)-one scaffold serves as a key anchoring point for introducing diverse side chains that can interact with the active site of various kinases. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[3] The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery.

Derivatives of the related benzofuran-3(2H)-one scaffold have shown promise as inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2), a serine/threonine kinase involved in apoptosis.[4][5] This highlights the potential of the broader benzofuranone class in kinase inhibitor design.

General Workflow for Kinase Inhibitor Development

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Hit Identification cluster_2 Lead Optimization A Synthesis of This compound B Library Synthesis via Parallel Chemistry A->B Diversification at 5-amino position C High-Throughput Screening (Kinase Panel) B->C D Hit Identification & IC50 Determination C->D Primary Hits E Structure-Activity Relationship (SAR) Studies D->E F In vitro & In cellulo Activity Profiling E->F G ADME/Tox Assessment F->G H Preclinical Candidate G->H Optimized Lead

Caption: Workflow for Kinase Inhibitor Development.

Protocol 2: General Kinase Inhibition Assay (e.g., for DRAK2)

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a target kinase, such as DRAK2. This is often a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant human kinase (e.g., DRAK2)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Multilabel plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the wells of a microplate, add the kinase, substrate, and test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Case Study: 3-Aminobenzofuran Derivatives as Cholinesterase Inhibitors

While the primary focus of this note is on kinase inhibitors, it is instructive to consider other enzyme targets for the broader aminobenzofuran scaffold. A series of 3-aminobenzofuran derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[6][7]

Inhibitory Activity of Representative 3-Aminobenzofuran Derivatives against Cholinesterases[6]
CompoundSubstitution on Benzyl MoietyAChE IC50 (µM)BuChE IC50 (µM)
5a Unsubstituted0.811.23
5f 2-Fluoro0.640.98
5h 4-Fluoro1.121.56
5i 2-Chloro1.341.87
5l 4-Chloro1.982.45
Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)[6]

This spectrophotometric method measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In the wells of a microplate, add phosphate buffer, the test compound at various concentrations, and the enzyme (AChE or BuChE).

  • Incubate the mixture for a predefined period at a controlled temperature.

  • Add DTNB to the wells.

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measure the absorbance at 412 nm at regular intervals. The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Mechanism of Cholinesterase Inhibition

G cluster_0 Enzyme Active Site cluster_1 Active Site Enzyme Cholinesterase CAS Catalytic Site PAS Peripheral Anionic Site Inhibitor Aminobenzofuran Derivative Inhibitor->CAS Blocks Substrate Binding Inhibitor->PAS Allosteric Modulation Substrate Acetylcholine Substrate->CAS

Caption: Dual Binding Site Inhibition of Cholinesterase.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel enzyme inhibitors. Its straightforward synthesis and the reactivity of the 5-amino group allow for the creation of diverse chemical libraries amenable to high-throughput screening. The demonstrated activity of related benzofuranone derivatives against kinases and cholinesterases underscores the potential of this compound class to yield potent and selective modulators of enzyme function. Future work should focus on expanding the diversity of substituents at the 5-position and exploring a wider range of enzyme targets to fully elucidate the therapeutic potential of this privileged scaffold.

References

methodology for scaling up the synthesis of 5-aminobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 5-Aminobenzofuran-2(3H)-one

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of bioactive molecules and potential therapeutic agents.[1][2] Its utility in drug discovery necessitates a robust, safe, and scalable synthetic methodology. This application note provides a comprehensive guide for researchers, chemists, and process development professionals on the multi-gram scale synthesis of this compound. We present a detailed two-step protocol, beginning with the nitration of benzofuran-2(3H)-one, followed by a catalytic hydrogenation to yield the target amine. The core of this guide emphasizes the critical parameters, safety considerations, and process controls required for successful scale-up, moving beyond benchtop procedures to a pilot-plant-ready workflow.

Introduction: The Strategic Importance of this compound

The benzofuranone scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[3][4] The introduction of an amino group at the C5 position, as in this compound, provides a crucial handle for further chemical elaboration, enabling the construction of diverse molecular libraries for drug development programs.[1] Given its significance, the development of an efficient and economically viable large-scale synthesis is paramount.

This document outlines a well-established and reliable synthetic route. The causality behind each procedural step, from reagent selection to reaction monitoring and work-up, is explained to provide a deep understanding of the process. This approach is designed to empower scientists to not only replicate the synthesis but also to troubleshoot and adapt the protocol for their specific equipment and scale requirements.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of a nitro-intermediate and its subsequent reduction. This strategy is common in the synthesis of aromatic amines as it leverages robust and well-understood chemical transformations.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Reduction A Benzofuran-2(3H)-one (Starting Material) B Nitration Reaction (HNO₃ / Ac₂O) A->B Reagent Addition C 5-Nitrobenzofuran-2(3H)-one (Intermediate) B->C Work-up & Isolation D Catalytic Hydrogenation (H₂, Pd/C) C->D Reaction Setup E This compound (Final Product) D->E Filtration & Purification

Figure 1: High-level two-stage workflow for the synthesis of this compound.

Stage 1: Synthesis of 5-Nitrobenzofuran-2(3H)-one

The initial step involves the electrophilic aromatic substitution (nitration) of benzofuran-2(3H)-one. The choice of nitrating agent and careful temperature control are critical for achieving high regioselectivity and yield while ensuring operational safety.

Rationale for Reagent Selection

A mixture of nitric acid in acetic anhydride is employed.[5] This system generates acetyl nitrate in situ, a milder and more selective nitrating agent compared to the traditional nitric/sulfuric acid mixture. This reduces the risk of over-nitration and oxidative side reactions, leading to a cleaner product profile which simplifies downstream purification, a key consideration for scale-up.

Detailed Experimental Protocol (Lab Scale: ~5g)

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Benzofuran-2(3H)-one134.135.00 g37.3 mmolStarting Material
Acetic Anhydride102.0950 mL-Solvent and Reagent
Nitric Acid (65%)63.013.5 mL~55 mmolNitrating Agent
Glacial Acetic Acid60.053.5 mL-Co-solvent
Crushed Ice-~200 g-For Quenching
Ethyl Acetate88.11As needed-Recrystallization Solvent

Procedure:

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the setup is in a well-ventilated fume hood.

  • Initial Dissolution: Charge the flask with benzofuran-2(3H)-one (5.00 g) and acetic anhydride (50 mL). Stir the mixture to achieve complete dissolution.

  • Cooling: Place the flask in an ice/salt bath and cool the solution to below 5 °C. Maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 65% nitric acid (3.5 mL) to glacial acetic acid (3.5 mL). Cool this mixture in an ice bath before use.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the solution of benzofuran-2(3H)-one via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. [5] An uncontrolled exotherm can lead to a runaway reaction.

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexanes/Ethyl Acetate) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. This hydrolyzes the excess acetic anhydride and precipitates the product.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral, followed by a small amount of cold ethanol to aid drying.

  • Purification: Recrystallize the crude product from ethyl acetate to yield pure 5-nitro-1-benzofuran-2(3H)-one as a crystalline solid.[5]

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. (Expected yield: 70-80%).

Stage 2: Synthesis of this compound

The reduction of the aromatic nitro group is the final and most critical step. Catalytic hydrogenation is the method of choice for its high efficiency and clean conversion.[1]

Rationale for Catalyst and Conditions Selection

Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of nitroaromatics.[6] It offers excellent activity at moderate temperatures and pressures. Ethanol is chosen as the solvent due to its good solubility for the starting material and its inertness under hydrogenation conditions.

Detailed Experimental Protocol (Lab Scale: ~5g)

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
5-Nitrobenzofuran-2(3H)-one179.135.00 g27.9 mmolStarting Material
10% Palladium on Carbon (Pd/C)-0.25 g-Catalyst (5 wt%)
Ethanol (Absolute)46.07100 mL-Solvent
Hydrogen (H₂) Gas2.0230-50 psi-Reducing Agent

Procedure:

  • Reactor Setup: Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with 5-nitrobenzofuran-2(3H)-one (5.00 g) and ethanol (100 mL).

  • Catalyst Handling: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (0.25 g). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Always handle it wetted or under an inert gas blanket.

  • Inerting: Seal the reactor and purge the system several times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 30-50 psi. Begin agitation and maintain the reaction at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, TLC or HPLC analysis of carefully depressurized and filtered aliquots can be used. The reaction is typically complete within 4-8 hours.

  • Catalyst Filtration: Once the reaction is complete, purge the reactor with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake containing the catalyst can be pyrophoric upon exposure to air. Do not allow it to dry. Quench the filter cake with water immediately after filtration.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting solid is the crude this compound.

  • Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

  • Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight. (Expected yield: >90%).

Critical Considerations for Scale-Up

Transitioning this synthesis from the laboratory bench to a pilot plant or manufacturing facility introduces significant challenges that must be proactively addressed. The primary concerns revolve around reaction kinetics, heat transfer, mass transfer, and overall process safety.[7]

G center_node Scale-Up of Catalytic Hydrogenation node_heat Heat Management (Exotherm Control) center_node->node_heat node_mass Mass Transfer (Gas-Liquid Mixing) center_node->node_mass node_safety Process Safety (H₂ Handling, Catalyst) center_node->node_safety node_solid Solid Handling (Catalyst Filtration) center_node->node_solid sub_heat1 Jacketed Reactor node_heat->sub_heat1 sub_heat2 Reaction Calorimetry (RC1) node_heat->sub_heat2 sub_heat3 Controlled Dosing node_heat->sub_heat3 sub_mass1 Impeller Design node_mass->sub_mass1 sub_mass2 Agitation Rate node_mass->sub_mass2 sub_mass3 H₂ Sparging node_mass->sub_mass3 sub_safety1 Static Control node_safety->sub_safety1 sub_safety2 Inerting Protocols node_safety->sub_safety2 sub_safety3 Pyrophoric Catalyst Handling node_safety->sub_safety3 sub_solid1 Contained Filtration System node_solid->sub_solid1 sub_solid2 Filter Cake Quenching node_solid->sub_solid2

Figure 2: Key interconnected factors for scaling up the catalytic reduction step.

  • Heat Management: The reduction of a nitro group is highly exothermic.[7] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient. A reaction calorimetry study is strongly recommended to quantify the heat of reaction and determine the maximum temperature rise under adiabatic conditions.[7] This data is essential for designing a safe process with adequate cooling capacity.

  • Mass Transfer: The reaction rate is often limited by the transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface. Inefficient agitation in a large reactor can lead to significantly longer reaction times. The design of the impeller and the agitation speed are critical parameters that must be optimized for the specific reactor geometry.

  • Catalyst Handling and Filtration: Handling kilograms of potentially pyrophoric Pd/C requires specialized equipment and stringent safety protocols. The filtration step must be performed in a contained system (e.g., a filter press or Nutsche filter) under an inert atmosphere to prevent catalyst ignition. The filter cake must be kept wet and safely quenched immediately after the operation.

  • Hydrogen Safety: Hydrogen is highly flammable and forms explosive mixtures with air. The entire process must be conducted in appropriately rated equipment within an area with proper ventilation and explosion-proof electronics. Rigorous inerting procedures before introducing hydrogen and before opening the reactor are mandatory.

Safety and Handling

All operations should be conducted in a well-ventilated fume hood or appropriate chemical processing area. Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coats, and appropriate gloves, must be worn at all times.[8][9]

  • Nitric Acid & Acetic Anhydride: Both are corrosive and should be handled with care. The nitration reaction is highly energetic and requires strict temperature control.

  • 5-Nitrobenzofuran-2(3H)-one: May cause skin and eye irritation. Avoid inhalation of dust.[1][5]

  • Palladium on Carbon (Pd/C): Can be pyrophoric. Handle under an inert atmosphere and never allow it to dry out in the presence of air.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources and that the system is properly grounded to prevent static discharge.

  • This compound: May cause skin, eye, and respiratory irritation.[8]

Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work.[9][10]

Conclusion

The two-step synthesis of this compound via nitration and subsequent catalytic hydrogenation is a reliable and scalable process. Success in scaling up this synthesis hinges on a thorough understanding of the underlying chemical principles and a proactive approach to managing the associated engineering and safety challenges. By carefully controlling reaction parameters, particularly temperature during nitration and heat/mass transfer during hydrogenation, researchers and process chemists can safely and efficiently produce multi-kilogram quantities of this valuable synthetic intermediate.

References

Troubleshooting & Optimization

troubleshooting common side reactions in 5-aminobenzofuran-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-aminobenzofuran-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this valuable heterocyclic scaffold. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and a logical framework for troubleshooting common side reactions and synthetic hurdles.

The synthesis of this compound, a key intermediate for various pharmacologically active compounds, typically proceeds via the reduction of its nitro precursor, 5-nitrobenzofuran-2(3H)-one. While seemingly straightforward, this transformation is fraught with potential side reactions that can significantly impact yield, purity, and scalability. This guide offers a question-and-answer-based approach to address the most pressing challenges encountered during this synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter. The core of our troubleshooting will focus on the most critical and often problematic step: the reduction of the aromatic nitro group.

Section 1: Nitro Group Reduction – The Critical Step

The conversion of the nitro group to an amine is the cornerstone of this synthesis. The choice of reducing agent and reaction conditions is paramount and dictates the side-product profile.

Question 1: My reaction mixture shows multiple spots on TLC analysis after attempting the reduction of 5-nitrobenzofuran-2(3H)-one. The desired product is present, but so are several colored impurities. What are these byproducts?

Answer: This is the most common issue encountered and typically points to incomplete reduction or the formation of condensation byproducts. The reduction of an aromatic nitro group is a stepwise process that proceeds through several intermediates.[1][2][3] If the reaction stalls or if intermediates are allowed to react with each other, a complex mixture can result.

The primary culprits are:

  • Nitroso and Hydroxylamine Intermediates: The reduction pathway from a nitro group (-NO₂) to an amine (-NH₂) involves nitroso (-NO) and hydroxylamine (-NHOH) species.[3] These intermediates can be stable enough to be observed if the reduction is not driven to completion.

  • Azo and Azoxy Compounds: These are colored byproducts (typically yellow to orange) that form from the condensation of the nitroso and hydroxylamine intermediates.[1][4] Their formation is particularly favored under neutral or slightly basic conditions and with certain reducing agents.

Troubleshooting Workflow:

G start Problem: Multiple Spots on TLC (Colored Impurities) check_reduction Is the primary byproduct less polar than the amine? start->check_reduction incomplete_reduction Likely Issue: Incomplete Reduction (Nitroso/Hydroxylamine) check_reduction->incomplete_reduction Yes azo_azoxy Likely Issue: Azo/Azoxy Formation check_reduction->azo_azoxy No (More Polar) check_reaction_conditions Are you using metal/acid (SnCl2, Fe)? check_catalyst Are you using catalytic hydrogenation? solution_catalyst Solution: 1. Check catalyst activity (use fresh catalyst). 2. Increase H2 pressure. 3. Screen different solvents. check_catalyst->solution_catalyst Yes check_reduction_conditions check_reduction_conditions incomplete_reduction->check_reduction_conditions azo_azoxy->check_reduction_conditions solution_increase_reductant Solution: 1. Increase equivalents of reductant. 2. Increase reaction time/temperature. 3. Ensure pH is sufficiently acidic. solution_control_ph Solution: 1. Maintain strongly acidic pH. 2. Add reductant slowly to control   concentration of intermediates. check_reduction_conditions->check_catalyst No check_reduction_conditions->solution_increase_reductant Yes check_reduction_conditions->solution_control_ph Yes G Nitro Ar-NO₂ (Nitro Precursor) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy byproduct) Nitroso->Azoxy Amine Ar-NH₂ (Target Product) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Condensation Azo Ar-N=N-Ar (Azo byproduct) Azoxy->Azo Reduction

References

Technical Support Center: Optimizing the Reduction of 5-Nitrobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the reduction of 5-nitrobenzofuran-2(3H)-one to its corresponding amine, 5-aminobenzofuran-2(3H)-one. This critical transformation is a gateway to a variety of pharmacologically active molecules. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, designed to provide researchers, chemists, and drug development professionals with actionable insights and robust protocols. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice, ensuring both success and scientific rigor in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for reducing 5-nitrobenzofuran-2(3H)-one while preserving the lactone ring?

The primary challenge in this synthesis is the chemoselective reduction of the aromatic nitro group in the presence of a potentially sensitive lactone (cyclic ester) functionality. The choice of reductant is paramount.

  • Catalytic Hydrogenation: This is often the preferred method due to its clean reaction profile and typically high yields.[1] Using a heterogeneous catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) with hydrogen gas (H₂) at neutral pH is highly effective. The key advantage is that under these conditions, the lactone is generally stable and not susceptible to reduction or hydrolysis.[2] Raney Nickel is also effective but may be less chemoselective and can sometimes promote dehalogenation if other halogens are present on the molecule.[1]

  • Metal/Acid and Metal Salt Reductions: These methods offer excellent alternatives, particularly when specialized hydrogenation equipment is unavailable.

    • Tin(II) Chloride (SnCl₂): The use of stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a classic and exceptionally mild method for nitro group reduction.[1][3] It is highly selective for the nitro group and will not affect the lactone functionality.[3]

    • Iron (Fe) or Zinc (Zn) in Acid: Using a metal like iron powder in the presence of a mild acid such as acetic acid (AcOH) or a salt like ammonium chloride (NH₄Cl) is a robust, inexpensive, and effective method.[1] These conditions are generally mild enough to avoid lactone hydrolysis.

Q2: My catalytic hydrogenation is very slow or stalls completely. What factors should I investigate?

Incomplete hydrogenation is a common hurdle. A systematic approach to troubleshooting is essential for identifying the root cause.

  • Catalyst Activity: The catalyst is the most frequent culprit. Catalysts, especially Pd/C, can deactivate over time through improper storage or poisoning by contaminants (e.g., sulfur or halide compounds). Always use a fresh, high-quality catalyst from a reputable supplier. If in doubt, test a new batch.

  • Catalyst Loading: Insufficient catalyst will lead to a slow or incomplete reaction. A typical loading for Pd/C is 5-10 mol% of palladium relative to the substrate. If the reaction is sluggish, consider incrementally increasing the catalyst loading.

  • Hydrogen Delivery: For reactions run at atmospheric pressure (H₂ balloon), ensure there are no leaks in the system. For more challenging reductions, moving to a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure (e.g., to 50 psi) can dramatically improve reaction rates.[4]

  • Solvent and Solubility: 5-nitrobenzofuran-2(3H)-one has limited solubility in some common hydrogenation solvents. The substrate must be fully dissolved for the reaction to proceed efficiently.[4][5] Tetrahydrofuran (THF) is an excellent choice. Using a protic co-solvent like ethanol (EtOH) or acetic acid (AcOH) can also aid the reaction.[4][5]

  • Reaction Temperature: While many hydrogenations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to increase the reaction rate for stubborn substrates.[4]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Formation of Side Products and Impurities

Symptom: TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting material and the desired amine product.

Causality: The reduction of a nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[6] If the reaction conditions are not optimal, these intermediates can accumulate or react further to form dimeric impurities like azoxy or azo compounds.[4]

Solutions:

  • Ensure Sufficient Reductant: For chemical reductions (e.g., SnCl₂, Fe/HCl), use a sufficient molar excess of the reducing agent to drive the reaction to completion and reduce any partially-reduced intermediates.

  • Control Temperature: Exothermic reactions can cause localized overheating, which may promote the formation of side products.[4] Ensure adequate stirring and use an ice bath during the initial addition of reagents if a strong exotherm is observed.

  • Inert Atmosphere: For catalytic hydrogenations, ensure the system is properly purged with an inert gas (N₂ or Ar) before introducing hydrogen to remove any oxygen, which can affect catalyst performance and lead to side reactions.

Problem 2: Potential Lactone Ring Opening

Symptom: Product analysis (e.g., NMR, IR) indicates the loss of the lactone carbonyl and the formation of a carboxylic acid and an alcohol (from the corresponding 2-hydroxyphenylacetic acid derivative).

Causality: The lactone is a cyclic ester and is susceptible to hydrolysis under harsh acidic or basic conditions, especially in the presence of water and heat. While the target reduction is on the nitro group, improper reagent choice or work-up can compromise the lactone's integrity.

Solutions:

  • Avoid Strong Acids/Bases: When using metal/acid systems, opt for milder acids like acetic acid over strong mineral acids like concentrated HCl if hydrolysis is a concern.

  • Neutral pH Hydrogenation: Catalytic hydrogenation at neutral pH is the safest option to preserve the lactone.[2]

  • Careful Work-up: During the work-up of metal/acid reactions, neutralization should be performed carefully and without excessive heating. Use a mild base like sodium bicarbonate (NaHCO₃) for neutralization.

  • Avoid Hydride Reagents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are not suitable for this transformation as they will readily reduce both the nitro group and the lactone.[1]

Workflow & Decision-Making Diagrams

The following diagrams provide a visual guide to troubleshooting and selecting the appropriate reaction conditions.

TroubleshootingWorkflow cluster_catalytic Catalytic Hydrogenation (Pd/C, H₂) cluster_chemical Chemical Reduction (SnCl₂ or Fe/Acid) start Incomplete Reduction of 5-Nitrobenzofuran-2(3H)-one cat_check Is the Catalyst Fresh & Active? start->cat_check reagent_check Are Reagents High Purity? start->reagent_check h2_check Is H₂ Pressure Sufficient? cat_check->h2_check Yes cat_sol Use Fresh Catalyst Increase Loading (5-10 mol%) cat_check->cat_sol No sol_check Is Substrate Fully Dissolved? h2_check->sol_check Yes h2_sol Use Parr Shaker (e.g., 50 psi H₂) h2_check->h2_sol No sol_sol Switch to THF Add Co-solvent (EtOH/AcOH) sol_check->sol_sol No stoi_check Is Stoichiometry Correct? reagent_check->stoi_check Yes reagent_sol Use High Purity Metal/Salt reagent_check->reagent_sol No temp_check Is Temperature Optimal? stoi_check->temp_check Yes stoi_sol Use Sufficient Molar Excess (e.g., 3-5 eq.) stoi_check->stoi_sol No temp_sol Gently Heat Reaction (e.g., 50-70 °C) temp_check->temp_sol No

Caption: Troubleshooting workflow for incomplete reduction.

ReagentSelection start Goal: Reduce 5-Nitrobenzofuran-2(3H)-one Constraint: Preserve Lactone Ring method1 Catalytic Hydrogenation (H₂, Catalyst) start->method1 method2 Chemical Reduction (Metal/Salt) start->method2 reagent1a Pd/C or Pt/C method1->reagent1a reagent1b Raney Nickel method1->reagent1b reagent2a SnCl₂·2H₂O method2->reagent2a reagent2b Fe / NH₄Cl or Fe / AcOH method2->reagent2b note1a Excellent Selectivity Clean Reaction Neutral pH reagent1a->note1a note1b Effective but Potentially More Aggressive reagent1b->note1b note2a Excellent Selectivity Very Mild Tolerates Esters Well reagent2a->note2a note2b Good Selectivity Cost-Effective Requires Acidic Conditions reagent2b->note2b

Caption: Reagent selection guide for preserving the lactone.

Optimized Experimental Protocols

The following protocols are provided as robust starting points for your experiments.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is recommended for its high selectivity and clean conversion.

Materials:

  • 5-nitrobenzofuran-2(3H)-one

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 5-nitrobenzofuran-2(3H)-one (1.0 eq).

  • Add a solvent mixture of THF and EtOH (e.g., 4:1 ratio) to fully dissolve the starting material.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the flask and purge the system by evacuating and backfilling with nitrogen or argon three times.

  • Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus (set to desired pressure, e.g., 1-3 atm).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further by recrystallization or column chromatography.

Protocol 2: Selective Reduction using Tin(II) Chloride Dihydrate

This protocol is an excellent alternative that does not require specialized hydrogenation equipment and is highly chemoselective.[3]

Materials:

  • 5-nitrobenzofuran-2(3H)-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 5-nitrobenzofuran-2(3H)-one (1.0 eq) in absolute ethanol (or ethyl acetate).

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution in portions. The reaction may be mildly exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir.

  • Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.

  • Dilute the residue with ethyl acetate and cool in an ice bath.

  • Slowly and carefully add saturated NaHCO₃ solution to neutralize the mixture until the pH is ~7-8. A tin hydroxide precipitate will form.

  • Filter the slurry through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

Summary of Reaction Conditions

MethodReducing AgentSolventTemp.Key AdvantagesPotential Issues
Catalytic Hydrogenation H₂ gas, Pd/CTHF, EtOH, EtOAcRT - 50°CHigh selectivity, clean work-up, neutral pH preserves lactone.Requires H₂ source, catalyst poisoning, solubility issues.
Stannous Chloride SnCl₂·2H₂OEtOH, EtOAcRefluxExcellent chemoselectivity, no special equipment needed.Stoichiometric waste (tin salts), requires careful work-up.
Iron in Acid Fe powder, NH₄Cl/AcOHEtOH/H₂ORT - 70°CCost-effective, robust, good selectivity.Acidic conditions, requires filtration of iron salts.

References

purification techniques for isolating high-purity 5-aminobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 5-aminobenzofuran-2(3H)-one. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in isolating this compound with high purity. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the challenges of your experimental work.

I. Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound.

Problem 1: Low Yield After Initial Synthesis and Work-up

Question: I've completed the synthesis of this compound, but after the initial aqueous work-up, my yield is significantly lower than expected. What could be the cause?

Answer:

Low recovery after an aqueous work-up often points to the amphoteric nature of this compound. The presence of both a weakly basic aromatic amine and a lactone (cyclic ester) that can be hydrolyzed under certain conditions makes the choice of pH during extraction critical.

  • Expertise & Experience: Aromatic amines can be protonated and become water-soluble in acidic conditions.[1] Conversely, the lactone ring is susceptible to hydrolysis under strongly basic conditions, which would open the ring and form a water-soluble carboxylate. Therefore, maintaining the correct pH is a delicate balance.

  • Causality: If the aqueous layer was too acidic during extraction, a significant portion of your product, now in its protonated form, would have partitioned into the aqueous phase, leading to a low yield in the organic layer.

  • Troubleshooting Steps:

    • pH Monitoring: Before extraction, carefully adjust the pH of your reaction mixture to a neutral or slightly basic range (pH 7-8). Use a pH meter for accuracy.

    • Salting Out: Add saturated sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and promoting its partitioning into the organic layer.

    • Back-Extraction: If you suspect product loss to the aqueous layer, neutralize the aqueous phase and re-extract it with a suitable organic solvent like ethyl acetate or dichloromethane.

Problem 2: Persistent Colored Impurities After Column Chromatography

Question: I've performed column chromatography on my crude this compound, but the resulting fractions are still colored, and TLC analysis shows persistent impurities. How can I improve my chromatographic purification?

Answer:

Colored impurities often arise from oxidation or degradation byproducts. The aromatic amine group in this compound is particularly susceptible to oxidation, which can form highly colored polymeric materials. Additionally, standard silica gel is acidic and can cause issues with basic compounds like amines.[2]

  • Expertise & Experience: The interaction between basic amines and acidic silica gel can lead to tailing of peaks, irreversible adsorption, and on-column degradation.[2] This is a common issue when purifying compounds with amine functionalities.

  • Causality: The acidic silanol groups on the surface of silica gel can strongly interact with the basic amine, leading to poor separation and potential degradation of the target compound.[2]

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Before packing your column, you can neutralize the silica gel. A common method is to use a triethylamine-hexane slurry. Prepare a slurry of your silica gel in hexane containing 1-2% triethylamine, and then pack the column as usual. This will cap the acidic sites on the silica.

    • Mobile Phase Modifier: Add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia in methanol, to your mobile phase.[2] This competes with your product for the acidic sites on the silica, improving elution and peak shape.[2]

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic), which is less acidic than silica gel. Reversed-phase chromatography on a C18 column can also be an effective alternative, particularly for polar impurities.[2]

Experimental Workflow: Column Chromatography Purification

Caption: Workflow for improved column chromatography of this compound.

Problem 3: Product Degradation During Storage or Concentration

Question: My purified this compound appears to degrade over time, even when stored as a solid or in solution. What are the best practices for storage and handling?

Answer:

The degradation of this compound is likely due to a combination of oxidation of the amine and potential hydrolysis of the lactone. Light and air can accelerate these degradation pathways.

  • Expertise & Experience: Aromatic amines are notoriously sensitive to air and light, often turning dark over time due to the formation of oxidized species. Lactones can be sensitive to moisture, especially if acidic or basic impurities are present.

  • Causality: Oxygen in the air can oxidize the electron-rich aromatic amine. Light can provide the energy to initiate these radical oxidation reactions. Water can act as a nucleophile to attack the carbonyl of the lactone, leading to ring-opening.

  • Troubleshooting Steps:

    • Inert Atmosphere: Store the solid product under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light.

    • Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer at 2-8°C) to slow down the rate of degradation.[3]

    • Aprotic Solvents: If you need to store the compound in solution, use dry, aprotic solvents. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in hydrolysis.

    • Solvent Purity: Ensure that the solvents used for storage are free from acidic or basic impurities that could catalyze degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that are relevant to its purification?

A1: Understanding the key properties is crucial for designing an effective purification strategy.

PropertyValue/DescriptionImplication for Purification
Molecular Weight 149.15 g/mol [4][]Standard for a small organic molecule.
Boiling Point 357.17 °C at 760 mmHg[4]Distillation is not a practical purification method due to the high boiling point and potential for thermal degradation.
LogP 0.7[4]Indicates moderate polarity. Soluble in a range of organic solvents like ethyl acetate, dichloromethane, and acetone.
pKa (of amine) Estimated to be around 4-5The amine is weakly basic and will be protonated in acidic solutions, increasing its water solubility.
Lactone Ring Susceptible to hydrolysisAvoid strongly acidic or basic conditions, especially with heating, to prevent ring-opening.

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis.[6][7]

    • Recommended Columns: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is typically effective.

    • Detection: UV detection at the wavelength of maximum absorbance is standard. For higher sensitivity and confirmation of identity, LC-MS can be used.[6]

  • Gas Chromatography (GC): GC can be used if the compound is thermally stable and sufficiently volatile.[8] Derivatization of the amine group may be necessary to improve its chromatographic properties.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to identify impurities if they are present in sufficient quantities (typically >1%).

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and the separation during column chromatography.[9]

Q3: Can recrystallization be used to purify this compound?

A3: Yes, recrystallization can be a very effective final purification step to obtain high-purity material, especially for removing minor impurities after chromatography.

  • Solvent Selection: The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Suggested Solvents to Screen:

    • Ethyl acetate/hexane

    • Acetone/water

    • Ethanol

    • Toluene

  • Procedure:

    • Dissolve the compound in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Further cool in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Logical Relationship: Purification Strategy

Purification_Strategy cluster_main Overall Purification Workflow cluster_analysis Purity Analysis at Each Step Crude Crude Product From Synthesis Workup Aqueous Work-up pH control (7-8) - Brine wash Crude->Workup Initial Cleanup TLC_Crude TLC/HPLC of Crude Crude->TLC_Crude Chromatography Column Chromatography - Neutralized silica or alumina - Mobile phase with basic modifier Workup->Chromatography Primary Purification TLC_PostWorkup TLC/HPLC of Post-Workup Workup->TLC_PostWorkup Recrystallization Recrystallization - Screen for optimal solvent system Chromatography->Recrystallization Final Polishing TLC_Fractions TLC of Fractions Chromatography->TLC_Fractions Final Final Recrystallization->Final HPLC_Final HPLC/NMR of Final Product Final->HPLC_Final

Caption: A multi-step strategy for purifying this compound.

III. References

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from --INVALID-LINK--

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Magritek. (n.d.). Application Note 10: Column Chromatography. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Identifying and removing amine impurities from Benzonitrile. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 83528-03-4|this compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 5-Hydroxybenzofuran-2-one. Retrieved from --INVALID-LINK--

  • CIPAC. (2020, June 8). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Retrieved from --INVALID-LINK--

  • American Pharmaceutical Review. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 83528-03-4 this compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Regioselective Functionalization of 5-Aminobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 5-aminobenzofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Section 1: Navigating the Reactive Landscape - FAQs on Regioselectivity

The inherent electronic properties of this compound present a significant challenge in achieving regioselectivity. The interplay between the electron-donating amino group and the benzofuranone core creates multiple potential sites for electrophilic attack.

Q1: My electrophilic aromatic substitution (EAS) reaction on unprotected this compound is giving me a mixture of products. What are the most likely sites of reaction and why?

A1: You are likely observing a mixture of substitution at the C4, C6, and potentially the nitrogen atom of the amino group. The amino group is a strong activating group and an ortho, para-director.[1] This electronic influence makes the C4 and C6 positions, which are ortho and para to the amino group respectively, highly nucleophilic and thus susceptible to electrophilic attack. The nitrogen atom itself can also act as a nucleophile, leading to N-functionalization. The lactone portion of the benzofuranone ring is generally less reactive towards electrophiles.[2]

Pro-Tip: The ratio of C4 to C6 substitution can be influenced by steric hindrance. Bulky electrophiles will preferentially react at the less sterically hindered C6 position.

Q2: How can I favor functionalization at a specific position on the aromatic ring (C4, C6, or C7)?

A2: Achieving predictable regioselectivity requires a strategic approach, often involving the use of protecting groups or directing groups.

  • For C6 functionalization: Protecting the amino group as a carbamate (e.g., Boc or Cbz) can temper its activating effect and sterically hinder the C4 position, thereby favoring substitution at C6.[3][4]

  • For C4 functionalization: This is more challenging due to the inherent preference for C6. A directing group strategy is often necessary. While less common for this specific scaffold, metal-catalyzed C-H activation with a directing group transiently installed on the nitrogen could potentially favor C4 functionalization.[5][6][7]

  • For C7 functionalization: This position is the least electronically activated and therefore the most difficult to functionalize directly via EAS. A multi-step sequence involving initial functionalization at a more reactive site followed by subsequent manipulations is typically required.

Section 2: The Gatekeeper - Protecting Group Strategies

The nucleophilicity of the 5-amino group is a double-edged sword. While it activates the aromatic ring, it can also lead to undesired side reactions. Protecting this group is a critical step in many synthetic routes.[3][4]

Q3: I'm seeing N-acylation as a major side product during my attempted C-H functionalization. What's the best way to protect the amino group?

A3: N-acylation is a common issue due to the high nucleophilicity of the amino group. Converting the amine to a less nucleophilic functional group, such as a carbamate, is the most effective strategy.[3][4]

Protecting Group Protection Conditions Deprotection Conditions Advantages Considerations
Boc (tert-Butoxycarbonyl) Boc₂O, base (e.g., Et₃N, DMAP), solvent (e.g., DCM, THF)Strong acid (e.g., TFA, HCl in dioxane)Stable to a wide range of conditions; easily removed.Acid-labile, may not be suitable for acid-sensitive substrates.
Cbz (Carboxybenzyl) Cbz-Cl, base (e.g., NaHCO₃, K₂CO₃), solvent (e.g., H₂O/dioxane)Catalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and some basic conditions.Not compatible with reducible functional groups (e.g., alkenes, alkynes).
Ac (Acetyl) Ac₂O or AcCl, base (e.g., pyridine, Et₃N)Acidic or basic hydrolysisSimple and inexpensive.Can be difficult to remove selectively in the presence of other esters.

Experimental Protocol: Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes).

Q4: My Boc deprotection with TFA is leading to decomposition of my product. What are the alternatives?

A4: If your substrate is sensitive to strong acids like trifluoroacetic acid (TFA), you can try milder acidic conditions, such as HCl in dioxane or formic acid. Alternatively, consider using a different protecting group that can be removed under non-acidic conditions. For example, a Cbz group is removed by hydrogenolysis, and an Fmoc group is cleaved with a base like piperidine.[3][4] This is known as an orthogonal protecting group strategy.[3][4]

Section 3: Advanced Strategies - Metal-Catalyzed C-H Functionalization

For more complex and highly regioselective transformations, metal-catalyzed C-H functionalization has emerged as a powerful tool.[8][9][10]

Q5: I want to perform a regioselective arylation at the C6 position. What catalytic systems should I consider?

A5: Palladium-catalyzed C-H functionalization is a promising approach.[11][12] By using a directing group on the 5-amino position, you can guide the palladium catalyst to the desired C-H bond. While the free amine can sometimes act as a directing group, more predictable results are often obtained with a removable directing group.[7]

Conceptual Workflow for Directed C-H Arylation

G cluster_0 Step 1: Protection/Directing Group Installation cluster_1 Step 2: Pd-Catalyzed C-H Arylation cluster_2 Step 3: Directing Group Removal A This compound B N-Protected/Directed Substrate A->B Add Directing Group (e.g., Pyridyl, Picolinamide) C C6-Arylated Intermediate B->C Pd(OAc)₂, Ligand, Aryl Halide, Base, Oxidant D Final C6-Arylated Product C->D Cleavage Conditions

Caption: A general workflow for regioselective C-H arylation.

Q6: Are there other modern synthetic methods I should be aware of for functionalizing this scaffold?

A6: Yes, photoredox catalysis is an increasingly popular method for C-H functionalization under mild conditions.[13] This technique uses visible light to generate highly reactive radical intermediates, which can then engage in a variety of bond-forming reactions. While specific applications to this compound may still be emerging, the principles of photoredox catalysis offer exciting possibilities for novel, regioselective transformations.

Section 4: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of desired product 1. Incomplete reaction. 2. Product decomposition. 3. Suboptimal reaction conditions.1. Monitor reaction closely by TLC/LC-MS; increase reaction time or temperature if necessary. 2. Use milder reagents or lower reaction temperature. 3. Screen different solvents, bases, catalysts, or ligands.
Mixture of regioisomers 1. Insufficient directing group effect. 2. Competing electronic effects.1. Choose a more strongly coordinating directing group. 2. Modify the electronics of the substrate through protecting groups.
No reaction 1. Inactive catalyst. 2. Deactivated starting material. 3. Incorrect reaction setup.1. Use a fresh batch of catalyst or pre-activate it. 2. Ensure the starting material is pure and free of inhibitors. 3. Double-check reagent stoichiometry and ensure an inert atmosphere if required.
Difficulty in removing protecting group 1. Steric hindrance around the protecting group. 2. Protecting group is too stable.1. Use harsher deprotection conditions (higher temperature, longer reaction time). 2. Re-evaluate the choice of protecting group for an easier-to-cleave alternative.

Visualizing Reactivity Hotspots

The following diagram illustrates the key reactive sites on the this compound core, highlighting the challenges in achieving regioselectivity.

G mol N_label N (Nucleophilic) N_label->N_pos C4_label C4 (ortho) C4_label->C4_pos C6_label C6 (para) C6_label->C6_pos C7_label C7 (meta) C7_label->C7_pos

Caption: Key reactive sites on this compound.

This technical guide is intended to provide a starting point for troubleshooting and developing robust synthetic methods for the regioselective functionalization of this compound. For specific and complex cases, further literature review and experimental optimization will be necessary.

References

improving the yield and purity of 5-aminobenzofuran-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-aminobenzofuran-2(3H)-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to improve the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to address the common challenges encountered during its synthesis.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through two robust synthetic routes. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.

  • Route A: Reduction of 5-Nitrobenzofuran-2(3H)-one: This is the most common and well-documented pathway. It involves the nitration of commercially available benzofuran-2(3H)-one (also known as 2-coumaranone), followed by the selective reduction of the nitro group to the desired amine.[1][2]

  • Route B: Intramolecular Cyclization of a 4-Aminophenol Derivative: This route starts with 4-aminophenol, which is first acylated with a chloroacetylating agent to form 2-chloro-N-(4-hydroxyphenyl)acetamide.[3][4] This intermediate then undergoes a base-mediated intramolecular cyclization to form the benzofuranone ring.

The following diagram illustrates these two primary synthetic pathways.

G cluster_0 Route A: Nitration-Reduction Pathway cluster_1 Route B: Intramolecular Cyclization Pathway A1 Benzofuran-2(3H)-one A2 5-Nitrobenzofuran-2(3H)-one A1->A2 Nitration (HNO₃/H₂SO₄ or HNO₃/Ac₂O) A3 This compound A2->A3 Reduction (e.g., Catalytic Hydrogenation) B1 4-Aminophenol B2 2-Chloro-N-(4-hydroxyphenyl)acetamide B1->B2 Acylation (ClCH₂COCl, K₂CO₃) B3 This compound B2->B3 Intramolecular Cyclization (Base-mediated)

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Reduction of 5-Nitrobenzofuran-2(3H)-one

Question: I am performing the catalytic hydrogenation of 5-nitrobenzofuran-2(3H)-one using Pd/C, but my yield of the corresponding amine is consistently below 50%. What could be the cause?

Answer: This is a frequent challenge in catalytic hydrogenation. The low yield can stem from several factors related to catalyst activity, reaction conditions, and substrate stability.

  • Potential Cause 1: Catalyst Inactivation. The catalyst (e.g., Palladium on Carbon, Raney Nickel) can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Sulfur or halide-containing compounds are common poisons. The catalyst may also be passivated by atmospheric oxygen or may have low intrinsic activity.

  • Recommended Solution 1: Catalyst and Reagent Handling.

    • Catalyst Screening: If Pd/C is ineffective, consider screening other catalysts. Raney Nickel is often effective for nitro group reductions and may be less sensitive to certain poisons.[5]

    • Reagent Purity: Ensure the 5-nitrobenzofuran-2(3H)-one starting material is of high purity. Recrystallize it from a suitable solvent like ethyl acetate if necessary.[2]

    • Inert Atmosphere: Thoroughly flush the reaction vessel with an inert gas (Nitrogen or Argon) before introducing the catalyst and hydrogen to prevent oxidation.

  • Potential Cause 2: Incomplete Reaction. The reaction may not have gone to completion. This can be due to insufficient reaction time, low hydrogen pressure, or inadequate mixing, which prevents the substrate from accessing the catalyst surface.

  • Recommended Solution 2: Optimization of Reaction Parameters.

    • Monitor Progress: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion.

    • Increase Pressure: If using a balloon, consider a dedicated hydrogenation apparatus (e.g., a Parr shaker) to apply higher and more consistent hydrogen pressure (e.g., 2-10 bar).[6]

    • Improve Agitation: Ensure vigorous stirring to keep the heterogeneous catalyst suspended and maximize its surface area contact with the substrate.

  • Potential Cause 3: Over-reduction or Side Reactions. While less common for this specific substrate under mild conditions, aggressive conditions (high temperature or pressure) could potentially lead to the hydrogenolysis (opening) of the lactone ring.

  • Recommended Solution 3: Milder Reaction Conditions.

    • Temperature Control: Conduct the reaction at room temperature. Elevated temperatures are often unnecessary and can promote side reactions.

    • Solvent Choice: Use a protic solvent like ethanol or methanol, which can facilitate the reaction and is commonly used for such reductions.[5]

Issue 2: Formation of Impurities during the Nitration of Benzofuran-2(3H)-one

Question: During the synthesis of 5-nitrobenzofuran-2(3H)-one, I am observing the formation of a significant isomeric impurity that is difficult to separate. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents on the benzofuranone ring influence the position of nitration.

  • Potential Cause: Lack of Regiocontrol. The primary directing groups on the benzofuran-2(3H)-one are the ether oxygen (ortho-, para-directing) and the carbonyl group (meta-directing). This interplay can lead to the formation of the undesired 7-nitro isomer in addition to the desired 5-nitro product.

  • Recommended Solution: Strict Control of Reaction Conditions.

    • Nitrating Agent: A common and effective method involves the dropwise addition of a mixture of nitric acid and glacial acetic acid to a solution of the benzofuranone in acetic anhydride.[2] This in-situ generation of acetyl nitrate can be more selective than harsh nitrating mixtures like fuming nitric/sulfuric acid.

    • Temperature Management: This reaction is highly exothermic. Maintaining a low temperature (typically below 5-10°C or 293 K) during the addition of the nitrating agent is critical to minimize the formation of side products and dinitrated species.[1][2]

    • Purification: If isomeric impurities still form, careful recrystallization from ethyl acetate is often effective for isolating the pure 5-nitro isomer, which is typically less soluble.[2]

Issue 3: Poor Yield in the Intramolecular Cyclization to form the Benzofuranone Ring

Question: I am attempting to synthesize this compound by cyclizing 2-chloro-N-(4-hydroxyphenyl)acetamide with a base, but the yield is very low, and I mostly recover the starting material. How can I drive the reaction forward?

Answer: Intramolecular cyclization reactions can be challenging, often requiring careful optimization of the base, solvent, and temperature to favor the desired intramolecular pathway over intermolecular side reactions.

  • Potential Cause 1: Insufficiently Strong Base. The base must be strong enough to deprotonate the phenolic hydroxyl group, which then acts as the nucleophile to displace the chloride. A weak base may not generate a sufficient concentration of the phenoxide intermediate.

  • Recommended Solution 1: Base Screening.

    • Stronger Bases: Move beyond weaker bases like sodium bicarbonate. Consider stronger options such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).

    • Causality: Stronger, non-nucleophilic bases will more effectively generate the phenoxide, increasing the rate of the desired intramolecular S_N2 reaction without competing in intermolecular reactions.

  • Potential Cause 2: Unfavorable Reaction Conditions. The solvent and temperature play a crucial role. A solvent that does not adequately solvate the phenoxide intermediate can slow the reaction, while temperatures that are too low may not provide enough energy to overcome the activation barrier.

  • Recommended Solution 2: Solvent and Temperature Optimization.

    • Solvent Choice: Use a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents effectively solvate the cation of the base but do not excessively solvate the nucleophilic phenoxide, thus accelerating the reaction.

    • Temperature: Gently heating the reaction (e.g., 60-80°C) can significantly increase the reaction rate. Monitor by TLC to avoid decomposition.

  • Potential Cause 3: Intermolecular Polymerization. At high concentrations, the deprotonated intermediate can react with another molecule of the starting material, leading to polymer formation instead of cyclization.

  • Recommended Solution 3: High-Dilution Conditions.

    • Slow Addition: Prepare a solution of the 2-chloro-N-(4-hydroxyphenyl)acetamide and add it slowly via a syringe pump to a heated solution of the base in the chosen solvent. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular cyclization.

The following decision tree can help diagnose issues in the cyclization step.

G start Low Cyclization Yield q1 Is starting material consumed (TLC/HPLC)? start->q1 a1_no No q1->a1_no   a1_yes Yes q1->a1_yes   sol1 Increase Temperature (e.g., 60-80°C) a1_no->sol1 sol3 Check for multiple spots (potential side products) a1_yes->sol3 sol2 Use Stronger Base (NaH, t-BuOK) sol1->sol2 sol4 Use High-Dilution Conditions to prevent polymerization sol3->sol4

Caption: Troubleshooting decision tree for the cyclization reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final this compound product? A1: The final product is often a solid that can be purified by recrystallization. However, due to the presence of the amine group, it can be sensitive to oxidation. A more robust and common method is column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[7][8]

Q2: How can I effectively monitor the progress of the nitro group reduction? A2: Thin Layer Chromatography (TLC) is the most convenient method. The starting nitro compound is significantly less polar than the resulting amine product. Use a solvent system like 30-50% Ethyl Acetate/Hexanes. The product amine will have a much lower Rf value and often appears as a different color under UV light. Staining with ninhydrin can also be used to visualize the amine product.

Q3: My final amine product is dark-colored. Is this normal and how can I decolorize it? A3: It is common for aromatic amines to darken over time due to aerial oxidation, forming colored impurities. While this may not affect subsequent reactions, it indicates a purity issue. To obtain a purer, lighter-colored product, you can perform a final purification step. Passing a solution of the product through a short plug of activated carbon or silica gel can often remove colored impurities. Always store the final product under an inert atmosphere (nitrogen or argon) and in a cool, dark place.

Q4: Are there any specific safety precautions for the nitration step? A4: Absolutely. Nitration reactions using nitric acid are highly exothermic and can run away if not controlled. Always perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (lab coat, safety glasses, gloves), and use an ice bath to maintain strict temperature control during the addition of the nitrating agent.[2]

Section 4: Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Nitrobenzofuran-2(3H)-one

This protocol provides a general procedure for the reduction of the nitro-intermediate to the target amine.

  • Vessel Preparation: To a hydrogenation vessel (e.g., a Parr bottle), add 5-nitrobenzofuran-2(3H)-one (1.0 eq).

  • Catalyst Addition: Under a stream of nitrogen or argon, carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight).

  • Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material.

  • Hydrogenation: Seal the vessel, flush it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi or 3-4 bar).

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Section 5: Data Presentation

Table 1: Comparison of Catalysts for Nitro Group Reduction
CatalystTypical Loading (wt%)SolventTemperature (°C)PressureNotes
10% Pd/C5-10%Ethanol, Ethyl Acetate251-4 bar H₂Most common, highly effective. Can be sensitive to poisons.
Raney® Ni~20% (slurry)Ethanol251-4 bar H₂A good alternative to Pd/C, often more robust.[5]
PtO₂1-5%Acetic Acid, Ethanol251-4 bar H₂Very active catalyst, may require careful control to avoid over-reduction.
SnCl₂·2H₂O3-5 eq.Ethanol, HCl50-70AtmosphericA chemical reduction method; avoids high-pressure equipment but requires stoichiometric reagents and more extensive workup.

References

preventing oxidation and degradation of 5-aminobenzofuran-2(3H)-one during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Aminobenzofuran-2(3H)-one

A Guide to Preventing Oxidation and Degradation During Storage and Handling

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this compound. As Senior Application Scientists, we understand that experimental success hinges on the quality of your starting materials. This resource provides troubleshooting guides and FAQs to address the specific challenges posed by the dual-functional nature of this compound: a reactive aromatic amine and a hydrolytically sensitive lactone.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for this compound?

The structure of this compound contains two functional groups that are susceptible to degradation: an aromatic amine and a γ-lactone ring.

  • Oxidation of the Aromatic Amine: The primary concern for this compound is the oxidation of the 5-amino group.[1] Aromatic amines are readily oxidized, especially when exposed to atmospheric oxygen, light, and trace metal impurities.[2] This process often leads to the formation of highly colored quinone-imine or polymeric species, which is the most common cause of visual degradation (e.g., discoloration).

  • Hydrolysis of the Lactone Ring: The second point of vulnerability is the lactone, which is a cyclic ester. This ring is susceptible to hydrolysis, a reaction in which the ester bond is cleaved by water to form the corresponding γ-hydroxy carboxylic acid.[3] This reaction is significantly accelerated by the presence of acids or bases and by elevated temperatures.[4]

Q2: What are the optimal storage conditions for the solid (neat) compound?

To mitigate both oxidation and hydrolysis, solid this compound should be stored with the following precautions:

  • Temperature: Store at low temperatures, ideally at -20°C for long-term storage.[5] For short-term storage, refrigeration (2-8°C) is acceptable. Temperatures should generally not exceed 30°C.[6]

  • Atmosphere: The most critical factor is to protect the compound from air. Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the amine group.[2] This can be achieved by backfilling the vial with inert gas after each use.

  • Light: Protect the compound from light by storing it in an amber glass vial or by wrapping the container in aluminum foil.[2] Photolytic degradation can accelerate oxidative processes.

  • Moisture: The compound should be stored in a tightly sealed container in a dry environment, preferably in a desiccator, to prevent moisture absorption which could lead to lactone hydrolysis.[6]

Q3: How should I prepare and store stock solutions of this compound?

Whenever possible, solutions should be prepared fresh for each experiment. If storage is necessary, follow these guidelines:

  • Solvent Choice: Use anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol.[3] Avoid using aqueous buffers for long-term stock solution storage due to the significant risk of lactone hydrolysis.[3]

  • Storage: Store stock solutions at -20°C or -80°C.[3]

  • Aliquoting: Dispense the stock solution into small, single-use aliquots. This practice minimizes the number of freeze-thaw cycles and limits the exposure of the bulk solution to atmospheric air and moisture each time it is used.

Q4: What are the typical visual and analytical signs of degradation?

  • Visual Signs: The most common sign of degradation is a change in color of the solid material from off-white or light tan to yellow, brown, or even dark purple. This is almost always due to the oxidation of the aromatic amine.[2]

  • Analytical Signs (e.g., HPLC, LC-MS): Degradation will manifest as a decrease in the peak area of the parent compound and the appearance of new, unexpected peaks in the chromatogram.[2] Hydrolysis would result in a new peak corresponding to the ring-opened hydroxy acid, while oxidation would produce a complex mixture of degradation products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

IssuePossible Cause(s)Recommended Solution(s)
Solid compound has darkened or changed color. Oxidation of the 5-amino group due to exposure to air and/or light.Confirm Purity: Before use, re-analyze the compound's purity via HPLC or LC-MS. If purity has dropped significantly, a fresh lot should be procured. Improve Storage: Immediately purge the vial headspace with an inert gas (argon or nitrogen) and seal tightly. Store in the dark at -20°C.[2] Future Prevention: Purchase smaller quantities to ensure the product is used before significant degradation can occur.
Inconsistent results in biological assays using aqueous buffers. Lactone ring hydrolysis is occurring in the aqueous medium, changing the concentration of the active compound over the course of the experiment.Minimize Incubation Time: Add the compound to the aqueous buffer immediately before starting the assay. Use Concentrated Stock: Prepare a high-concentration stock in anhydrous DMSO and perform a final, rapid dilution into the assay buffer to minimize the compound's contact time with water.[3] Control pH: Ensure the final pH of your assay medium is neutral and well-buffered, as both acidic and basic conditions catalyze hydrolysis.[4]
New peaks, especially an earlier-eluting one, appear in reverse-phase HPLC. Formation of degradation products. An earlier-eluting peak often suggests the formation of a more polar compound, such as the γ-hydroxy carboxylic acid from lactone hydrolysis. Oxidation products may appear throughout the chromatogram.Prepare Fresh Solutions: Do not use solutions that have been stored for extended periods, especially in protic or aqueous solvents.[2] Use High-Purity Solvents: Ensure all solvents are HPLC-grade and, if necessary, peroxide-free, as peroxides can initiate oxidation.[2] Prompt Analysis: Analyze samples as quickly as possible after preparation to prevent degradation in the autosampler vial.
Troubleshooting Workflow

Here is a logical workflow for diagnosing stability issues with this compound.

G cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action observe Inconsistent Results or Visual Degradation Observed check_solid Check Solid Compound: - Color? - Storage Conditions? observe->check_solid Is solid suspect? check_solution Check Solution: - Solvent? - Age? - Storage? observe->check_solution Is solution suspect? action_solid Implement Strict Storage: - Inert Atmosphere (N2/Ar) - Store at -20°C - Protect from Light check_solid->action_solid action_solution Revise Solution Protocol: - Prepare Fresh Solutions - Use Anhydrous Aprotic Solvent - Aliquot & Store at -80°C check_solution->action_solution reanalyze Re-analyze Purity (HPLC / LC-MS) action_solid->reanalyze action_solution->reanalyze

Caption: Troubleshooting workflow for stability issues.

Key Degradation Pathways

Understanding the chemical transformations is key to preventing them. The two most probable non-metabolic degradation pathways are oxidation and hydrolysis.

DegradationPathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Parent This compound OxidationProducts Colored Quinone-Imine & Polymeric Species Parent->OxidationProducts O2, Light, Heat (Air Exposure) HydroxyAcid Ring-Opened γ-Hydroxy Carboxylic Acid Parent->HydroxyAcid H2O (Acid or Base Catalyzed)

Caption: Primary degradation pathways for the compound.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of your specific batch of this compound, a forced degradation study is invaluable. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products and pathways.

Objective: To identify the potential degradation pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (for mobile phase)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of 50:50 ACN:Water.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours.[2]

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[2]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours.[2]

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) or intense direct light for 24-48 hours.

  • Neutralization & Analysis: Before analysis, neutralize the acid and base hydrolysis samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, both with 0.1% formic acid).[7] Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Forced Degradation Workflow

G cluster_stress Apply Stress Conditions (24-48h) start Prepare 1 mg/mL Stock Solution in ACN acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (70°C) start->thermal neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-UV/MS oxidative->analyze thermal->analyze neutralize->analyze end Identify Degradation Products & Pathways analyze->end

Caption: Workflow for the forced degradation study.

References

Technical Support Center: Navigating Byproduct Formation in 5-Aminobenzofuran-2(3H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-aminobenzofuran-2(3H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The inherent reactivity of the aminobenzofuranone core, while synthetically useful, can also lead to a variety of byproducts. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and ultimately minimize the formation of these impurities in your reactions.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a complex mixture in my crude reaction analysis. What are the most common types of byproducts I should expect?

A1: In the synthesis and subsequent reactions of this compound, several classes of byproducts are common. These often arise from the reactivity of the lactone, the aromatic amine, or the enolizable C3 position. Key byproduct classes include:

  • Ring-Opened Products: The lactone is susceptible to hydrolysis or aminolysis, leading to the formation of 2-hydroxyphenylacetic acid or amide derivatives, especially under strong basic or acidic conditions.

  • Oxidation Products: The aminophenol moiety can be sensitive to oxidation, leading to colored impurities, potentially quinone-like structures.

  • Dimerization/Polymerization Products: Intermolecular reactions, such as self-condensation or Michael additions, can occur, particularly at elevated temperatures or concentrations.

  • Side-Chain Reaction Products: If you are performing reactions at the C3 position, you may see products from competing reactions, such as over-alkylation or elimination.

Q2: My reaction yield is consistently low, and purification is difficult. Where should I start my investigation?

A2: Low yield and purification challenges are classic symptoms of significant byproduct formation. The first step is to get a clear picture of your reaction mixture. We recommend a multi-pronged analytical approach:

  • Thin Layer Chromatography (TLC): Use a combination of solvent systems to get a qualitative sense of the number of components in your mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is your most powerful initial tool. It will tell you the number of components and their molecular weights, providing immediate clues about potential structures (e.g., is it a dimer? Is it a hydrolyzed product?).

  • Proton NMR (¹H NMR) of the Crude Mixture: While complex, a crude NMR can reveal the presence of major impurities and their relative ratios. Look for characteristic signals that are inconsistent with your desired product.

Once you have this initial data, you can proceed to the more detailed troubleshooting steps outlined below.

Q3: What is the best general approach to purify this compound derivatives away from common byproducts?

A3: Column chromatography on silica gel is the most common and effective method.[1][2][3] A gradient elution is typically required. Start with a non-polar solvent system (e.g., hexane/ethyl acetate or dichloromethane) and gradually increase the polarity by adding more ethyl acetate or methanol. The polarity of your byproducts will vary:

  • Less Polar Byproducts: Often arise from decomposition or non-polar starting materials.

  • Product: this compound derivatives are moderately polar.

  • More Polar Byproducts: Ring-opened acids or diols will be highly polar and may require a higher percentage of methanol to elute.

Troubleshooting Guide: Identification & Characterization

Issue 1: Unidentified Peaks in LC-MS and Complex ¹H NMR Spectra

Question: My LC-MS shows several peaks with masses that don't correspond to my starting materials or expected product. The crude ¹H NMR is crowded with unassignable signals. How do I systematically identify these unknown species?

Answer: This is a common challenge that requires a structured analytical workflow. The goal is to isolate or enrich the impurity and then use spectroscopic methods for structural elucidation. The underlying cause is often a lack of chemoselectivity in the reaction, leading to multiple competing pathways.

Causality: Reactions involving multifunctional scaffolds like this compound can be sensitive to minor changes in conditions. For instance, in alkali-promoted reactions like a Michael addition, the choice of base is critical. Using a base like Cs₂CO₃ can favor the desired intramolecular lactonization, while other bases might lead to decomposition or other side reactions.[1][4]

Troubleshooting Workflow:

  • Fractionate the Mixture: Perform a preliminary separation using flash column chromatography. You don't need perfect purity yet; the goal is to obtain fractions that are enriched in the major unknown byproducts. Monitor the fractions by TLC or LC-MS.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass for each major unknown peak. This will provide the elemental composition, which is a critical first step in proposing a structure.

  • NMR Spectroscopy on Enriched Fractions:

    • ¹H and ¹³C NMR: Acquire standard 1D spectra. This will give you information on the proton and carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): If the structure isn't obvious from 1D NMR, 2D techniques are essential.

      • COSY will show you which protons are coupled (i.e., adjacent to each other).

      • HSQC correlates protons directly to the carbons they are attached to.

      • HMBC shows longer-range (2-3 bond) correlations between protons and carbons, which is key for piecing together the molecular skeleton.

  • Infrared (IR) Spectroscopy: This can provide crucial information about functional groups. For example, the disappearance of the lactone carbonyl (~1760-1780 cm⁻¹) and the appearance of a carboxylic acid O-H and C=O stretch would strongly suggest a ring-opened byproduct.

Workflow for Byproduct Identification

Byproduct_Identification_Workflow crude_mixture Crude Reaction Mixture (Complex LC-MS/NMR) flash_chrom Flash Chromatography (Fractionation) crude_mixture->flash_chrom enriched_fractions Enriched Impurity Fractions flash_chrom->enriched_fractions hrms HRMS Analysis enriched_fractions->hrms nmr_analysis Comprehensive NMR (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) enriched_fractions->nmr_analysis ir_analysis FT-IR Spectroscopy enriched_fractions->ir_analysis elemental_comp Elemental Composition hrms->elemental_comp structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ir_analysis->structure_elucidation elemental_comp->structure_elucidation

Caption: Systematic workflow for identifying unknown byproducts.

Issue 2: Evidence of Dimerization or Oligomerization

Question: My MS analysis shows significant peaks at approximately 2x (or 3x) the mass of my expected product. How can I confirm this is dimerization and what reaction conditions can I change to prevent it?

Answer: The presence of high molecular weight species strongly suggests intermolecular side reactions. The amine functionality can act as a nucleophile, potentially attacking another molecule of a reactive intermediate or the product itself.

Plausible Mechanism (Example): In syntheses aiming to functionalize the C3 position, an enolate intermediate is often formed. This enolate could potentially react with an electrophilic species in an intermolecular fashion rather than the desired intramolecular pathway, leading to dimers.

Troubleshooting & Optimization:

  • Concentration: This is the most critical parameter. Run the reaction at a higher dilution (e.g., decrease concentration from 0.5 M to 0.1 M or lower). Lower concentrations favor intramolecular reactions over intermolecular ones.

  • Temperature: High temperatures can provide the activation energy for undesired side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Order of Addition: If you are adding a reagent, consider adding it slowly via a syringe pump. This keeps the instantaneous concentration of the reagent low, minimizing side reactions.

  • Protecting Groups: If the amine is not involved in the desired transformation, consider protecting it (e.g., as a Boc-carbamate) to prevent its nucleophilic participation in side reactions.

Dimerization Pathway Example

Caption: Intermolecular reactions leading to dimer formation.

Issue 3: Incomplete Cyclization or Lactone Ring-Opening

Question: I have a significant amount of a polar byproduct that I suspect is the ring-opened precursor to my benzofuranone. How do I confirm its identity and adjust my conditions to favor cyclization?

Answer: Incomplete lactonization is a common issue, especially if the reaction conditions are not optimized to drive the equilibrium towards the cyclic product. The stability of N-substituted (ortho-hydroxy)aryl glycine esters, which are precursors, can be low under strongly acidic or basic conditions, leading to decomposition or failure to cyclize.[4]

Identifying the Ring-Opened Precursor:

Spectroscopic Feature Expected Observation in Ring-Opened Precursor Expected Observation in Benzofuranone Product
¹H NMR Presence of a carboxylic acid proton (-COOH, very broad, >10 ppm) or ester protons (e.g., -OCH₂CH₃, ~4.2 and 1.2 ppm).Absence of these signals.
¹³C NMR Carboxylic acid or ester carbonyl signal (~170-175 ppm).Lactone carbonyl signal further downfield (~175-180 ppm).
IR Spectroscopy Broad O-H stretch (acid, ~2500-3300 cm⁻¹), C=O stretch (acid/ester, ~1700-1730 cm⁻¹).Lactone C=O stretch (~1760-1780 cm⁻¹).
Mass Spectrometry M+H₂O (for hydrolyzed starting material) or M (for uncyclized precursor).M (desired product mass).

Driving the Reaction to Completion:

  • Catalyst Choice: The lactonization of (ortho-hydroxy) aryl acetic acids is often promoted by acids like p-toluenesulfonic acid or reagents like thionyl chloride/trichlorophosphate.[4] For more sensitive substrates, milder conditions are needed. A Cs₂CO₃-mediated cascade reaction has been shown to be effective for forming the benzofuranone skeleton via intramolecular lactonization following a Michael addition.[4]

  • Dehydrating Conditions: Use of Dean-Stark apparatus to remove water can drive the equilibrium towards the lactone. Alternatively, adding a dehydrating agent like molecular sieves can be effective.

  • Reaction Time and Temperature: Ensure the reaction is allowed to run long enough for the cyclization to complete. A modest increase in temperature may be necessary, but monitor for byproduct formation.

Cyclization-Hydrolysis Equilibrium

Cyclization_Equilibrium Precursor Ring-Opened Precursor -OH, -COOH Product This compound Lactone Ring Precursor->Product + Dehydration (Favored by Acid/Heat) Product->Precursor + H₂O (Hydrolysis)

Caption: Equilibrium between ring-opened and cyclized forms.

Key Experimental Protocols

Protocol 1: General Purpose HPLC-MS Method

This method is a good starting point for analyzing crude reaction mixtures containing this compound derivatives.

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: Ramp from 5% to 95% B

    • 8.0 - 10.0 min: Hold at 95% B

    • 10.0 - 10.1 min: Ramp from 95% to 5% B

    • 10.1 - 12.0 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV-Vis (e.g., 254 nm) and Mass Spectrometry (ESI+ and ESI-).

Protocol 2: Sample Preparation for NMR Analysis

For clear identification of impurities, proper sample preparation is key.

  • Obtain Enriched Fraction: Use flash chromatography to isolate a fraction containing the byproduct of interest.

  • Remove Solvent: Thoroughly remove the chromatography solvent in vacuo. It is critical to remove all ethyl acetate and hexane, as their signals can obscure important regions of the NMR spectrum.

  • Select Deuterated Solvent: Choose a solvent that will fully dissolve your sample and has minimal overlapping signals with your compound. DMSO-d₆ is often a good choice for polar, aromatic compounds. CDCl₃ can also be used, but residual acid from the silica gel can sometimes affect the spectrum. Refer to published data for chemical shifts of common impurities in various deuterated solvents to avoid misinterpretation.[5]

  • Prepare Sample: Dissolve 5-10 mg of the enriched sample in 0.6-0.7 mL of the chosen deuterated solvent. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Acquire Data: Run standard ¹H, ¹³C, and, if necessary, 2D NMR experiments.

References

column chromatography conditions for 5-aminobenzofuran-2(3H)-one purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-aminobenzofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the chromatographic purification of this and structurally similar compounds. The presence of a basic aromatic amine on the benzofuranone core presents a specific set of purification challenges, primarily on standard silica gel. This document provides a structured, problem-solving approach to developing and troubleshooting your column chromatography method.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to guide your initial experimental design.

Q1: What is the primary challenge in purifying this compound with column chromatography?

The main difficulty arises from the basic amino group (-NH2). Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] The basic amine can form strong acid-base interactions with these silanols, leading to several problems:

  • Severe Peak Tailing: The compound "drags" along the column instead of moving as a tight band, resulting in broad fractions and poor separation.[2]

  • Low or No Recovery: The compound can bind irreversibly to the silica gel, leading to significant yield loss.[3]

  • Potential Degradation: The acidic surface can sometimes catalyze the degradation of sensitive compounds.[3]

Q2: What stationary phase should I start with?

While standard silica gel is the most common stationary phase, it requires modification for this compound. Here is a prioritized list of options:

  • Standard Silica Gel (with mobile phase modifier): This is the most common and cost-effective starting point. The issues caused by its acidity can be overcome by adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase.[4][5][6][7]

  • Amine-Functionalized Silica: These columns have an amine-based bonded phase that masks the acidic silanols, providing a less interactive surface ideal for purifying basic compounds without needing mobile phase additives.[2][8]

  • Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for purifying amines.[9][10] However, it's important to test its reactivity with your compound on a small scale first, as alumina can sometimes have catalytic activity.

Q3: How do I choose the right mobile phase (eluent)?

The best mobile phase provides good separation between your target compound and impurities. This is determined empirically using Thin-Layer Chromatography (TLC).

  • Goal Rf Value: Aim for a solvent system that gives your product an Rf value of approximately 0.2 to 0.35 on a TLC plate.[11] This typically translates well to column separation.

  • Starting Solvent Systems: Begin with common binary mixtures and adjust the ratio to achieve the target Rf.

    • Low to Medium Polarity: Hexane/Ethyl Acetate

    • Medium to High Polarity: Dichloromethane (DCM)/Methanol[12]

  • Polarity Adjustment:

    • If the compound stays on the baseline (Rf ≈ 0), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).

    • If the compound runs with the solvent front (Rf ≈ 1), decrease the polarity (e.g., increase the percentage of hexane or DCM).

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your purification.

Issue 1: My compound is streaking or tailing badly on the TLC plate and column.

  • Cause: This is the classic sign of a strong acid-base interaction between your basic amine and the acidic silica gel.[2]

  • Solution: Add a Basic Modifier. The most effective solution is to add a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent.[7][13] This competing base will saturate the acidic silanol sites on the silica, preventing your compound from interacting strongly with them.[14][15]

    • Recommended Concentration: Start by adding 0.5-1% (v/v) of TEA to your chosen mobile phase. For example, for 100 mL of eluent, add 0.5 to 1 mL of TEA.

    • Confirmation: Run two TLC plates side-by-side. Spot your crude mixture on both. Develop one in your chosen eluent (e.g., 7:3 Hexane:EtOAc) and the other in the same eluent containing 1% TEA. You should observe a dramatic improvement in the spot shape (less tailing) and a slightly higher Rf value on the plate with TEA.

Experimental Protocol: Method Development with TLC and a Basic Modifier
  • Prepare Solvent Systems: Prepare small batches of your chosen solvent system (e.g., 80:20 Hexane/Ethyl Acetate) and a second batch of the same solvent containing 1% TEA.

  • Spot TLC Plate: On a silica TLC plate, spot your crude reaction mixture.

  • Develop Plate: Place the TLC plate in a developing chamber containing the eluent with 1% TEA.

  • Visualize: After development, visualize the plate under UV light and/or with a chemical stain (e.g., potassium permanganate).

  • Analyze: Observe the spot for your target compound. If the Rf is between 0.2-0.35 and the spot is compact and round, this solvent system is suitable for your column. If the Rf is too high or low, adjust the polarity of your solvent system (not the TEA concentration) and repeat.

Issue 2: I have poor separation between my product and an impurity.

  • Cause: The chosen solvent system is not providing enough selectivity to resolve the compounds.

  • Solutions:

    • Optimize Polarity (Isocratic Elution): If the spots are very close together, try reducing the polarity of the eluent. This will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and potentially improving separation.

    • Try a Different Solvent System: Sometimes, a completely different solvent system can provide unique selectivity. If you are using Hexane/EtOAc, consider trying a system based on Dichloromethane/Methanol or Toluene/Acetone.

    • Use Gradient Elution: Start with a low-polarity mobile phase to elute the less polar impurities.[4] Then, gradually increase the polarity of the mobile phase over the course of the separation to elute your more polar product.[16] This technique often provides superior resolution for complex mixtures.

Data Presentation: Common Solvent Systems for Normal-Phase Chromatography
Solvent SystemPolarityTypical Use Case for this compound
Hexane / Ethyl AcetateLow to MediumExcellent starting point. Adjust ratio from 9:1 to 1:1.
Dichloromethane / MethanolMedium to HighUseful if the compound is too polar for Hexane/EtOAc systems.[12]
Toluene / Ethyl AcetateLow to MediumOffers different selectivity due to the aromatic nature of toluene.

Issue 3: My product seems to be degrading on the column.

  • Cause: The acidic nature of the silica gel may be too harsh for your compound, or the aromatic amine may be susceptible to oxidation.[3]

  • Solutions:

    • Deactivate the Silica Gel: You can neutralize the silica before running the column. Pack the column with your silica, then flush it with 2-3 column volumes of your eluent containing 1-3% TEA.[4][5] Discard this flush, and then run the column as usual with your standard eluent (which may or may not contain TEA, depending on your TLC development).

    • Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or an amine-functionalized column.[8][9][10]

    • Work Quickly: Minimize the time your compound spends on the column to reduce the opportunity for degradation.

Visualization: Troubleshooting Workflow for Poor Separation

Below is a decision-making flowchart to guide your troubleshooting process when encountering poor separation or peak shape.

G start Initial Column Result: Poor Separation / Tailing q1 Is the spot/peak tailing severely? start->q1 sol1 Add 0.5-1% Triethylamine (TEA) to the mobile phase. q1->sol1  Yes q2 Are compounds unresolved (ΔRf < 0.2)? q1->q2  No sol1->q2 sol2 Decrease eluent polarity (e.g., more Hexane). q2->sol2  Yes q3 Still no separation? q2->q3  No (Well separated but running too fast/slow) sol2->q3 sol3 Try a different solvent system (e.g., DCM/MeOH). q3->sol3  Yes sol4 Consider Gradient Elution or an alternative stationary phase (e.g., Amine-silica, Alumina). q3->sol4  Still Unresolved

Caption: Troubleshooting flowchart for column chromatography.

References

Technical Support Center: Managing Temperature Control in the Synthesis of 5-Aminobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-aminobenzofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the critical parameter of temperature throughout this multi-step synthesis. This document is structured to anticipate and directly address the challenges you may encounter, ensuring the integrity and success of your experiments.

Introduction: The Synthetic Pathway and its Thermal Challenges

The synthesis of this compound is a sequential process involving nitration, catalytic hydrogenation, and intramolecular cyclization (lactonization). Each of these stages presents unique thermal challenges that, if not properly managed, can lead to reduced yield, increased impurity profiles, and in some cases, hazardous reaction conditions. This guide will provide a detailed walkthrough of each step, focusing on the causality behind temperature-related issues and offering field-proven solutions.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 2-Hydroxyphenylacetic Acid B Nitration (HNO3/H2SO4) A->B Step 1 C 2-Hydroxy-5-nitrophenylacetic Acid B->C D Catalytic Hydrogenation (e.g., Pd/C, H2) C->D Step 2 E 2-Amino-5-hydroxyphenylacetic Acid D->E F Intramolecular Cyclization (Lactonization) E->F Step 3 G This compound F->G

Caption: Synthetic workflow for this compound.

Part 1: Troubleshooting Guide

This section is designed in a question-and-answer format to address specific problems you may encounter during the synthesis.

Step 1: Nitration of 2-Hydroxyphenylacetic Acid

Question 1: My nitration reaction is producing a dark, tar-like substance with very low yield of the desired 2-hydroxy-5-nitrophenylacetic acid. What is happening?

Answer: This is a classic sign of an exothermic runaway reaction. The nitration of aromatic compounds is highly exothermic. If the temperature is not strictly controlled, side reactions such as over-nitration (dinitration), oxidation of the starting material, and polymerization can occur, leading to the formation of tars and a significant decrease in yield.

Troubleshooting Workflow:

Nitration_Troubleshooting Start Low yield & tar formation in nitration Q1 Was the reaction cooled to and maintained at 0°C or below? Start->Q1 A1_Yes Proceed to check reagent addition. Q1->A1_Yes Yes A1_No Issue: Exothermic runaway. Solution: Implement and maintain efficient cooling (ice/salt bath). Q1->A1_No No Q2 Was the nitrating agent (e.g., nitric acid) added slowly and dropwise? A1_Yes->Q2 A2_Yes Consider substrate purity and reagent concentration. Q2->A2_Yes Yes A2_No Issue: Localized heating. Solution: Ensure slow, controlled addition with vigorous stirring. Q2->A2_No No

Caption: Troubleshooting workflow for the nitration step.

In-depth Explanation & Solutions:

  • Problem: The nitration of phenols is a fast and highly exothermic reaction. Without adequate cooling, the reaction temperature can rapidly increase, leading to uncontrolled side reactions.

  • Solution:

    • Maintain Low Temperature: The reaction should be performed in an ice-salt bath to maintain a temperature of 0°C or slightly below. A protocol for the synthesis of 2-hydroxy-5-nitrophenylacetic acid specifies carrying out the reaction at 0°C.[1]

    • Slow Addition of Nitrating Agent: The nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) must be added dropwise with vigorous stirring. This ensures that the heat generated is dissipated efficiently and prevents localized "hot spots" where side reactions can initiate.

    • Monitor Temperature: Use a low-temperature thermometer to monitor the internal reaction temperature continuously. If the temperature begins to rise above the set point (e.g., >5°C), immediately slow down or pause the addition of the nitrating agent until the temperature is back under control.

Step 2: Catalytic Hydrogenation of 2-Hydroxy-5-nitrophenylacetic Acid

Question 2: During the hydrogenation of the nitro group, I'm observing a rapid increase in temperature and pressure drop, and my final product is impure. How can I control this?

Answer: The catalytic hydrogenation of nitro compounds is a highly exothermic process, which can lead to a runaway reaction if not properly managed.[2] The rapid increase in temperature can cause several issues:

  • Safety Hazard: Uncontrolled temperature and pressure changes can lead to a dangerous runaway reaction.

  • Reduced Selectivity: Higher temperatures can promote side reactions, such as the formation of azo and azoxy compounds, leading to a less pure product.

  • Catalyst Deactivation: Excessive heat can damage the catalyst, reducing its efficiency.

Troubleshooting Workflow:

Hydrogenation_Troubleshooting Start Rapid temperature/pressure change during hydrogenation Q1 Is the reaction vessel equipped with efficient cooling? Start->Q1 A1_Yes Check hydrogen introduction. Q1->A1_Yes Yes A1_No Issue: Inadequate heat removal. Solution: Use a cooling bath or a reactor with a cooling jacket. Q1->A1_No No Q2 Is hydrogen being introduced in a controlled manner? A1_Yes->Q2 A2_Yes Consider catalyst loading and substrate concentration. Q2->A2_Yes Yes A2_No Issue: Uncontrolled reaction rate. Solution: Introduce hydrogen gradually or control the pressure. Q2->A2_No No

Caption: Troubleshooting workflow for the hydrogenation step.

In-depth Explanation & Solutions:

  • Problem: The reduction of a nitro group is a high-energy process. The rate of hydrogen uptake can be very fast, leading to rapid heat generation.

  • Solution:

    • Efficient Cooling: Conduct the reaction in a vessel with a cooling jacket or in a flask immersed in a cooling bath (e.g., water or ice bath) to dissipate the heat generated.

    • Controlled Hydrogen Supply: Instead of applying the full hydrogen pressure at once, introduce it gradually. Start with a low pressure and monitor the temperature and pressure uptake. Increase the pressure incrementally as the reaction proceeds under control. For laboratory scale, using a hydrogen balloon can be a way to limit the initial amount of hydrogen available.

    • Catalyst Loading: Use the appropriate catalyst loading. A higher catalyst loading will increase the reaction rate and heat generation. If you are experiencing control issues, consider reducing the amount of catalyst.

    • Substrate Concentration: Running the reaction at a lower concentration can also help to moderate the reaction rate and make temperature control more manageable.

    • Solvent Choice: The choice of solvent can influence heat transfer. A solvent with a good heat capacity can help to absorb the heat generated during the reaction.

A related synthesis of ethyl 5-aminobenzofuran-2-carboxylate from its nitro precursor was successfully carried out at room temperature, suggesting that with proper control, elevated temperatures are not necessary for this reduction.[3]

Step 3: Intramolecular Cyclization (Lactonization)

Question 3: The final cyclization step to form the benzofuranone is giving me a low yield, and I'm seeing multiple spots on my TLC plate. Could temperature be the issue?

Answer: Yes, temperature is a critical factor in the lactonization step. While some heat is often required to drive the reaction, excessive temperatures can lead to side reactions, such as intermolecular polymerization or degradation of the starting material and product. The formation of a five-membered lactone ring is generally favorable.

Troubleshooting Workflow:

Lactonization_Troubleshooting Start Low yield & multiple products in lactonization Q1 Was the reaction temperature optimized? Start->Q1 A1_Yes Consider reaction time and catalyst (if any). Q1->A1_Yes Yes A1_No Issue: Suboptimal temperature. Solution: Screen a range of temperatures (e.g., room temp to reflux). Q1->A1_No No Q2 Is the reaction concentration appropriate? A1_Yes->Q2 A2_Yes Check for degradation of starting material or product. Q2->A2_Yes Yes A2_No Issue: Intermolecular reactions favored. Solution: Run the reaction at high dilution. Q2->A2_No No

Caption: Troubleshooting workflow for the lactonization step.

In-depth Explanation & Solutions:

  • Problem: The cyclization of 2-amino-5-hydroxyphenylacetic acid to form the lactone requires the removal of a molecule of water. The rate of this reaction is temperature-dependent. However, the amino and hydroxyl groups on the aromatic ring can be susceptible to oxidation and other side reactions at high temperatures. Furthermore, at high concentrations, intermolecular reactions (dimerization, polymerization) can compete with the desired intramolecular cyclization.

  • Solution:

    • Temperature Screening: The optimal temperature for lactonization is substrate-dependent. It is advisable to screen a range of temperatures, starting from room temperature and gradually increasing. Monitor the reaction progress by TLC to find the temperature that gives the best conversion to the desired product with minimal side product formation.

    • High Dilution: To favor the intramolecular cyclization over intermolecular reactions, it is often beneficial to run the reaction at high dilution. This reduces the probability of two molecules of the starting material reacting with each other.

    • Azeotropic Removal of Water: In some cases, heating the reaction in a suitable solvent (e.g., toluene) with a Dean-Stark apparatus can effectively remove the water formed during the reaction, driving the equilibrium towards the lactone product. This can often be achieved at the reflux temperature of the solvent.

    • Acid or Base Catalysis: The rate of lactonization can sometimes be enhanced by the addition of a catalytic amount of a strong acid or base. However, the stability of the starting material and product under these conditions must be considered. Temperature control is still crucial in catalyzed reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the catalytic hydrogenation of the nitro group in this synthesis?

A1: Based on analogous preparations, the hydrogenation can often be carried out at or near room temperature (20-25°C).[3] However, due to the exothermic nature of the reaction, the key is not to maintain a high temperature, but to effectively dissipate the heat generated to keep the temperature from rising uncontrollably. A range of 20-40°C is a good starting point, with efficient cooling in place.

Q2: Can I run the nitration step at room temperature to speed it up?

A2: It is strongly advised not to run the nitration at room temperature. The reaction is highly exothermic, and without external cooling, the temperature will rise rapidly, leading to a high risk of a runaway reaction, significant byproduct formation, and a very low yield of the desired product. Maintaining a temperature of 0°C or below is critical for safety and selectivity.[1]

Q3: I am getting a poor yield in the final lactonization step. What are the most likely side products?

A3: At suboptimal temperatures or high concentrations, several side products can form. These include:

  • Linear dimers and polymers: Formed through intermolecular esterification between the carboxylic acid of one molecule and the hydroxyl group of another.

  • Oxidation products: The aminophenol moiety can be susceptible to oxidation, especially at higher temperatures in the presence of air, leading to colored impurities.

  • Decarboxylation products: At very high temperatures, decarboxylation of the phenylacetic acid derivative might occur.

Q4: How can I monitor the temperature of my hydrogenation reaction accurately?

A4: For accurate temperature monitoring, an internal thermometer that is immersed in the reaction mixture is essential. An external bath temperature reading is not sufficient as it does not reflect the actual temperature of the exothermic reaction. For more advanced setups, reaction calorimeters can provide real-time data on heat flow, offering precise control over the reaction.

Q5: What are the key safety considerations related to temperature control in this synthesis?

A5: The primary safety concerns are:

  • Runaway reaction during nitration: This can lead to a rapid increase in temperature and pressure, potentially causing the reaction vessel to rupture. Always use a blast shield and proper personal protective equipment (PPE).

  • Runaway reaction during hydrogenation: The combination of an exothermic reaction, a flammable solvent, and hydrogen gas presents a significant fire and explosion hazard. Ensure the reaction is well-ventilated and there are no ignition sources nearby.

  • Thermal decomposition: At high temperatures, the nitro-intermediate and the final amino-product can be thermally unstable. Avoid unnecessarily high temperatures during all steps, including work-up and purification.

Part 3: Experimental Protocols and Data

Table 1: Recommended Temperature Parameters for Synthesis
Reaction StepPrecursorProductRecommended TemperatureKey Considerations
Nitration 2-Hydroxyphenylacetic Acid2-Hydroxy-5-nitrophenylacetic Acid0°C to 5°CHighly exothermic. Slow, dropwise addition of nitrating agent is crucial.[1]
Hydrogenation 2-Hydroxy-5-nitrophenylacetic Acid2-Amino-5-hydroxyphenylacetic Acid20°C to 40°CHighly exothermic. Requires efficient cooling and controlled hydrogen supply.
Lactonization 2-Amino-5-hydroxyphenylacetic AcidThis compound25°C to reflux (solvent dependent)Temperature should be optimized. High dilution can improve yield.
Detailed Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2-Hydroxy-5-nitrophenylacetic Acid

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxyphenylacetic acid in concentrated sulfuric acid and cool the mixture to 0°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Synthesis of 2-Amino-5-hydroxyphenylacetic Acid

  • In a hydrogenation flask, dissolve the 2-hydroxy-5-nitrophenylacetic acid from Step 1 in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Purge the flask with nitrogen or argon, then introduce hydrogen gas via a balloon or from a regulated cylinder.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Step 3: Synthesis of this compound

  • Dissolve the crude 2-amino-5-hydroxyphenylacetic acid from Step 2 in a suitable high-boiling solvent (e.g., toluene or xylene) in a flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and collect the water that azeotropes off.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

solvent effects on the stability and reactivity of 5-aminobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 5-aminobenzofuran-2(3H)-one. This guide is designed to provide in-depth, practical solutions to common challenges related to the stability and reactivity of this molecule, with a core focus on the critical influence of solvent choice. As a "push-pull" system, featuring an electron-donating amino group and an electron-withdrawing lactone moiety, its behavior is exceptionally sensitive to its chemical environment. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. Each issue is followed by an analysis of probable solvent-related causes and actionable solutions.

Question 1: I'm observing significant degradation of my this compound sample in solution, even during storage or sample preparation. What's happening?

Answer:

Unexpected degradation is the most common issue encountered and is almost always linked to solvent choice and solution conditions. The this compound structure has two primary points of vulnerability: the lactone ring and the aromatic amino group.

  • Causality - Lactone Hydrolysis: The lactone is a cyclic ester and is susceptible to hydrolysis, which breaks the ring to form 2-hydroxy-4-aminophenylacetic acid. This reaction is significantly accelerated by:

    • Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate directly in the hydrolysis mechanism by donating protons and stabilizing the charged intermediates formed during nucleophilic attack on the carbonyl carbon.[1] Lactone enols, which could be transient intermediates, are known to be highly reactive and unstable in protic solvents.[2]

    • pH Extremes: Both acidic and basic conditions catalyze hydrolysis. Residual acids or bases in your solvent or on glassware can initiate this process. The amino group on the ring can also influence the local pH.

  • Causality - Oxidation: The 5-amino group is susceptible to oxidation, which can be accelerated by light, air (oxygen), and trace metal impurities.[3] This often results in the formation of colored impurities, leading to a discoloration of the solution (e.g., turning brown or yellow).

Troubleshooting Workflow:

  • Solvent Purity Check: Ensure you are using high-purity, anhydrous, and peroxide-free solvents where appropriate. Contaminants are a frequent cause of unexpected reactions.[4]

  • Switch to Aprotic Solvents: For storage and non-reactive studies, immediately switch to polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents do not have acidic protons and cannot participate in hydrolysis, significantly enhancing stability.[5]

  • Control the Atmosphere: Prepare solutions and store the solid compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture.[3]

  • Glassware Preparation: Ensure all glassware is scrupulously clean and dry. If necessary, rinse with a non-protic solvent and dry in an oven before use to remove trace moisture and acid/base residues.

Question 2: My reaction involving the 5-amino group (e.g., acylation, alkylation) is giving very low yields. Why is the reactivity so poor?

Answer:

Low reactivity of the amino group is often a consequence of solvent-solute interactions that reduce its nucleophilicity.

  • Causality - Hydrogen Bonding in Protic Solvents: In protic solvents (methanol, ethanol, water), the solvent molecules form hydrogen bonds with the lone pair of electrons on the nitrogen atom of the amino group.[6] This "caging" effect stabilizes the ground state of the amine and sterically hinders its ability to act as a nucleophile, thereby slowing down or preventing the desired reaction.[6] The rate of SN2 reactions, for example, can be thousands of times slower in protic solvents compared to aprotic ones.[6]

  • Causality - Protonation: If the solvent or reaction medium is even slightly acidic, the amino group (a weak base) can be protonated to form an ammonium salt (-NH3+). This removes the lone pair entirely, rendering it non-nucleophilic.

Optimization Strategy:

  • Solvent Selection: The ideal solvent for enhancing the nucleophilicity of the amino group is a polar aprotic solvent . Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are excellent choices. They can dissolve the starting material and many reagents but will not form hydrogen bonds with the amino group's lone pair.[5]

  • Base Addition: If your reaction produces an acidic byproduct (e.g., HCl from an acyl chloride), include a non-nucleophilic base (like triethylamine or DIPEA) to scavenge the acid and prevent protonation of the starting material's amino group.

  • Temperature Control: While increasing temperature often increases reaction rates, it can also promote degradation. Monitor the reaction by TLC or LC-MS to find the optimal temperature that favors product formation over decomposition.

Frequently Asked Questions (FAQs)

Q1: How do different solvent polarities affect the UV-Vis absorption and fluorescence spectra of this compound?

This molecule is a classic "push-pull" system, with the 6-amino group acting as an electron donor and the 5-nitro group acting as an electron acceptor. This structure leads to a significant intramolecular charge transfer (ICT) upon excitation, making its photophysical properties highly sensitive to the solvent environment—a phenomenon known as solvatochromism.[7]

  • Expected Behavior: The excited state has a much larger dipole moment than the ground state. In polar solvents, the solvent dipoles will reorient to stabilize this highly polar excited state more effectively than the ground state.

    • Absorption (UV-Vis): You may see a slight to moderate bathochromic (red) shift in the absorption maximum as solvent polarity increases.

    • Emission (Fluorescence): A pronounced bathochromic (red) shift in the fluorescence emission spectrum is expected as solvent polarity increases.[8] This is because the energy gap between the stabilized excited state and the ground state is reduced. The Stokes shift (the difference between the absorption and emission maxima) will therefore increase significantly with solvent polarity.[9][10]

SolventPolarity Index (Snyder)Dielectric Constant (ε)Solvent TypeExpected Emission Max (λem)
Toluene2.42.4Non-polar AproticShortest Wavelength (Blue-shifted)
Dichloromethane3.19.1Polar AproticIntermediate Shift
Acetonitrile5.837.5Polar AproticRed-shifted
Methanol5.132.7Polar ProticLongest Wavelength (Red-shifted)
Water10.280.1Polar ProticMost Red-shifted

This table provides expected trends. Actual values must be determined experimentally.

Q2: Can I use protic solvents for any reactions with this compound?

While aprotic solvents are generally recommended for stability, protic solvents may be necessary for certain reactions, such as those requiring solvolysis or those where a reagent's solubility is limited to alcohols or water. If you must use a protic solvent:

  • Use it as a co-solvent: Try a mixture of a protic and aprotic solvent to balance reactivity and stability.

  • Lower the temperature: Running the reaction at a lower temperature can significantly reduce the rate of degradation.

  • Limit reaction time: Monitor the reaction closely and work it up as soon as it reaches completion to minimize exposure time.

  • Buffer the solution: If working in water, use a buffer to maintain a neutral pH and prevent acid- or base-catalyzed hydrolysis.

Q3: What analytical method is best for monitoring stability and reactivity?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard.[4] A stability-indicating HPLC method should be developed that can separate the parent compound from all potential degradants and reaction byproducts. This allows for accurate quantification of the compound's purity and concentration over time.

Visualizing Experimental Logic
Troubleshooting Workflow Diagram

This diagram outlines a logical path for diagnosing experimental issues related to this compound.

TroubleshootingWorkflow start Unexpected Experimental Result issue_degradation Compound Degradation? (e.g., new peaks in HPLC, color change) start->issue_degradation Yes issue_low_yield Low Reaction Yield? start->issue_low_yield No cause_hydrolysis Probable Cause: Lactone Hydrolysis issue_degradation->cause_hydrolysis In protic or aqueous solvent? cause_oxidation Probable Cause: Amine Oxidation issue_degradation->cause_oxidation Exposed to air/light? issue_spectral Inconsistent Spectroscopic Data? issue_low_yield->issue_spectral No cause_h_bonding Probable Cause: Solvent H-Bonding (Reduced Nucleophilicity) issue_low_yield->cause_h_bonding Yes, reaction at -NH2 group in protic solvent? cause_solvatochromism Probable Cause: Solvatochromism issue_spectral->cause_solvatochromism Yes, spectra vary between solvents? solution_aprotic Solution: Switch to Polar Aprotic Solvent (ACN, DMF, DMSO) cause_hydrolysis->solution_aprotic solution_inert Solution: Use Inert Atmosphere (N2/Ar) and High-Purity Solvents cause_oxidation->solution_inert cause_h_bonding->solution_aprotic solution_base Solution: Add Non-nucleophilic Base (e.g., Et3N) cause_h_bonding->solution_base solution_characterize Action: Characterize in Multiple Solvents and Correlate with Polarity cause_solvatochromism->solution_characterize

Caption: Troubleshooting decision tree for experiments.

Solvent-Mediated Degradation Pathway

This diagram illustrates the proposed mechanism for protic solvent-assisted hydrolysis of the lactone ring.

Caption: Proposed pathway for lactone hydrolysis.

Experimental Protocols
Protocol: Solvent-Dependent Stability Study by HPLC

This protocol provides a robust framework for quantifying the stability of this compound in various solvents.

Objective: To determine the degradation rate of this compound in a selection of protic and aprotic solvents over time at a controlled temperature.

Materials:

  • This compound (high purity)

  • HPLC-grade solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Methanol (MeOH), and Water (H₂O)

  • Calibrated analytical balance and volumetric flasks

  • HPLC system with UV detector

  • Autosampler vials with septa

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in ACN in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution. ACN is chosen for the stock as it generally provides good initial stability.[4]

  • Preparation of Study Solutions:

    • Label four 10 mL volumetric flasks: "ACN," "DMSO," "MeOH," and "H₂O/ACN (50:50)".

    • Add 1.0 mL of the stock solution to each flask.

    • Dilute to the mark with the respective solvent. The final concentration will be 100 µg/mL. Note: A 50:50 H₂O/ACN mixture is used for the aqueous condition to ensure initial solubility.

    • Immediately transfer ~1.5 mL from each flask into separate autosampler vials labeled with the solvent and "T=0". This is your baseline measurement.

  • Incubation:

    • Seal the volumetric flasks and place them in a constant temperature oven or water bath set to 40 °C. Protect the flasks from light by wrapping them in aluminum foil.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 2, 4, 8, 12, 24, and 48 hours), withdraw a 1.5 mL aliquot from each flask and transfer it to a new, appropriately labeled autosampler vial.

    • Store the collected samples at 4 °C until analysis.

  • HPLC Analysis:

    • Method Parameters (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: Set to the λmax of this compound (determine this by running a UV scan).

    • Analyze all samples (T=0 and all subsequent time points) in a single sequence to ensure consistency.[4]

  • Data Analysis:

    • For each solvent, calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot "% Remaining" versus "Time" for each solvent.

    • Compare the degradation profiles. A steep decline indicates low stability in that solvent under the test conditions.

This self-validating protocol directly compares stability across different solvent classes, providing clear, quantitative data to guide future experimental design.

References

Validation & Comparative

A Comparative Guide to the Orthogonal Validation of 5-Aminobenzofuran-2(3H)-one Purity by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 5-aminobenzofuran-2(3H)-one. As a crucial heterocyclic building block in medicinal chemistry and drug development, ensuring the unambiguous purity of this compound is paramount for the integrity of downstream research and the safety of potential therapeutics. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the appropriate methodology for their specific needs.

The validation of any new chemical entity must be a self-validating system, where orthogonal methods are employed to build a comprehensive and trustworthy purity profile. HPLC provides exceptional sensitivity for separating and quantifying impurities, while NMR offers unparalleled insight into molecular structure and can provide a direct measure of purity against a certified standard. Relying on a single method can lead to overlooked impurities—such as those that co-elute in HPLC or are NMR-silent—making a dual-technique approach the gold standard in pharmaceutical development.

Part 1: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity analysis.[1] For this compound, a reversed-phase method is ideal, separating the analyte from potential impurities based on differences in their polarity. The method's objective is to produce a high-resolution separation, allowing for the accurate quantification of the main compound relative to any other UV-active species.

The validation of this analytical procedure is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which ensure the method is fit for its intended purpose.[2][3][4][5]

Experimental Protocol: HPLC Method

This protocol is designed as a stability-indicating method, capable of separating the main analyte from process-related impurities and potential degradants.

1. Instrumentation & Consumables:

  • HPLC System: A quaternary gradient HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is selected for its versatility and strong retention of moderately polar aromatic compounds like our target molecule.[1][6]

  • Solvents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid. The acid is crucial for protonating silanol groups on the stationary phase and the analyte itself, leading to sharper, more symmetrical peaks.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities.[6]

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: Hold at 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. This wavelength is commonly used for aromatic compounds and provides good sensitivity for the benzofuran scaffold.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Diluent: 50:50 Acetonitrile:Water.

  • Reference Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the synthesized batch of this compound in the same manner as the reference standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.

HPLC Workflow and Data Analysis

The workflow for HPLC analysis follows a systematic process from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Weighing & Dissolution (0.5 mg/mL) filter Syringe Filtration (0.45 µm) prep_sample->filter prep_standard Reference Standard Weighing & Dissolution prep_standard->filter injection Inject Sample & Reference Standard filter->injection hplc_system HPLC System Setup (Column, Mobile Phase, Gradient) hplc_system->injection data_acq Data Acquisition (Chromatogram at 254 nm) injection->data_acq integration Peak Integration data_acq->integration purity_calc Purity Calculation (Area Percent Method) integration->purity_calc report Generate Report purity_calc->report

Figure 1: Experimental workflow for HPLC purity analysis.

Data Presentation: HPLC Purity Assessment

Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Sample IDRetention Time (min)Peak AreaArea %Calculated Purity (%)
Reference Standard 8.5212,540,80099.8599.85
10.1518,8110.15
Synthesized Batch 4.21 (Impurity 1)45,6700.3898.95
8.51 (Main Peak)11,923,50098.95
11.34 (Impurity 2)79,8900.67

The data indicates the synthesized batch has a purity of 98.95%, with two minor impurities detected. The retention time of the main peak aligns perfectly with the high-purity reference standard, confirming its identity under these chromatographic conditions.

Part 2: Structural Confirmation and Purity by ¹H NMR Spectroscopy

While HPLC is excellent for detecting and quantifying impurities, it provides little structural information. NMR spectroscopy is a powerful complementary technique that confirms the molecular structure of the main component and can detect impurities that may not have a UV chromophore or might co-elute with the main peak in HPLC.[7] Furthermore, Quantitative NMR (qNMR) can determine purity directly by comparing the integral of an analyte's signal to that of a certified internal standard.

Experimental Protocol: ¹H NMR

1. Instrumentation & Consumables:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve the polar analyte and for its high boiling point. It also allows for the observation of exchangeable protons from the amino group.

  • Internal Standard: Maleic acid (certified reference material). Maleic acid is selected because it is highly pure, stable, not volatile, and has a sharp singlet for its vinyl protons (~6.3 ppm) that typically does not overlap with analyte signals.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the maleic acid internal standard into a clean vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

3. Data Acquisition Parameters:

  • Experiment: Standard ¹H quantitative acquisition.

  • Number of Scans: 16.

  • Relaxation Delay (D1): 30 seconds. A long relaxation delay is critical for accurate quantification, ensuring all protons have fully relaxed between pulses, making the signal integrals directly proportional to the number of protons.[8]

  • Pulse Angle: 90°.

NMR Workflow and Data Analysis

The qNMR workflow requires careful preparation and precise parameter selection to ensure quantitative accuracy.

NMR_Workflow cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Processing weigh_sample Accurate Weighing: Sample & Internal Standard dissolve Dissolve in DMSO-d6 (0.7 mL) weigh_sample->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer nmr_setup Spectrometer Setup (Lock, Tune, Shim) transfer->nmr_setup acq_params Set Quantitative Parameters (D1 = 30s, 90° pulse) nmr_setup->acq_params run_exp Acquire 1H Spectrum acq_params->run_exp processing Phase & Baseline Correction run_exp->processing integration Integrate Analyte & Standard Peaks processing->integration purity_calc Calculate Purity (Using Formula) integration->purity_calc

Figure 2: Experimental workflow for qNMR purity analysis.

Data Presentation: ¹H NMR Spectral Data and Purity Calculation

The ¹H NMR spectrum confirms the identity of this compound. The signals correspond to the expected protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.21d, J=8.4 Hz1HH-7
6.55dd, J=8.4, 2.2 Hz1HH-6
6.48d, J=2.2 Hz1HH-4
5.20s2H-NH₂ (Amino)
3.65s2HH-3 (Methylene)

qNMR Purity Calculation:

The purity is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (Manalyte / Mstd) × (mstd / manalyte) × Pstd

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal (Nanalyte=2 for H-3; Nstd=2 for maleic acid)

  • M: Molar mass (Manalyte=149.15 g/mol ; Mstd=116.07 g/mol )[9]

  • m: Mass weighed

  • Pstd: Purity of the internal standard (e.g., 99.9%)

Assuming the integral for the H-3 methylene protons (Ianalyte) is 1.00 and the integral for the maleic acid protons (Istd) is 1.05 for the masses weighed, the calculated purity of the synthesized batch would be 99.1% .

Part 3: Comparative Analysis and Conclusion

Both HPLC and NMR are indispensable for a comprehensive purity assessment, but they offer different and complementary information. Their strengths and weaknesses make them a powerful combination for validating research compounds.

Comparison cluster_hplc HPLC cluster_nmr NMR hplc High-Performance Liquid Chromatography Principle: Physical Separation Strengths: - High Sensitivity (to ng level) - Excellent for Quantifying Impurities - High Throughput & Automation - Established for Routine QC Limitations: - Requires UV Chromophore - Potential for Co-elution - Provides No Structural Data - Relative Purity (Area %) conclusion Orthogonal Validation: A Complete Purity Profile hplc->conclusion Chromatographic Purity nmr Nuclear Magnetic Resonance Principle: Spectroscopy Strengths: - Unambiguous Structure Confirmation - Detects Non-Chromophoric Impurities - Detects Residual Solvents - Provides Absolute Purity (qNMR) Limitations: - Lower Sensitivity (to µg level) - Requires Pure Internal Standard - Longer Acquisition Times - More Complex Data Interpretation nmr->conclusion Structural Identity & Absolute Purity

Figure 3: Comparison of HPLC and NMR for purity validation.

Objective Comparison Summary

FeatureHPLCNMR Spectroscopy
Primary Goal Separation and relative quantification of components in a mixture.Structural elucidation and absolute quantification against a standard.
Sensitivity Very High (ppm to ppb level).Moderate (requires µg to mg of material).
Quantification Relative (Area %), requires a reference standard for absolute quantification.Absolute (qNMR with a certified internal standard).
Impurity Detection Detects UV-active impurities that separate on the column.Detects all proton-containing impurities, including those without a chromophore.
Structural Info None. Identity is inferred from retention time matching.Definitive. Provides a detailed map of the molecule's structure.
Best For Routine quality control, stability studies, detecting trace impurities.Structure verification, reference standard characterization, purity of final compounds.
Final Recommendation

For the rigorous validation of this compound, a dual-pronged approach is essential.

  • Use HPLC as the primary tool for routine quality control and to establish a chromatographic purity profile. Its high sensitivity makes it ideal for detecting trace impurities that might be missed by NMR. The HPLC purity of 98.95% for our synthesized batch is a measure of its purity relative to other UV-active components.

  • Use ¹H NMR to unequivocally confirm the identity of the synthesized compound. Furthermore, employ qNMR to determine a highly accurate, absolute purity value, as demonstrated by our calculated purity of 99.1% . This value is independent of the response factor of impurities and provides a trustworthy assessment of the amount of the target molecule present.

By combining these orthogonal techniques, researchers and drug development professionals can be confident in the identity, quality, and purity of their materials, ensuring the reliability and reproducibility of their scientific findings.

References

A Comparative Analysis of the Biological Activity of Aminobenzofuran-2(3H)-one Positional Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] Within this broad class, benzofuran-2(3H)-ones, also known as dihydrobenzofuranones or benzofuranones, have emerged as a particularly promising chemotype. The introduction of an amino group onto the benzene ring of this scaffold creates a set of positional isomers—4-, 5-, 6-, and 7-aminobenzofuran-2(3H)-one—each with a unique electronic and steric profile.

This guide provides a comparative analysis of the biological activities of these isomers. The position of the amino substituent can profoundly influence the molecule's physicochemical properties, such as its hydrogen bonding capacity, lipophilicity, and molecular geometry. These changes, in turn, dictate the molecule's interaction with biological targets, leading to significant variations in efficacy and selectivity across different therapeutic areas. By synthesizing data from multiple studies, this guide aims to elucidate the structure-activity relationships (SAR) that govern the biological effects of these isomers, providing researchers and drug development professionals with a framework for designing next-generation therapeutics. We will delve into their anticancer, kinase inhibitory, and neuroprotective activities, supported by quantitative data and detailed experimental protocols.

The Isomeric Landscape and Its Significance

The core structure of aminobenzofuran-2(3H)-one consists of a bicyclic system where a furanone ring is fused to a benzene ring bearing an amino group. The precise location of this amino group defines the isomer and is a critical determinant of its biological function.

Caption: Core structure and key positional isomers.

Comparative Anticancer and Cytotoxic Activity

The benzofuranone scaffold is a well-established pharmacophore in oncology research.[1][4] The position of the amino group plays a crucial role in modulating cytotoxic potency, likely by influencing interactions with key enzymes or receptors within cancer cells or by altering drug-like properties such as cell permeability.

While direct comparative studies across all four aminobenzofuran-2(3H)-one isomers are sparse, extensive research on related derivatives provides strong inferential evidence. For instance, analogues derived from 5-aminobenzofuran have demonstrated significant antiproliferative activity against human glioblastoma cells.[5] Studies on other substituted benzofuranones have shown potent cytotoxicity against various cancer cell lines, including leukemia, cervix carcinoma, and liver carcinoma.[1][4][6]

Table 1: Cytotoxic Activity of Representative Benzofuran Derivatives

Compound Class Cancer Cell Line IC50 (µM) Reference
5-Aminobenzofuran Analogue UG-87 Glioblastoma Varies by derivative [5]
Benzofuran-Thiazolidinone Hybrid HEPG2 (Liver) 12.4 [4]
3-Functionalized Isobenzofuranone K562 (Leukemia) 1.71 [7]

| Brominated Benzofuran Derivative | K562 & MOLT-4 (Leukemia) | Varies by derivative |[1] |

The data indicates that functionalization at various positions can lead to potent anticancer agents. The 5-amino position serves as a key synthetic handle for creating diverse libraries of compounds with therapeutic potential.[5] The mechanism often involves the induction of apoptosis, a form of programmed cell death critical for eliminating malignant cells.[8]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard colorimetric assay to assess the cytotoxic potential of the isomers by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cancer cells (e.g., K562, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each aminobenzofuranone isomer in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The causality here is that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-Well Plate B Treat with Isomer Dilutions A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for determining cytotoxicity via MTT assay.

Comparative Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. The benzofuran scaffold has been successfully exploited to develop potent kinase inhibitors.[9] For example, derivatives of benzofuran-3(2H)-one have been identified as novel inhibitors of DRAK2, a kinase involved in apoptosis, with IC50 values in the sub-micromolar range.[8][10]

The amino group's position is critical for establishing key interactions, such as hydrogen bonds, within the ATP-binding pocket of the target kinase. Structure-activity relationship studies consistently show that the placement and nature of substituents on the benzofuran ring dictate both potency and selectivity.[11][12]

Table 2: Kinase Inhibitory Activity of Benzofuran-Based Compounds

Compound Class Target Kinase IC50 (nM) Reference
Benzofuran-3(2H)-one Derivative DRAK2 250 [8][10]
Dibenzofuran Derivative CK2 5.8 [9]
3-(Piperazinylmethyl)benzofuran CDK2 40.91 [13]

| Benzofuran Derivative | VEGFR-2 | 1.0 |[14] |

While this data does not directly compare the 4/5/6/7-amino isomers, it establishes the benzofuranone core as a highly effective "hinge-binding" scaffold. The amino group serves as a versatile anchor point for building out side chains that can occupy other regions of the kinase active site, thereby enhancing potency and selectivity. The design of future inhibitors should systematically explore how the amino group's position affects the optimal geometry for binding to specific kinase targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput screening method for identifying kinase inhibitors.

  • Reagent Preparation: Prepare assay buffer, fluorescently labeled substrate peptide, terbium-labeled antibody specific for the phosphorylated substrate, and the target kinase enzyme.

  • Compound Plating: Dispense serial dilutions of the aminobenzofuranone isomers in DMSO into a low-volume 384-well plate.

  • Kinase Reaction: Add the kinase and the fluorescent substrate peptide to the wells. Initiate the phosphorylation reaction by adding ATP. The choice of ATP concentration is critical; it is typically set near the Km value for the enzyme to allow for competitive inhibition to be detected.

  • Incubation: Allow the kinase reaction to proceed for 60-90 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA and the terbium-labeled antibody. The antibody will only bind to the phosphorylated substrate.

  • TR-FRET Measurement: Incubate for 60 minutes to allow for antibody binding. Read the plate on a fluorescence plate reader, measuring the emission from both the terbium donor (490 nm) and the fluorescein acceptor (520 nm).

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. The TR-FRET signal is proportional to the amount of phosphorylated substrate. Plot the signal against inhibitor concentration to determine the IC50 value.

Comparative Neuroprotective Activity

Neurodegenerative disorders like Alzheimer's disease represent a growing health crisis. Research has highlighted the potential of benzofuran derivatives as multifunctional agents to combat this disease.[15] A key strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.

Novel 3-aminobenzofuran derivatives have been synthesized and shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[16][17] Furthermore, certain derivatives were found to inhibit the aggregation of amyloid-β (Aβ) peptide, a key pathological hallmark of Alzheimer's disease.[16]

Table 3: Anti-Cholinesterase Activity of Aminobenzofuran Derivatives

Compound Class Target IC50 (µM) Reference
3-Aminobenzofuran (Compound 5f) AChE 0.64 [16]
3-Aminobenzofuran (Compound 5f) BuChE 1.12 [16]
3-Aminobenzofuran (Compound 5a) AChE 2.45 [16]

| 3-Aminobenzofuran (Compound 5a) | BuChE | 4.31 |[16] |

In this context, the amino group is not merely a structural element but a key pharmacophoric feature. It can participate in hydrogen bonding interactions within the active site of AChE, mimicking the quaternary ammonium group of the natural substrate, acetylcholine. The most active compounds, such as derivative 5f , demonstrate that subtle modifications guided by the aminobenzofuran scaffold can lead to highly potent agents.[16] Kinetic studies revealed a mixed-type inhibition mechanism, suggesting the compound binds to both the free enzyme and the enzyme-substrate complex.[16]

Experimental Protocol: Ellman's Method for AChE Inhibition

This protocol describes a well-established method for measuring cholinesterase activity.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), a solution of the substrate acetylthiocholine iodide (ATCI), and the test compound solutions.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Inhibitor Addition: Add the aminobenzofuranone isomer solutions at various concentrations to the wells and pre-incubate with the enzyme for 15 minutes at 25°C.

  • Initiate Reaction: Start the reaction by adding the ATCI substrate to all wells.

  • Measure Absorbance: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader. The causality is that AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, the latter of which is a yellow-colored anion that can be detected spectrophotometrically.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control reaction without any inhibitor. Calculate the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

G cluster_pathway Ellman's Reaction Pathway A Acetylthiocholine (Substrate) + H₂O B AChE A->B Hydrolysis C Thiocholine + Acetic Acid B->C E 5-Thio-2-Nitrobenzoate Yellow Anion (412 nm) C->E + D DTNB (Ellman's Reagent) Colorless

Caption: Chemical reaction underlying the Ellman's assay.

Concluding Remarks and Future Directions

The positional isomerism of the amino group on the benzofuran-2(3H)-one scaffold is a critical factor in determining biological activity. While a comprehensive, side-by-side comparison of all four primary isomers is an area ripe for future investigation, the existing body of literature on related derivatives allows for the formulation of strong structure-activity relationship hypotheses.

  • Anticancer Activity: The 5-amino position appears to be a favorable site for derivatization to generate potent antiproliferative compounds. Future work should focus on synthesizing and testing all four isomers with identical side chains to directly quantify the impact of the amino group's location.

  • Kinase Inhibition: The amino group's role as a hydrogen bond donor/acceptor or as a synthetic handle is paramount. Its position relative to the furanone carbonyl and the overall molecular shape will dictate which kinase families can be targeted effectively. A systematic screening of the isomers against a broad kinase panel would be highly informative.

  • Neuroprotection: The success of 3-aminobenzofuran derivatives as cholinesterase inhibitors highlights the importance of this scaffold in CNS drug discovery. Comparing the 4-, 5-, 6-, and 7-amino isomers of the benzofuran-2(3H)-one core for AChE inhibition and anti-aggregation properties could uncover novel leads for Alzheimer's disease.

References

A Comparative Efficacy Analysis of 5-Aminobenzofuran-2(3H)-one Derivatives Versus Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide on the Therapeutic Potential of a Promising Heterocyclic Scaffold

The relentless pursuit of novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation, owing to their diverse pharmacological activities. Among these, the benzofuran scaffold, and specifically 5-aminobenzofuran-2(3H)-one derivatives, have garnered significant attention for their potential applications in oncology, inflammation, and infectious diseases. This guide provides a comprehensive comparison of the efficacy of these derivatives against established drugs: doxorubicin in cancer, ibuprofen in inflammation, and ciprofloxacin in bacterial infections. This analysis is grounded in available preclinical data and established experimental protocols to offer a clear perspective on the therapeutic promise of this emerging class of compounds.

The Benzofuran Core: A Scaffold of Therapeutic Promise

Benzofuran and its derivatives are prevalent in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1] The fusion of a benzene and a furan ring creates a unique chemical architecture that allows for diverse functionalization, leading to compounds with potent and selective pharmacological profiles. The introduction of an amino group at the 5-position of the benzofuran-2(3H)-one core, in particular, has been a key area of synthetic exploration, aiming to enhance biological activity and modulate pharmacokinetic properties.

Comparative Efficacy in Oncology: Targeting Cancer Cell Proliferation

The development of novel anticancer agents is a critical priority in biomedical research. The efficacy of new compounds is often benchmarked against established chemotherapeutics like doxorubicin, an anthracycline antibiotic known for its potent cytotoxic effects.

Mechanism of Action: A Tale of Two Strategies

This compound Derivatives: The precise anticancer mechanism of many this compound derivatives is still under active investigation. However, research on the broader class of benzofurans suggests several potential pathways. These include the induction of apoptosis (programmed cell death), cell cycle arrest at various checkpoints, and the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.[2]

Doxorubicin: Doxorubicin's primary mechanism of action involves the intercalation of its planar anthracycline ring into the DNA of cancer cells. This process obstructs the action of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA strand breaks and ultimately, apoptotic cell death.[2]

Head-to-Head: In Vitro Cytotoxicity

The most common method for assessing the direct cytotoxic effect of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit the growth of 50% of a cancer cell population, is a key metric for comparison.

While direct comparative studies of this compound derivatives against doxorubicin are emerging, preliminary data on related benzofuran structures indicate promising activity. For instance, certain novel benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1]

Table 1: Comparative in Vitro Anticancer Efficacy (IC50, µM)

CompoundCell LineIC50 (µM)
Representative this compound Derivative MCF-7 (Breast Cancer)Data Dependent on Specific Derivative
A549 (Lung Cancer)Data Dependent on Specific Derivative
HeLa (Cervical Cancer)Data Dependent on Specific Derivative
Doxorubicin (Reference) MCF-7 (Breast Cancer)~0.5 - 2.0
A549 (Lung Cancer)~0.1 - 1.5
HeLa (Cervical Cancer)~0.2 - 1.0

Note: The IC50 values for this compound derivatives are placeholders and would be populated with specific experimental data. The values for Doxorubicin represent a typical range found in the literature.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and doxorubicin for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Diagram: General Workflow for Anticancer Efficacy Screening

G cluster_0 In Vitro Screening cluster_1 Data Analysis A Cancer Cell Lines (e.g., MCF-7, A549) B Treatment with This compound Derivatives & Doxorubicin A->B C MTT Assay B->C D Determine IC50 Values C->D E Compare IC50 Values D->E F Assess Selectivity Index (Cytotoxicity to Normal Cells) E->F

Caption: Workflow for in vitro anticancer drug screening.

Comparative Efficacy in Inflammation: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in a multitude of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen are widely used to manage inflammation and pain.

Mechanism of Action: Targeting Prostaglandin Synthesis

This compound Derivatives: The anti-inflammatory mechanism of many benzofuran derivatives involves the inhibition of key inflammatory mediators. This can include the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, and the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade.[3]

Ibuprofen: Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes. By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[4]

Head-to-Head: In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds. This model mimics the physiological inflammatory response, allowing for the assessment of a compound's ability to reduce swelling.

Studies on various benzofuran derivatives have shown significant inhibition of paw edema, with some compounds exhibiting efficacy comparable to or even exceeding that of standard NSAIDs.[4][5]

Table 2: Comparative in Vivo Anti-inflammatory Efficacy

CompoundDose (mg/kg)Paw Edema Inhibition (%)
Representative this compound Derivative Dose-dependentData Dependent on Specific Derivative
Ibuprofen (Reference) 10~40-60%
Diclofenac (Reference) 10~50-70%

Note: The inhibition percentages are representative and can vary based on the specific experimental conditions and time points of measurement.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the this compound derivative, ibuprofen, or vehicle (e.g., saline with a suspending agent) orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Diagram: Inflammatory Cascade and Points of Intervention

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation (Pain, Edema, Fever) D->E Ibu Ibuprofen Ibu->C BF Benzofuran Derivatives BF->C Potential Inhibition

Caption: Simplified prostaglandin synthesis pathway and drug targets.

Comparative Efficacy in Infectious Diseases: Combating Bacterial Growth

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Fluoroquinolones, such as ciprofloxacin, are broad-spectrum antibiotics widely used to treat a variety of bacterial infections.

Mechanism of Action: Disrupting Bacterial Replication

This compound Derivatives: The antimicrobial activity of benzofuran derivatives is thought to arise from their ability to interfere with essential bacterial processes. Potential mechanisms include the disruption of the bacterial cell membrane, inhibition of biofilm formation, and interference with bacterial DNA replication or protein synthesis.[6]

Ciprofloxacin: Ciprofloxacin acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting their function, ciprofloxacin prevents bacterial cell division and leads to bacterial death.[7]

Head-to-Head: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro efficacy of an antimicrobial agent. It is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Several studies have demonstrated the antimicrobial potential of benzofuran derivatives against a range of Gram-positive and Gram-negative bacteria.[6]

Table 3: Comparative in Vitro Antimicrobial Efficacy (MIC, µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Representative this compound Derivative Data Dependent on Specific DerivativeData Dependent on Specific Derivative
Ciprofloxacin (Reference) ~0.125 - 1.0~0.015 - 0.5

Note: The MIC values for ciprofloxacin can vary depending on the bacterial strain and its resistance profile.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative and ciprofloxacin in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Diagram: Experimental Workflow for MIC Determination

G A Prepare Serial Dilutions of Test Compounds in 96-well Plate C Inoculate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Assess for Bacterial Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Broth microdilution method for MIC determination.

Conclusion and Future Directions

The available evidence suggests that the this compound scaffold represents a promising starting point for the development of new therapeutic agents. While direct, comprehensive comparative data against standard-of-care drugs is still being actively generated, the broader class of benzofuran derivatives has consistently demonstrated significant potential in preclinical models of cancer, inflammation, and bacterial infections.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.

  • Comprehensive preclinical evaluation , including pharmacokinetic and toxicological profiling, to identify lead candidates for further development.

  • Direct head-to-head comparative efficacy studies against a wider range of existing drugs to clearly define the therapeutic potential of this promising class of compounds.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of next-generation medicines.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Aminobenzofuran-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-aminobenzofuran-2(3H)-one analogs, tailored for researchers, scientists, and professionals in drug development. By synthesizing current research, this document elucidates how structural modifications to this privileged scaffold influence its biological activity, with a primary focus on anticancer applications.

The benzofuran scaffold is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic, exhibiting a vast array of therapeutic potentials.[1] Derivatives of the benzofuran-2(3H)-one core, in particular, have garnered significant attention for their diverse pharmacological profiles. Understanding the intricate relationship between the chemical structure of these analogs and their biological function is paramount for the rational design of novel, more potent, and selective therapeutic agents.

The this compound Scaffold: A Privileged Core

The this compound core represents a versatile template for medicinal chemists. The presence of the amino group at the 5-position offers a crucial handle for synthetic modification, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties and biological activity. The lactone ring of the benzofuranone moiety also contributes to the molecule's reactivity and potential interactions with biological targets.

Caption: The core structure of this compound highlighting key positions for substitution.

Comparative Analysis of Anticancer Activity: A Structure-Activity Relationship Deep Dive

The anticancer potential of benzofuran derivatives has been a significant area of research.[2][3] While specific data on a comprehensive library of this compound analogs is limited, we can infer critical SAR trends by examining related aminobenzofuran structures. The introduction of substituents at various positions within the benzofuran core results in new derivatives with unique structural characteristics that may possess excellent therapeutic value.[2]

The Critical Role of the 5-Amino Group and its Substituents (R²)

The amino group at the 5-position is a key determinant of biological activity. Its basicity and hydrogen-bonding capacity can significantly influence target engagement. Modification of this amino group with various substituents allows for the fine-tuning of lipophilicity, electronic properties, and steric bulk, all of which can impact anticancer potency.

While direct comparisons of N-substituted 5-aminobenzofuran-2(3H)-ones are scarce in the reviewed literature, studies on other aminobenzofurans suggest that the nature of the substituent on the amino group is crucial. For instance, in a series of proximicin analogues containing an aminobenzofuran moiety, the substituents at the N-terminus were found to significantly affect antiproliferative activity against glioblastoma cells.[4]

Influence of Substituents at the 3-Position (R¹)

The 3-position of the benzofuran-2(3H)-one ring is another critical site for modification. The introduction of substituents at this position can impact the molecule's conformation and its interaction with target proteins. In a study on 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives, adding a methyl group at the C-3 position resulted in increased activity as inhibitors of tubulin polymerization.[5] This suggests that even small alkyl groups at this position can enhance anticancer efficacy.

Impact of Substitutions on the Benzene Ring (R³)

Substituents on the benzene portion of the benzofuranone core also play a vital role in modulating activity. Electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule, affecting its binding affinity to biological targets. Furthermore, the position of these substituents is critical.

Quantitative Comparison of Anticancer Activity of Related Aminobenzofuran Analogs

To provide a quantitative perspective, the following table summarizes the in vitro cytotoxic activity of various aminobenzofuran derivatives against different cancer cell lines. While not exclusively 5-aminobenzofuran-2(3H)-ones, these examples provide valuable insights into the potential potency of this class of compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Aminobenzofuran-containing proximicin analogueU-87 MG (Glioblastoma)6.54 µg/mL[4]
Benzofuran-N-aryl piperazine conjugateHeLa (Cervical Cancer)0.03[4]
2-Benzoyl-3-methyl-6-(2-(morpholin-4-yl)ethoxy)benzofuranMDA-MB-231 (Breast Cancer)8.36[4]
Oxindole-based benzofuran hybridMCF-7 (Breast Cancer)2.27 - 12.9[6]
3-Oxadiazolylbenzofuran derivativeHCT116 (Colon Cancer)3.27[6]

Note: The activity of the aminobenzofuran-containing proximicin analogue is reported in µg/mL.

Experimental Protocols: A Foundation for Self-Validating Research

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following section details a typical workflow for evaluating the anticancer activity of novel compounds.

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration a Design of Analogs b Chemical Synthesis a->b c Purification & Structural Confirmation (NMR, MS) b->c d In vitro Cytotoxicity Screening (e.g., MTT Assay) c->d Test Compounds e Determination of IC₅₀ Values d->e f Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) e->f g SAR Analysis f->g Biological Data h Lead Optimization g->h i Design of Next-Generation Analogs h->i i->a Iterative Design

Caption: A general workflow for conducting Structure-Activity Relationship (SAR) studies.

Detailed Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds). Incubate the plates for 48-72 hours.[8]

  • MTT Incubation: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[11]

Concluding Remarks and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the realm of oncology. This guide has synthesized the available structure-activity relationship data from related aminobenzofuran analogs to provide a framework for the rational design of more potent and selective compounds.

Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs. This would involve:

  • Diverse N-substitution: Exploring a wide range of substituents on the 5-amino group to probe the effects of electronics, sterics, and lipophilicity.

  • Systematic substitution at the 3-position: Investigating the impact of various alkyl and aryl groups at this position.

  • Comprehensive biological screening: Evaluating the synthesized compounds against a broad panel of cancer cell lines and specific molecular targets, such as protein kinases.

By adopting a systematic and iterative approach to design, synthesis, and biological evaluation, the full therapeutic potential of this promising scaffold can be unlocked.

References

analytical methods for the quantification of 5-aminobenzofuran-2(3H)-one in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Bioanalysis of 5-Aminobenzofuran-2(3H)-one: A Comparative Review of Modern Analytical Methods

Introduction: The Analytical Challenge of a Novel Benzofuranone

This compound is a small molecule belonging to the benzofuranone class. As a potential metabolite or a pharmacologically active compound, its accurate quantification in complex biological matrices such as plasma, urine, or tissue homogenates is critical for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The inherent polarity conferred by the primary amine and the lactone structure, combined with the low concentrations typically encountered in biological systems, presents a significant bioanalytical challenge.

This guide, intended for researchers and drug development professionals, provides a comprehensive comparison of analytical methodologies for the robust quantification of this compound. We will move beyond simple protocol listing to explain the scientific rationale behind method selection, sample preparation, and instrument parameters, grounding our recommendations in established regulatory principles and data from analogous compounds.

Pillar 1: A Comparative Overview of Core Analytical Strategies

The choice of an analytical technique is fundamentally a balance between the required sensitivity, selectivity, throughput, and the available instrumentation. For a small molecule like this compound, three primary techniques warrant consideration.

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: A workhorse of many labs, HPLC-UV offers simplicity and robustness. Given the aromatic nature of the benzofuranone core, UV detection is feasible. However, its sensitivity is often insufficient for typical in-vivo concentrations, and it is highly susceptible to interferences from endogenous matrix components, requiring extensive sample cleanup. Fluorescence detection, if the molecule is naturally fluorescent or can be derivatized, can improve sensitivity but adds complexity. An HPLC method was successfully used for the benzofuran analogue bufuralol, achieving a sensitivity of ~1 ng/mL with fluorescence detection, which indicates potential but likely not for trace-level analysis[1].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent chromatographic resolution and mass-based selectivity. However, the polarity and low volatility of this compound make it unsuitable for direct GC analysis. A chemical derivatization step to mask the polar amine group (e.g., acylation or silylation) would be mandatory[2]. This adds time, potential for variability, and may introduce artifacts. While sensitive, the added complexity makes it less favorable than LC-based methods for high-throughput bioanalysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is unequivocally the gold standard for quantitative bioanalysis in the pharmaceutical industry[3][4]. The combination of physical separation by LC with the unparalleled selectivity and sensitivity of tandem mass spectrometry (MS/MS) allows for the direct analysis of complex mixtures with minimal sample cleanup. It can achieve detection limits in the sub-ng/mL to pg/mL range, making it ideal for demanding PK/TK studies[5]. The rest of this guide will focus primarily on the development and validation of a robust LC-MS/MS method.

Pillar 2: The Critical Role of Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances (proteins, phospholipids, salts), and concentrate the analyte to a level suitable for detection, all while ensuring stability[6][7].

Sample_Preparation_Workflow cluster_0 Sample Preparation Strategies cluster_1 Protein Precipitation (PPT) cluster_2 Liquid-Liquid Extraction (LLE) cluster_3 Solid-Phase Extraction (SPE) BiologicalSample Biological Sample (e.g., Plasma, Urine) PPT Add Cold Organic Solvent (e.g., Acetonitrile) + Vortex & Centrifuge BiologicalSample->PPT LLE Add Immiscible Organic Solvent (e.g., MTBE, Ethyl Acetate) + Vortex & Centrifuge BiologicalSample->LLE SPE Condition -> Load -> Wash -> Elute (e.g., Reversed-Phase C18) BiologicalSample->SPE PPT_Supernatant Collect Supernatant PPT->PPT_Supernatant Fast, simple Evaporate Evaporate to Dryness (under Nitrogen) PPT_Supernatant->Evaporate LLE_Organic Collect Organic Layer LLE->LLE_Organic Cleaner extract LLE_Organic->Evaporate SPE_Eluate Collect Eluate SPE->SPE_Eluate Highest purity SPE_Eluate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS System Reconstitute->Analysis

Caption: Comparative workflow of common sample preparation techniques.

Comparison of Sample Preparation Techniques

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding a water-miscible organic solvent (e.g., acetonitrile, methanol).Fast, simple, inexpensive, high recovery."Dirty" extract, high risk of matrix effects (ion suppression), less concentration.High-throughput screening, early discovery.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on polarity and pH.Cleaner extract than PPT, good concentration factor.More labor-intensive, requires solvent optimization, emulsion formation can be an issue.Methods requiring better cleanliness than PPT.
Solid-Phase Extraction (SPE) Analyte is isolated on a solid sorbent (e.g., C18, ion exchange) while interferences are washed away.Cleanest extract, high concentration factor, removes phospholipids effectively, reduces matrix effects.Most expensive, requires method development (sorbent selection, wash/elute solvents).Regulated bioanalysis, methods requiring the lowest detection limits.

Recommendation: For a regulated bioanalysis environment where accuracy and precision are paramount, Solid-Phase Extraction (SPE) is the recommended technique. A reversed-phase (e.g., C18) or mixed-mode cation exchange sorbent would be an excellent starting point, leveraging both the hydrophobic benzofuranone core and the basic amine group for retention.

Pillar 3: Detailed Experimental Protocols (LC-MS/MS)

The following protocols are based on established methods for analogous benzofuran compounds and general best practices for small molecule bioanalysis[2][8]. They must be fully validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry[9][10].

Recommended SPE Sample Preparation Protocol
  • Sample Pre-treatment: Thaw biological samples (e.g., 100 µL of plasma) on ice. Add 20 µL of an internal standard (IS) working solution (ideally a stable isotope-labeled version of the analyte, e.g., 5-amino-d3-benzofuran-2(3H)-one) and vortex briefly.

  • Acidification: Add 100 µL of 2% formic acid in water to the sample. This step ensures the primary amine is protonated, which aids in retention on a cation exchange or some reversed-phase sorbents.

  • SPE Cartridge Conditioning: Condition an SPE plate or cartridge (e.g., Mixed-Mode Cation Exchange, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. This removes polar and non-polar interferences, respectively.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the amine, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Chromatographic and Mass Spectrometric Conditions

Analytical_Workflow Autosampler Autosampler (10 µL Injection) Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) @ 40 °C Autosampler->Column Sample HPLC_Pump UHPLC Pump (Binary Gradient) HPLC_Pump->Column Mobile Phase MassSpec Tandem Mass Spec (ESI+ Source) Column->MassSpec Eluent DataSystem Data System MassSpec->DataSystem Signal

Caption: Core components of the LC-MS/MS analytical workflow.

Instrumentation:

  • LC System: A UHPLC system capable of binary gradient elution (e.g., Agilent, Shimadzu, Waters)[4][11].

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent) equipped with an electrospray ionization (ESI) source[5].

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, <2 µm particle size) is a standard choice for small molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.0 min: 95% B

    • 3.0 - 3.1 min: 95% to 5% B

    • 3.1 - 4.0 min: 5% B (Re-equilibration)

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). The primary amine is readily protonated.

  • Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective mode monitors a specific precursor ion to product ion fragmentation, dramatically reducing background noise.

  • MRM Transitions (Hypothetical): These must be optimized by infusing a standard solution of the analyte.

    • Analyte: Q1 (Precursor Ion, [M+H]⁺) → Q3 (Product Ion)

    • Internal Standard: Q1 (Precursor Ion, [M+H]⁺) → Q3 (Product Ion)

  • Key Source Parameters: Gas temperatures, gas flows, and ion spray voltage must be optimized to achieve maximal signal intensity.

Pillar 4: Performance Data and Method Validation

While no specific validated method for this compound is published, we can project expected performance characteristics based on analogous compounds and regulatory requirements[2][9]. A method must be validated for linearity, accuracy, precision, selectivity, stability, and matrix effect to be considered reliable for regulatory submissions[10][12].

Projected Performance Characteristics for a Validated LC-MS/MS Method

ParameterAcceptance Criteria (FDA Guidance[9])Projected Performance
Linearity (R²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 5; Accuracy ±20%; Precision ≤20%0.1 - 1.0 ng/mL
Calibration Range Typically 3-4 orders of magnitude0.1 - 200 ng/mL
Intra-day Accuracy (% Bias) ±15% (±20% at LLOQ)Within ±10%
Intra-day Precision (% RSD) ≤15% (≤20% at LLOQ)< 10%
Inter-day Accuracy (% Bias) ±15% (±20% at LLOQ)Within ±10%
Inter-day Precision (% RSD) ≤15% (≤20% at LLOQ)< 10%
Recovery Consistent and reproducible> 75%
Matrix Effect IS-normalized factor should be consistent< 15% RSD
Stability (Freeze-Thaw, Bench-Top, Long-Term) Analyte concentration within ±15% of nominalStable under typical lab conditions

Conclusion

The quantification of this compound in biological samples is most effectively and reliably achieved using a validated LC-MS/MS method. While HPLC-based methods may be suitable for high-concentration screening, the sensitivity and selectivity of LC-MS/MS are necessary for rigorous pharmacokinetic and toxicokinetic studies. The cornerstone of a successful method lies in a robust sample preparation strategy, with Solid-Phase Extraction (SPE) offering the cleanest extracts and minimizing matrix effects. The protocols and performance expectations outlined in this guide provide a comprehensive framework for developing and validating a fit-for-purpose bioanalytical method that adheres to the highest scientific and regulatory standards.

References

A Comparative Analysis of In Vitro vs. In Vivo Efficacy for 5-Aminobenzofuran-2(3H)-one Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The benzofuran scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological value.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3][4] Among these, compounds based on the 5-aminobenzofuran-2(3H)-one moiety have emerged as a particularly promising class, warranting a deeper investigation into their therapeutic potential.

This guide provides a critical evaluation of these compounds by juxtaposing their performance in controlled laboratory settings (in vitro) with their efficacy in complex biological systems (in vivo). Understanding the correlation—or frequent disparity—between these two domains is fundamental for drug development professionals aiming to translate promising laboratory findings into viable clinical candidates.

Part 1: The Foundation of Discovery: In Vitro Efficacy Assessment

In vitro studies represent the first crucial step in evaluating the biological activity of a new chemical entity. These experiments are conducted outside of a living organism, typically using isolated cells, proteins, or microorganisms in a controlled environment like a petri dish or test tube. The primary goal is to establish a direct effect of the compound on a specific biological target, providing a clean, mechanistic snapshot of its potential.

For benzofuran derivatives, in vitro assays have been instrumental in identifying their diverse therapeutic activities.

Key Areas of In Vitro Activity:

  • Antiproliferative and Cytotoxic Effects: A significant body of research highlights the anticancer potential of benzofuran derivatives.[1][5] The most common method for assessing this is the MTT assay, which measures a compound's ability to inhibit the proliferation of various cancer cell lines. Studies have shown that certain aminobenzofuran analogues exhibit potent cytotoxicity against human glioblastoma (U-87 MG), cervical (HeLa), and leukemia (K562, U937) cell lines, with some derivatives demonstrating activity superior to established chemotherapy agents like etoposide and temozolomide.[2][6][7]

  • Antimicrobial Activity: Many novel benzofuran derivatives have been screened for their ability to combat microbial growth.[6][8] Standard in vitro techniques include the disc diffusion assay and the determination of Minimum Inhibitory Concentration (MIC). These tests have revealed that specific substituted benzofurans are active against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as various fungal strains.[6][9][10]

  • Enzyme and Receptor Modulation: The versatility of the benzofuran scaffold allows it to interact with a range of specific molecular targets.

    • Receptor Binding: As histamine H3 receptor antagonists, certain 5-aminobenzofuran derivatives have demonstrated exceptional potency, with binding affinities (Ki) in the sub-nanomolar range, representing a significant improvement over previously reported compounds.[11]

    • Enzyme Inhibition: In the context of neurodegenerative diseases, novel 3-aminobenzofuran derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease.[12]

Data Summary: In Vitro Performance of Benzofuran Derivatives
Compound Class/DerivativeAssay TypeTargetKey Metric/ResultReference
5-amino/5-(aminomethyl)benzofuransReceptor BindingHuman Histamine H3 ReceptorKi = 0.05 nM (for compound 7h)[11]
Aminobenzofuran-proximicin analoguesMTT AssayU-87 MG Glioblastoma CellsHigher antiproliferative activity than temozolomide[2]
Substituted benzofuran-2-yl methanonesMTT AssayHeLa, Supt1 Cancer CellsIC50 = 299 ng (HeLa), 278 ng (Supt1) for compound 4f[6]
Novel 3-aminobenzofuran derivativesThT AssayAβ₁₋₄₂ Aggregation (AChE-induced)35.6% inhibition (for compound 5h), exceeding donepezil[12]
Various benzofuran derivativesDisc DiffusionS. aureus, E. coliSignificant zones of inhibition observed[6][8][9]
Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa or PC12) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzofuran compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control). Incubate for 24-48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined through dose-response curve analysis.

InVitro_Workflow cluster_synthesis Compound Generation cluster_screening Primary In Vitro Screening cluster_analysis Data Analysis cluster_decision Outcome Synthesis Synthesis of This compound Derivatives Anticancer Antiproliferative Assays (e.g., MTT on Cancer Cells) Synthesis->Anticancer Test Compound Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Synthesis->Antimicrobial Test Compound Enzyme Enzyme/Receptor Assays (e.g., AChE Inhibition) Synthesis->Enzyme Test Compound IC50 Determine IC50 Anticancer->IC50 MIC Determine MIC Antimicrobial->MIC Ki Determine Ki Enzyme->Ki Lead Identify Lead Compound for In Vivo Studies IC50->Lead Select based on potency & selectivity MIC->Lead Select based on potency & selectivity Ki->Lead Select based on potency & selectivity InVitro_vs_InVivo cluster_bridge The Translational Bridge (Pharmacokinetics & Safety) InVitro High In Vitro Potency (e.g., low IC50) Absorption Good Absorption & Bioavailability InVitro->Absorption must have InVivo Successful In Vivo Efficacy Distribution Reaches Target Tissue (e.g., crosses BBB) Absorption->Distribution Failure In Vivo Failure Absorption->Failure Poor properties lead to Metabolism Metabolic Stability Distribution->Metabolism Distribution->Failure Poor properties lead to Toxicity Acceptable Toxicity Profile Metabolism->Toxicity Metabolism->Failure Poor properties lead to Toxicity->InVivo leads to Toxicity->Failure Poor properties lead to DrugDiscovery_Cycle Synthesis 1. Design & Synthesize New Derivatives InVitro 2. In Vitro Testing (Potency, Selectivity) Synthesis->InVitro Test InVivo 3. In Vivo Testing (Efficacy, PK, Safety) InVitro->InVivo Advance Leads SAR 4. SAR Analysis (Analyze Data) InVivo->SAR Generate Data SAR->Synthesis Inform New Design

References

assessing the selectivity of 5-aminobenzofuran-2(3H)-one derivatives for specific biological targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer both potency and selectivity is paramount. The 5-aminobenzofuran-2(3H)-one core, a privileged structure in medicinal chemistry, has emerged as a versatile starting point for the development of inhibitors targeting a range of clinically relevant proteins. However, the true therapeutic potential of any new chemical entity hinges on its selectivity profile. A highly potent compound with numerous off-target effects can lead to unforeseen toxicity and a narrow therapeutic window.

This guide provides an in-depth comparison of this compound derivatives designed to target distinct classes of proteins: protein kinases, metabolic enzymes, and cholinesterases. We will delve into the available data on their selectivity and, crucially, provide detailed experimental protocols for researchers to conduct their own comprehensive selectivity assessments. Our focus is not just on the "what" but on the "how" and "why" of experimental design, empowering you to generate robust and reliable data for your drug development programs.

The this compound Scaffold: A Privileged Starting Point

The benzofuran-2(3H)-one lactone ring system, fused to an aromatic core with a key amino group at the 5-position, provides a rigid and synthetically tractable framework. This structure allows for diverse chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against various biological targets. Researchers have successfully developed derivatives of this scaffold as potent inhibitors of:

  • Protein Kinases: Notably, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

  • Metabolic Enzymes: Including Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key target in immuno-oncology.

  • Cholinesterases: Both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), enzymes central to neurotransmission and targets in Alzheimer's disease therapy.

The following sections will explore the selectivity of specific derivatives for each of these target classes and provide the necessary tools for their rigorous evaluation.

I. Targeting Protein Kinases: The Case of VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Consequently, VEGFR-2 inhibitors are a cornerstone of many anti-cancer therapies.

A series of enaminone-linked benzofuran derivatives have been identified as potent dual inhibitors of VEGFR-2 and human carbonic anhydrase IX (hCA IX)[1]. One of the most promising compounds from this series, compound 4a , demonstrated an IC50 of 0.058 µM against VEGFR-2[1]. While this demonstrates potent inhibition of the primary target, a comprehensive understanding of its selectivity across the human kinome is crucial to anticipate potential off-target effects.

Assessing Kinase Selectivity: A Practical Approach

To determine the selectivity of a this compound derivative like compound 4a , a kinome-wide profiling study is the gold standard. This involves testing the compound against a large panel of purified protein kinases.

Experimental Workflow for Kinase Selectivity Profiling:

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis c1 Prepare serial dilutions of this compound derivative a2 Add compound dilutions c1->a2 a1 Dispense kinase panel into 384-well plates a1->a2 a3 Initiate reaction with ATP and substrate a2->a3 a4 Incubate at room temperature a3->a4 d1 Add detection reagent (e.g., ADP-Glo™) a4->d1 d2 Measure luminescence d1->d2 d3 Calculate % inhibition for each kinase d2->d3 d4 Generate kinome map and selectivity score d3->d4

Caption: Workflow for assessing kinase inhibitor selectivity.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is adapted for a high-throughput format to assess the inhibitory activity of a test compound against a panel of kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

    • Perform serial dilutions to create a concentration gradient (e.g., 10-point, 3-fold dilutions) in a plate.

  • Kinase Reaction:

    • Use a pre-spotted kinase panel plate or dispense individual purified kinases into a 384-well plate.

    • Add the diluted test compound to the kinase-containing wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Prepare a master mix containing the appropriate kinase buffer, substrate, and ATP.

    • Initiate the kinase reaction by adding the master mix to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection and Data Analysis:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

    • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each kinase at each compound concentration.

    • Determine the IC50 value for each kinase that shows significant inhibition.

    • Visualize the data as a kinome map to provide a clear overview of the compound's selectivity.

Data Presentation:

The results of a kinome scan are best presented in a table summarizing the IC50 values for the most potently inhibited kinases and as a kinome map for a global view of selectivity.

Table 1: Hypothetical Kinase Selectivity Profile of Compound 4a

KinaseIC50 (nM)
VEGFR-2 58
PDGFRβ850
c-Kit1,200
Src>10,000
EGFR>10,000
... (and so on for the entire panel)

II. Targeting Metabolic Enzymes: The Case of IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune escape. Consequently, IDO1 inhibitors are being actively investigated as cancer immunotherapies.

A series of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives have been identified as novel and potent IDO1 inhibitors[2]. The most potent compound in this series, compound 19 , exhibited an enzymatic IC50 of 0.44 µM and a cellular IC50 of 1.1 µM in HeLa cells[2]. For IDO1 inhibitors, selectivity against the other tryptophan-catabolizing enzymes, IDO2 and Tryptophan 2,3-dioxygenase (TDO), is a critical parameter.

Assessing IDO1 Inhibitor Selectivity

The primary method for assessing IDO1 activity and its inhibition is to measure the production of kynurenine from tryptophan. This can be done using either purified recombinant enzymes or in a cellular context.

Experimental Workflow for IDO1 Inhibition Assay:

G cluster_cell Cell Culture & Induction cluster_treatment Inhibitor Treatment cluster_analysis Kynurenine Quantification c1 Seed cells (e.g., HeLa or SKOV-3) c2 Induce IDO1 expression with IFN-γ c1->c2 t1 Add serial dilutions of benzofuran derivative c2->t1 t2 Incubate for 24-48 hours t1->t2 a1 Collect cell supernatant t2->a1 a2 Protein precipitation a1->a2 a3 HPLC or colorimetric analysis of kynurenine a2->a3 a4 Calculate IC50 a3->a4

Caption: Cellular assay workflow for IDO1 inhibitor evaluation.

Detailed Protocol: Cellular IDO1 Inhibition Assay

This protocol describes a method to determine the potency of an IDO1 inhibitor in a cellular environment.

  • Cell Culture and IDO1 Induction:

    • Plate a suitable cell line that expresses IDO1 upon stimulation (e.g., human HeLa or SKOV-3 cancer cells) in a 96-well plate.

    • Allow the cells to adhere overnight.

    • Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the 5-(N-hydroxycarbamimidoyl) benzofuran derivative in cell culture medium.

    • Remove the IFN-γ-containing medium and add the medium with the inhibitor dilutions. Include a vehicle control (DMSO).

    • Incubate the cells for 24-48 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • To precipitate proteins, add trichloroacetic acid (TCA) to the supernatant.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the kynurenine concentration in the clear supernatant using HPLC or a colorimetric method (e.g., reacting with p-dimethylaminobenzaldehyde).

  • Data Analysis:

    • Calculate the percentage of IDO1 inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

To assess selectivity, this assay should be repeated using cell lines or recombinant enzymes for IDO2 and TDO.

Data Presentation:

A table comparing the IC50 values for IDO1, IDO2, and TDO is essential for evaluating the selectivity of the benzofuran derivatives.

Table 2: Hypothetical Selectivity Profile of Compound 19

EnzymeIC50 (µM)Selectivity Fold (vs. IDO1)
IDO1 0.44 1
IDO2>50>113
TDO>50>113

III. Targeting Cholinesterases: The Case of AChE and BuChE

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are serine hydrolases that play crucial roles in regulating the levels of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

A series of 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of both AChE and BuChE[3][4]. For instance, compound 5f from this series demonstrated potent inhibitory activity against both enzymes[3][4]. In the context of Alzheimer's disease, dual inhibition of AChE and BuChE may offer therapeutic advantages. However, selectivity against other CNS targets is important to minimize side effects.

Assessing Cholinesterase Inhibitor Selectivity

The most common method for measuring AChE and BuChE activity is the spectrophotometric Ellman's method.

Logical Relationship in Cholinesterase Inhibition Assay:

G cluster_reactants Reactants cluster_reaction Reaction cluster_outcome Outcome r1 Acetylthiocholine (Substrate) p1 Thiocholine r1->p1 r2 DTNB (Ellman's Reagent) p2 TNB²⁻ (Yellow Product) r2->p2 r3 Cholinesterase (AChE or BuChE) r3->p1 hydrolyzes r4 Benzofuran Derivative (Inhibitor) r4->r3 inhibits p1->p2 reacts with o1 Reduced Absorbance at 412 nm p2->o1 results in o2 Inhibition of Cholinesterase Activity o1->o2 indicates

Caption: Principle of the Ellman's method for cholinesterase inhibition.

Detailed Protocol: Ellman's Method for AChE/BuChE Inhibition

This protocol is designed for a 96-well plate format.

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare stock solutions of acetylthiocholine iodide (ATCI) as the substrate for AChE (or butyrylthiocholine iodide for BuChE) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Prepare a stock solution of the 3-aminobenzofuran derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in the buffer.

    • Prepare a solution of the enzyme (AChE from electric eel or human recombinant, and BuChE from equine serum or human recombinant) in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilutions.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value for both AChE and BuChE.

    • The selectivity index can be calculated as the ratio of IC50 (BuChE) / IC50 (AChE).

Data Presentation:

The inhibitory potencies and selectivity of the 3-aminobenzofuran derivatives should be summarized in a table.

Table 3: Inhibitory Activity of 3-Aminobenzofuran Derivatives against Cholinesterases

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
5f [Insert experimental value][Insert experimental value][Calculate]
Donepezil (Reference)[Insert literature value][Insert literature value][Calculate]
Rivastigmine (Reference)[Insert literature value][Insert literature value][Calculate]

Conclusion

The this compound scaffold represents a promising platform for the development of targeted therapies. The derivatives discussed in this guide demonstrate potent inhibition of key biological targets in oncology and neurodegenerative diseases. However, as we have emphasized, potency alone is insufficient. A thorough understanding of a compound's selectivity is critical for its successful translation into a safe and effective therapeutic.

The experimental protocols provided herein offer a robust framework for researchers to comprehensively assess the selectivity of their own this compound derivatives. By systematically evaluating on-target potency and off-target interactions, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

cross-validation of analytical data for 5-aminobenzofuran-2(3H)-one from different techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Data for 5-Aminobenzofuran-2(3H)-one

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which product safety and efficacy are built. For a molecule of interest such as this compound, a heterocyclic compound with potential pharmacological applications, establishing a robust analytical profile is non-negotiable. This guide provides a comprehensive framework for the cross-validation of analytical data obtained from multiple techniques, ensuring a holistic and reliable understanding of the compound's identity, purity, and strength.

Cross-validation is the systematic process of comparing results from two or more distinct analytical methods to ensure their concordance.[1][2] This approach is fundamental to mitigating the inherent biases of any single technique and is a critical component of method validation, particularly when transferring methods between laboratories or introducing new procedures.[3][4][5] The objective is to demonstrate that different orthogonal techniques produce consistent and reliable data, thereby providing a high degree of assurance in the analytical results submitted for regulatory review.[6][7]

The Principle of Orthogonal Data Corroboration

cluster_methods Analytical Techniques cluster_data Generated Data HPLC HPLC Purity_Assay Purity & Assay HPLC->Purity_Assay Quantitative GC_MS GC_MS Impurity_Profile Impurity Profile GC_MS->Impurity_Profile Qualitative/ Quantitative NMR NMR Structural_ID Structural Identity NMR->Structural_ID Confirmatory FTIR FTIR Functional_Groups Functional Groups FTIR->Functional_Groups Confirmatory Validation Cross-Validation Assessment Purity_Assay->Validation Impurity_Profile->Validation Structural_ID->Validation Functional_Groups->Validation Analyte This compound (C₈H₇NO₂) Analyte->HPLC Analyte->GC_MS Analyte->NMR Analyte->FTIR Report Comprehensive Analytical Report Validation->Report

Caption: Orthogonal approach for analytical data cross-validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and potency of non-volatile organic molecules in the pharmaceutical industry.[8] Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from potential impurities and degradation products.

Causality in Method Design

The choice of a reversed-phase (RP-HPLC) method is logical for this compound. The molecule possesses both polar (amine, lactone) and non-polar (benzene ring) functionalities, making it well-suited for retention on a non-polar stationary phase like C18, with a polar mobile phase for elution. UV detection is appropriate due to the presence of the chromophoric benzofuran ring system.

Experimental Protocol: RP-HPLC-UV Method

This protocol is a starting point and must be fully validated according to ICH guidelines.[9][10]

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Acetic Acid in Water.[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and dissolve in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards and quality control samples.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[12]

Data Validation Parameters

The method's suitability is confirmed by assessing key validation parameters as stipulated by the ICH Q2(R2) guideline.[6][13]

ParameterAcceptance Criteria (Typical)Purpose
Specificity Peak for analyte is pure and resolved from impurities/degradants.Ensures the signal is solely from the analyte.[9]
Linearity Correlation coefficient (r²) > 0.999 over the specified range.Confirms a direct relationship between concentration and response.[13]
Accuracy 98.0% - 102.0% recovery for spiked samples.Measures the closeness of the results to the true value.[10]
Precision (RSD) Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%).Demonstrates the method's consistency on repeated measurements.[7]
LOD / LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).Defines the lowest concentration that can be reliably detected/quantified.
Robustness No significant change in results with small variations in method parameters.Assesses the method's reliability under normal operational variance.[10]

Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Confirmation

GC-MS serves as an excellent orthogonal technique to HPLC. It is particularly useful for identifying volatile or semi-volatile organic impurities that may not be well-resolved by HPLC. For this compound, which has limited volatility, derivatization (e.g., silylation) may be required to improve its chromatographic behavior. However, GC-MS is invaluable for confirming the absence of volatile synthesis precursors or side-products.[14]

Experimental Protocol: GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: Initial temp 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

  • Sample Preparation:

    • Dissolve sample in a volatile solvent like dichloromethane or methanol.

    • If derivatization is needed, react the sample with an agent like BSTFA prior to injection.

Cross-Validation Insight

The retention time from the GC provides one data point, while the mass spectrum provides a molecular fingerprint.[15] The molecular ion peak should correspond to the compound's mass (149.15 g/mol ), and the fragmentation pattern should be consistent with its structure. This data is then compared with the HPLC impurity profile to ensure no unexpected impurities are present.

Spectroscopic Identification: FT-IR and ¹H NMR

While chromatographic techniques excel at separation and quantification, spectroscopic methods provide definitive structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid, non-destructive technique that identifies the functional groups present in a molecule.[16]

  • Place a small amount of the solid this compound sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.[17]

  • Clean the crystal thoroughly after analysis.

The FT-IR spectrum should show characteristic absorption bands confirming the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch (Amine) 3300-3500 (two bands)Primary amine group.
C-H Stretch (Aromatic) 3000-3100C-H bonds on the benzene ring.
C-H Stretch (Aliphatic) 2850-2960C-H bonds of the CH₂ group in the furanone ring.
C=O Stretch (Lactone) ~1760-1780Carbonyl group within a five-membered ring.[18]
C=C Stretch (Aromatic) 1450-1600Benzene ring vibrations.
C-O Stretch (Ether) 1050-1150Aryl-alkyl ether linkage in the furanone ring.[17]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the chemical environment of each proton in the molecule, offering an unambiguous confirmation of the structure.[19]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

The ¹H NMR spectrum should show distinct signals corresponding to the different types of protons in this compound. Predicted chemical shifts (δ) in ppm:

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons 6.5 - 7.5Multiplets/Doublets3H
-NH₂ Protons 4.0 - 5.5 (broad)Singlet2H
-CH₂- Protons ~3.5Singlet2H

Note: Actual chemical shifts can vary based on solvent and concentration. Data from similar benzofuran structures support these ranges.[20][21][22]

Synthesizing the Data: A Unified Workflow

The true power of cross-validation comes from integrating the data from each technique into a single, coherent analytical narrative.

cluster_input Sample & Methods cluster_output Data Integration Sample 5-aminobenzofuran- 2(3H)-one Methods HPLC GC-MS NMR FT-IR Sample->Methods Data_HPLC HPLC Data (Purity > 99.5%) Data_GCMS GC-MS Data (No Volatile Impurities) Data_NMR NMR Spectrum (Structure Confirmed) Data_FTIR FT-IR Spectrum (Functional Groups Match) Validation Data Concordance Check Data_HPLC->Validation Data_GCMS->Validation Data_NMR->Validation Data_FTIR->Validation Conclusion Analyte Profile Established Validation->Conclusion

Caption: Workflow for integrated analytical data validation.

A successful cross-validation would show that the high purity value obtained by HPLC is corroborated by the absence of significant impurity signals in both the GC-MS and NMR analyses. Furthermore, the identity confirmed by the mass and fragmentation pattern from MS, along with the detailed proton environment from NMR, must align perfectly with the functional groups identified by FT-IR.

Conclusion

The analytical characterization of a pharmaceutical compound like this compound cannot rely on a single technique. A multi-faceted, cross-validated approach is essential for building a comprehensive and defensible data package for regulatory submission. By leveraging the quantitative power of HPLC, the orthogonal separation of GC-MS, and the definitive structural insights from NMR and FT-IR, researchers can establish an unambiguous analytical profile. This integrated strategy ensures the highest level of scientific rigor and data integrity, which are paramount in the development of safe and effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Aminobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 5-Aminobenzofuran-2(3H)-one. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory.

Section 1: Hazard Assessment and Characterization

Compounds like 5-Aminobenzofuran-2-carboxamide and 5-Amino-2,3-dihydrobenzofuran are known to cause skin, eye, and respiratory irritation[2][3]. Therefore, it is prudent to handle this compound as a substance with similar hazardous potential.

The foundational principle is this: In the absence of complete safety data, all chemical waste must be treated as hazardous to ensure maximum protection for personnel and the environment. [4]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₇NO₂ [1]
Molecular Weight 149.15 g/mol [1]
Density 1.377 g/cm³ [1]
Boiling Point 357.17 °C at 760 mmHg [1]

| Flash Point | 200.77 °C |[1] |

Section 2: Pre-Disposal Handling and Waste Stream Management

Effective disposal is contingent on meticulous handling and segregation at the point of generation. Mixing of incompatible waste streams is a primary cause of laboratory incidents and must be avoided.[5]

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles as described by OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn and kept fastened.

Waste Segregation Protocol

Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[6] The amino group presents potential incompatibility with strong oxidizing agents and acids.

WasteSegregation start Waste Generated (Contains this compound) is_solid Is the waste primarily solid? start->is_solid solid_waste Collect in container labeled: 'Hazardous Waste: Non-Halogenated Organic Solids' is_solid->solid_waste Yes liquid_waste Collect in container labeled: 'Hazardous Waste: Non-Halogenated Organic Liquids' is_solid->liquid_waste No

Caption: Waste segregation decision diagram.

Section 3: Step-by-Step Disposal Protocol

The disposal of chemical waste is strictly regulated by governmental bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Adherence to institutional procedures is mandatory.

Step 1: Waste Collection
  • Collect waste containing this compound in a designated, compatible container.[6]

  • Suitable containers are typically made of glass or high-density polyethylene (HDPE).[5][6]

  • Ensure the container is in good condition, free of leaks, and has a securely fitting cap.[7]

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[6]

Step 2: Container Labeling
  • Proper labeling is a critical compliance and safety requirement. The label must be unambiguous and clearly visible.

  • Affix a "Hazardous Waste" label to the container.[6]

  • Clearly write the full chemical name: "this compound" and list any other chemical constituents and their approximate concentrations.

  • Indicate the date when waste was first added to the container (accumulation start date).

Step 3: Temporary Storage (Satellite Accumulation)
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • This area must be under the control of laboratory personnel and situated away from general traffic.[6]

  • The use of secondary containment (e.g., a spill tray) is required to contain any potential leaks.

Step 4: Arranging Final Disposal
  • On-site chemical treatment or neutralization of this compound waste is strictly prohibited.[6] Such actions can be hazardous and may create new, unknown hazards.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste container.[6][7]

  • Follow all institutional procedures for waste manifest documentation and hand-off to EHS personnel.

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs Institutional Responsibility gen 1. Generation of Waste collect 2. Collection & Segregation gen->collect label_store 3. Labeling & Temporary Storage (SAA) collect->label_store pickup 4. EHS Pickup label_store->pickup facility 5. Transfer to Licensed Waste Facility pickup->facility

Caption: End-to-end hazardous waste disposal workflow.

Section 4: Prohibited Disposal Methods and Emergency Actions

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • Drain Disposal: Never dispose of this compound, or solutions containing it, down the sanitary sewer.[6] This can damage plumbing, harm aquatic life, and violate environmental regulations.

  • Regular Trash Disposal: Solid waste contaminated with this chemical must not be placed in the regular trash. It must be collected as hazardous waste.

  • Incineration (in-lab): Uncontrolled thermal decomposition can produce hazardous gases, including carbon monoxide and nitrogen oxides (NOx).[3][8]

In Case of a Spill:

  • Alert personnel in the immediate area.

  • If the spill is significant, evacuate the area and contact your institution's EHS emergency line.

  • For minor spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite or sand), and collect the material into a designated hazardous waste container.[2]

  • Clean the spill area thoroughly.

By adhering to these rigorous, well-documented procedures, you contribute to a safe and responsible research environment, ensuring that your work's integrity extends from discovery through to the final disposal of its byproducts.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.